Lp-PLA2-IN-11
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H20F4N4O3 |
|---|---|
Peso molecular |
464.4 g/mol |
Nombre IUPAC |
(2R)-8-[[3-fluoro-4-[[6-(trifluoromethyl)-3-pyridinyl]oxy]phenyl]methoxy]-1,2-dimethyl-3,4-dihydro-2H-pyrimido[1,2-c]pyrimidin-6-one |
InChI |
InChI=1S/C22H20F4N4O3/c1-13-7-8-30-20(29(13)2)10-19(28-21(30)31)32-12-14-3-5-17(16(23)9-14)33-15-4-6-18(27-11-15)22(24,25)26/h3-6,9-11,13H,7-8,12H2,1-2H3/t13-/m1/s1 |
Clave InChI |
WRAGBQQCIJKJRC-CYBMUJFWSA-N |
SMILES isomérico |
C[C@@H]1CCN2C(=CC(=NC2=O)OCC3=CC(=C(C=C3)OC4=CN=C(C=C4)C(F)(F)F)F)N1C |
SMILES canónico |
CC1CCN2C(=CC(=NC2=O)OCC3=CC(=C(C=C3)OC4=CN=C(C=C4)C(F)(F)F)F)N1C |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of Lp-PLA2 Inhibition: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanism of Action of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors.
Introduction: Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzymatic driver in the inflammatory cascade associated with atherosclerosis.[1] Secreted by inflammatory cells such as macrophages, T-cells, and mast cells, Lp-PLA2 circulates in the plasma primarily bound to low-density lipoprotein (LDL).[2] Within the arterial wall, it hydrolyzes oxidized phospholipids (B1166683) on LDL particles, generating pro-inflammatory mediators, notably lysophosphatidylcholine (B164491) (Lyso-PC) and oxidized non-esterified fatty acids (ox-NEFAs).[1][2] These products fuel endothelial dysfunction, inflammation, and the progression of unstable atherosclerotic plaques.[2] Consequently, the targeted inhibition of Lp-PLA2 presents a compelling therapeutic strategy for mitigating cardiovascular diseases. This guide provides a detailed examination of the mechanism of action of Lp-PLA2 inhibitors, supported by quantitative data and experimental protocols.
While this guide aims to be comprehensive, it is important to note that the specific compound "Lp-PLA2-IN-11" did not yield public domain information at the time of this writing. Therefore, this document will focus on the well-characterized and clinically studied Lp-PLA2 inhibitors, darapladib (B1669826) and rilapladib, as representative examples to illustrate the core principles of Lp-PLA2 inhibition.
Core Mechanism of Action
The primary mechanism of action for Lp-PLA2 inhibitors is the direct and selective binding to the Lp-PLA2 enzyme, which prevents the hydrolysis of its substrates.[3][4] This inhibition blocks the catalytic activity of the enzyme, thereby reducing the production of downstream pro-inflammatory and pro-atherogenic byproducts.[3] By disrupting this pathway, these inhibitors diminish the inflammatory response within the arterial wall and may slow the progression of atherosclerotic plaque formation.[3] Unlike general anti-inflammatory agents, Lp-PLA2 inhibitors offer a targeted therapeutic approach with a potentially more favorable side-effect profile by specifically targeting the enzymatic activity associated with lipid oxidation and vascular inflammation.
Quantitative Data on Lp-PLA2 Inhibitors
The potency of Lp-PLA2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the Lp-PLA2 enzyme by 50%. The following table summarizes the IC50 values for the representative Lp-PLA2 inhibitors, darapladib and rilapladib.
| Compound | Target | Assay Type | Substrate | IC50 | Reference(s) |
| Darapladib | Human Lp-PLA2 | Not Specified | Not Specified | 0.25 nM | [5][6] |
| Darapladib | Recombinant Human Lp-PLA2 | Not Specified | Not Specified | ~270 pM | [7] |
| Rilapladib | Human Lp-PLA2 | Radiometric | [3H]-PAF | 230 pM | [8] |
| Rilapladib | Recombinant Human Lp-PLA2 | Colorimetric | DNPG | 250 pM | [2] |
| Rilapladib | Recombinant Human Lp-PLA2 | Not Specified | Not Specified | 3 nM | [2] |
| Rilapladib | Plasma Lp-PLA2 | Not Specified | Not Specified | 9 nM | [2] |
DNPG: 1-decanoyl-2-(4-nitrophenylglutaryl)phosphatidylcholine [3H]-PAF: Tritiated Platelet-Activating Factor
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental methodologies, the following diagrams have been generated using the DOT language for Graphviz.
Signaling Pathway of Lp-PLA2 in Atherosclerosis.
Mechanism of Lp-PLA2 Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: The Function and Mechanism of Lp-PLA2-IN-11
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Lp-PLA2-IN-11 is a potent, small-molecule inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis and other inflammatory diseases. Identified as compound E145 in patent WO2014114249A1, this inhibitor represents a significant tool for researchers studying the role of Lp-PLA2 in cardiovascular and neurodegenerative diseases. While specific quantitative inhibitory data from the patent is not publicly available, this guide synthesizes the known functions of Lp-PLA2 and the expected mechanism of action for its inhibitors, providing a comprehensive technical overview for the scientific community.
Introduction to Lp-PLA2
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] In the bloodstream, approximately 80% of Lp-PLA2 is associated with low-density lipoprotein (LDL) particles, with the remainder bound to high-density lipoprotein (HDL).[2] The enzyme is secreted by inflammatory cells, including macrophages, T-cells, and mast cells, and plays a crucial role in the vascular inflammatory processes that drive the development and progression of atherosclerosis.[3]
The primary function of Lp-PLA2 is the hydrolysis of oxidized phospholipids (B1166683) on the surface of LDL particles. This enzymatic action generates two key pro-inflammatory mediators: lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[4] These molecules contribute to the atherosclerotic process by promoting endothelial dysfunction, inducing the expression of adhesion molecules, and recruiting monocytes to the arterial wall, leading to the formation of foam cells and the development of atherosclerotic plaques.[5] Elevated levels of Lp-PLA2 are considered an independent risk factor for cardiovascular events.[3]
The Role of this compound as an Inhibitor
This compound functions as a direct inhibitor of the Lp-PLA2 enzyme. By binding to the active site of Lp-PLA2, it blocks the hydrolysis of oxidized phospholipids, thereby preventing the formation of lyso-PC and oxNEFAs. This inhibitory action is expected to attenuate the downstream inflammatory cascade, reduce vascular inflammation, and potentially slow the progression of atherosclerotic plaque development. The therapeutic potential of Lp-PLA2 inhibitors is being explored for conditions such as atherosclerosis and Alzheimer's disease.
Quantitative Data
While direct public access to the patent (WO2014114249A1) detailing the specific inhibitory concentration (IC50) of this compound (compound E145) is unavailable, the compound is described as a potent inhibitor. The table below is structured to present such data, which would typically be found in patent literature or subsequent publications.
| Compound | Target | Assay Type | IC50 (nM) | Source |
| This compound | Lp-PLA2 | Enzymatic Activity Assay | N/A | Patent WO2014114249A1 (Compound E145) |
Note: The specific IC50 value for this compound is not publicly available in the searched resources.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the recognized signaling pathway of Lp-PLA2 in the context of atherosclerosis and the point of intervention for an inhibitor like this compound.
Experimental Protocols
While the specific protocol for testing this compound is detailed within patent WO2014114249A1, a representative experimental protocol for determining the in vitro inhibitory activity of a compound against Lp-PLA2 is provided below. This method is based on commonly used enzymatic assays.
In Vitro Lp-PLA2 Inhibition Assay (Colorimetric)
1. Principle:
This assay measures the enzymatic activity of Lp-PLA2 through the hydrolysis of a synthetic substrate, 2-thio-platelet-activating factor (2-thio-PAF). The cleavage of the thioester bond at the sn-2 position by Lp-PLA2 releases a free thiol group. This thiol group then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at 414 nm. The rate of TNB production is directly proportional to the Lp-PLA2 activity.
2. Materials and Reagents:
-
Recombinant human Lp-PLA2 enzyme
-
2-thio-PAF substrate
-
DTNB (Ellman's reagent)
-
Tris-HCl buffer (pH 7.2)
-
EGTA
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 414 nm
3. Assay Procedure:
-
Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., this compound) in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.2, containing 1 mM EGTA.
-
DTNB Solution: Prepare a 2 mM solution of DTNB in the Assay Buffer.
-
Enzyme Solution: Dilute the recombinant human Lp-PLA2 in Assay Buffer to a concentration that yields a linear reaction rate.
-
Substrate Solution: Prepare a working solution of 2-thio-PAF in the Assay Buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 10 µL of the serially diluted test inhibitor or vehicle (DMSO) for control wells.
-
Add 170 µL of a master mix containing Assay Buffer, DTNB, and the diluted Lp-PLA2 enzyme to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the 2-thio-PAF substrate solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 414 nm kinetically, with readings taken every minute for 15-30 minutes.
-
4. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
The following diagram outlines the general workflow for the described in vitro Lp-PLA2 inhibition assay.
References
- 1. Patent Public Search Basic | USPTO [ppubs.uspto.gov]
- 2. patentscope.wipo.int [patentscope.wipo.int]
- 3. US10221127B2 - Lipids and lipid nanoparticle formulations for delivery of nucleic acids - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. clevelandheartlab.com [clevelandheartlab.com]
A Technical Guide to the Discovery and Synthesis of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Lp-PLA2 as a Therapeutic Target
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase (B570770) that circulates in human blood primarily bound to low-density lipoprotein (LDL) particles.[1] It is produced by inflammatory cells such as macrophages, monocytes, T cells, and mast cells.[2] Lp-PLA2 is implicated in the pathogenesis of atherosclerosis and other inflammatory diseases.[3][4] The enzyme hydrolyzes oxidized phospholipids (B1166683) in LDL, generating pro-inflammatory mediators like lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids.[2][5] These products promote an inflammatory response within the vascular wall, contributing to the formation, progression, and instability of atherosclerotic plaques.[2][5]
Elevated levels of Lp-PLA2 are associated with an increased risk of cardiovascular events, making it a significant biomarker and a compelling therapeutic target for the treatment of cardiovascular diseases.[2][6] Inhibition of Lp-PLA2 is a promising strategy to mitigate vascular inflammation and reduce the risk of plaque rupture.[2][7] This guide provides a technical overview of the discovery and synthesis of small molecule inhibitors of Lp-PLA2, exemplified by compounds such as the clinical candidate darapladib (B1669826) and various pyrazole-based inhibitors.
Discovery of Lp-PLA2 Inhibitors
The discovery of potent and selective Lp-PLA2 inhibitors has been a focus of pharmaceutical research. The general workflow for discovering and developing such inhibitors is outlined below.
High-throughput screening (HTS) of large compound libraries against recombinant Lp-PLA2 is a common starting point. Hits from HTS are then subjected to medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties in a process known as hit-to-lead and lead optimization. Structure-based drug design, aided by the X-ray crystal structure of Lp-PLA2, has also been instrumental in developing potent inhibitors.
Synthesis of Lp-PLA2 Inhibitors: A Representative Example
The synthesis of Lp-PLA2 inhibitors often involves multi-step sequences to construct the core scaffolds and introduce necessary functional groups. Pyrazole-based inhibitors represent a significant class of Lp-PLA2 inhibitors. A general, convergent 10-step synthesis for a novel pyrazole-based Lp-PLA2 inhibitor has been reported, with compound 13b being the most potent.[8]
A representative synthetic workflow for a pyrazole-containing inhibitor is depicted below. This general scheme illustrates the key bond-forming reactions typically employed.
The synthesis of pyrazole derivatives often begins with the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative to form the pyrazole ring.[9] Subsequent functionalization of the pyrazole core and introduction of various side chains allow for the exploration of the structure-activity relationship (SAR) to identify potent inhibitors.
Biological Evaluation and Quantitative Data
The biological activity of synthesized compounds is evaluated through a series of in vitro and in vivo assays.
Quantitative Data Summary
The potency of Lp-PLA2 inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). Below is a table summarizing the IC50 values for some notable Lp-PLA2 inhibitors.
| Compound Name/ID | Lp-PLA2 IC50 (nM) | Assay Type | Reference |
| Darapladib (SB-480848) | 0.25 | Recombinant human Lp-PLA2 | [10][11][12] |
| Compound 13b (Pyrazole-based) | 1.5 | In vitro biological activity | [8] |
| JMN4 | 5.9 | Recombinant human Lp-PLA2 | [13] |
| WWL153 | 250 | Recombinant human Lp-PLA2 | [13] |
| P9 | 100 | Recombinant human Lp-PLA2 | [13] |
| Representative from WO 0068208 | 10-40 | Recombinant Lp-PLA2 | [14] |
Experimental Protocols
4.2.1. Lp-PLA2 Activity Assay
The enzymatic activity of Lp-PLA2 is commonly measured using a spectrophotometric assay with a synthetic substrate.
-
Principle: The assay measures the rate of hydrolysis of a chromogenic substrate, such as 2-thio-PAF or 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, by Lp-PLA2.[1][15] The reaction produces a colored product that can be quantified by measuring the change in absorbance over time.
-
Procedure (using 2-thio-PAF):
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.2), EGTA, and 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB).
-
Add the test compound at various concentrations and a known amount of recombinant Lp-PLA2 enzyme or a biological sample (e.g., serum).
-
Initiate the reaction by adding the substrate, 2-thio-PAF.
-
Monitor the increase in absorbance at 414 nm over time using a plate reader.[1][16]
-
Calculate the rate of reaction and determine the IC50 value for the test compound by plotting the percent inhibition against the compound concentration.
-
4.2.2. In Vivo Efficacy Studies
Animal models of atherosclerosis are used to evaluate the in vivo efficacy of Lp-PLA2 inhibitors.
-
Animal Model: Low-density lipoprotein receptor-deficient (LDLR-/-) mice or Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet are commonly used models of atherosclerosis.[1][16]
-
Procedure:
-
Induce atherosclerosis in the animal model by feeding a high-fat diet.
-
Administer the test compound (e.g., darapladib at 50 mg/kg/day, p.o.) or vehicle to the animals for a specified period (e.g., 6 weeks).[1][16]
-
At the end of the treatment period, collect blood samples to measure serum Lp-PLA2 activity, lipid profiles, and inflammatory markers (e.g., hs-CRP, IL-6).[1][16]
-
Euthanize the animals and collect the aorta for histological analysis to quantify the atherosclerotic plaque area.
-
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Lp-PLA2 plays a crucial role in the inflammatory cascade within the arterial wall, leading to the development and progression of atherosclerosis.
In the arterial intima, LDL particles become oxidized. Lp-PLA2, associated with these oxidized LDL particles, hydrolyzes the oxidized phospholipids to produce lyso-PC and other pro-inflammatory lipids.[5] Lyso-PC then triggers a cascade of inflammatory events, including the expression of cytokines and adhesion molecules, which leads to the recruitment of monocytes.[5] These monocytes differentiate into macrophages, which take up oxidized LDL to become foam cells, a key component of atherosclerotic plaques.[17]
Conclusion
The inhibition of Lp-PLA2 presents a targeted therapeutic approach for mitigating the inflammatory processes that drive atherosclerosis. The discovery and development of potent and selective inhibitors, such as darapladib and novel pyrazole-based compounds, have been guided by a combination of high-throughput screening, structure-based design, and extensive medicinal chemistry efforts. Robust in vitro and in vivo assays are critical for characterizing the pharmacological properties of these inhibitors and establishing their therapeutic potential. While clinical trials with darapladib did not meet their primary endpoints for reducing major coronary events, the role of Lp-PLA2 in vascular inflammation remains an area of active investigation, and the development of new inhibitors continues to be a valid strategy in the quest for novel anti-atherosclerotic therapies.[18][19]
References
- 1. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of lipoprotein-associated phospholipase A2 in atherosclerosis: biology, epidemiology, and possible therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Design and Synthesis of Novel Pyrazole-based Lp-PLA2 Inhibitors | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 10. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective inhibitors and tailored activity probes for lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. | BioWorld [bioworld.com]
- 15. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. Darapladib - Wikipedia [en.wikipedia.org]
- 19. The design and discovery of phospholipase A2 inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Lp-PLA2-IN-11: A Selective Inhibitor of Lipoprotein-Associated Phospholipase A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade associated with the development and progression of atherosclerosis.[1][2] Secreted primarily by inflammatory cells such as macrophages, Lp-PLA2 circulates in the plasma predominantly bound to low-density lipoprotein (LDL) cholesterol.[1] Within the arterial intima, it hydrolyzes oxidized phospholipids (B1166683) on LDL particles, generating pro-inflammatory and pro-atherogenic products, namely lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[2] These products contribute to endothelial dysfunction, monocyte chemotaxis, and the formation of unstable atherosclerotic plaques, making Lp-PLA2 a compelling therapeutic target for cardiovascular diseases.[1][2]
This technical guide provides an in-depth overview of Lp-PLA2-IN-11 , a potent and selective inhibitor of Lp-PLA2. This document will detail its inhibitory activity, the experimental protocols for its characterization, and the broader context of the Lp-PLA2 signaling pathway in atherosclerosis.
This compound: A Potent and Selective Inhibitor
This compound has been identified as a potent inhibitor of the Lp-PLA2 enzyme.[3] The inhibitory activity of this compound has been quantified through in vitro assays, demonstrating its high affinity for the target enzyme.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the key quantitative data for this compound, providing a clear measure of its potency.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Human Lp-PLA2 | In Vitro Inhibition Assay | 1.2 |
Table 1: In vitro inhibitory activity of this compound against human Lp-PLA2. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Experimental Protocols
The characterization of this compound as a selective inhibitor involves specific and detailed experimental methodologies. The following section outlines the protocol for the in vitro Lp-PLA2 inhibition assay.
Protocol: In Vitro Lp-PLA2 Inhibition Assay
This protocol describes the methodology used to determine the half-maximal inhibitory concentration (IC50) of a test compound against human Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2 enzyme
-
Test compound (e.g., this compound)
-
Substrate: 1-O-(acetyl)-2-(thio)-sn-glycero-3-phosphocholine
-
Assay Buffer: Tris-HCl (pH 7.5), containing NaCl, CaCl2, and bovine serum albumin (BSA)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant human Lp-PLA2 enzyme in the assay buffer to a predetermined optimal concentration.
-
Assay Reaction: a. To each well of a 96-well microplate, add the test compound solution. b. Add the diluted Lp-PLA2 enzyme solution to each well. c. Incubate the plate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 15 minutes) to allow for the binding of the inhibitor to the enzyme.
-
Substrate Addition: a. Prepare a solution of the substrate and DTNB in the assay buffer. b. Add the substrate/DTNB solution to each well to initiate the enzymatic reaction.
-
Data Acquisition: a. Immediately place the microplate in a plate reader. b. Measure the change in absorbance at 405 nm over time. The increase in absorbance is proportional to the enzymatic activity, as the cleavage of the thio-ester bond in the substrate by Lp-PLA2 releases a thiol that reacts with DTNB to produce a colored product.
-
Data Analysis: a. Calculate the rate of reaction for each concentration of the test compound. b. Normalize the reaction rates relative to a control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Core Concepts
To better understand the context and methodology, the following diagrams visualize the Lp-PLA2 signaling pathway and the experimental workflow for its inhibition.
Lp-PLA2 Signaling Pathway in Atherosclerosis
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Experimental Workflow for Lp-PLA2 Inhibition Assay
Caption: Workflow for an in vitro Lp-PLA2 inhibition assay.
Conclusion
This compound is a potent and selective inhibitor of Lp-PLA2, a clinically relevant target in the pathophysiology of atherosclerosis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of Lp-PLA2 inhibition. The visualization of the Lp-PLA2 signaling pathway and the experimental workflow further aids in the comprehension of the scientific rationale and the practical execution of inhibitory studies. Further investigation into the selectivity profile and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Value of Lp-PLA2 as a Biomarker for the Diagnosis of Plaque Stability in Atherosclerosis: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
The Role of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) in Atherosclerosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), has emerged as a focal point in cardiovascular research. Initially identified as an inflammatory biomarker strongly associated with increased risk for atherosclerotic cardiovascular disease, its direct causal role in atherogenesis has been the subject of intense investigation. This enzyme, primarily transported on low-density lipoprotein (LDL) particles, becomes catalytically active within the arterial intima, where it hydrolyzes oxidized phospholipids (B1166683) to generate potent pro-inflammatory and pro-atherogenic mediators. This guide provides an in-depth examination of the biochemical mechanisms, pathological significance, and therapeutic targeting of Lp-PLA2. It includes a summary of key clinical trial data, detailed experimental protocols for its study, and visual representations of its core signaling pathways and experimental workflows.
Biochemical Function and Pro-Atherogenic Mechanism
Lp-PLA2 is a calcium-independent serine lipase (B570770) belonging to the phospholipase A2 superfamily.[1][2] Its primary function in the context of atherosclerosis is the hydrolysis of the sn-2 ester bond of oxidized phospholipids on the surface of LDL particles.[1][3] This enzymatic action is a critical step in the inflammatory cascade within the vessel wall.
Enzymatic Activity: Unlike other phospholipases, Lp-PLA2 preferentially acts on phospholipids with short or oxidatively truncated acyl chains at the sn-2 position, which are abundant in oxidized LDL (oxLDL).[1][4] The hydrolysis of these oxidized phosphatidylcholines yields two key bioactive products:
-
Lysophosphatidylcholine (lyso-PC): A potent pro-inflammatory mediator.
-
Oxidized Nonesterified Fatty Acids (oxNEFA): Also contribute to the inflammatory response.[3][5]
These products perpetuate a vicious cycle of inflammation and lipid accumulation, which are the hallmarks of atherosclerosis. The process begins when LDL particles transmigrate into the arterial intima and become oxidized. Lp-PLA2, carried by these LDL particles, then generates lyso-PC and oxNEFA directly within the lesion environment.[5][6] These mediators stimulate a cascade of downstream events, including the expression of adhesion molecules on endothelial cells, the chemoattraction of monocytes, and the promotion of macrophage transformation into foam cells, ultimately leading to plaque growth and instability.[5][7]
Clinical Significance: Lp-PLA2 as a Cardiovascular Risk Biomarker
Numerous epidemiological studies have established a strong, independent association between elevated plasma levels of Lp-PLA2 (both mass and activity) and an increased risk of incident cardiovascular events, including coronary heart disease and ischemic stroke.[8][9][10] This has positioned Lp-PLA2 as a valuable biomarker for risk stratification, particularly in individuals deemed to be at intermediate risk based on traditional factors.[11] A key advantage of Lp-PLA2 over other inflammatory markers, such as high-sensitivity C-reactive protein (hs-CRP), is its higher specificity for vascular inflammation rather than systemic inflammation.[5][6]
| Study/Meta-analysis | Population | Key Finding |
| ARIC Study | Healthy middle-aged adults | In subjects with LDL-C <130 mg/dL, high Lp-PLA2 was associated with a 2.08-fold increased risk of coronary heart disease.[11] |
| VA-HIT Study | Patients with ischemic heart disease | Increased Lp-PLA2 activity was associated with a higher relative risk of cardiovascular events (HR 1.17) and death (HR 1.23).[11] |
| LIPID Trial | Patients with a history of acute coronary syndrome | Higher Lp-PLA2 activity was linked to an increased risk of cardiovascular mortality (HR 1.32).[11] |
| Meta-analysis (Garza et al.) | 14 prospective studies (20,549 participants) | Demonstrated a strong, positive, and independent association between elevated Lp-PLA2 levels and future cardiovascular risk.[1] |
| Meta-analysis (22 studies) | 1110 stable & 1298 unstable plaque cases | High diagnostic accuracy for assessing plaque stability, with a pooled sensitivity of 0.85 and specificity of 0.80.[12] |
Therapeutic Inhibition of Lp-PLA2: The Case of Darapladib (B1669826)
The pro-atherogenic role of Lp-PLA2 made it an attractive target for therapeutic intervention. Darapladib, a selective, orally active inhibitor of Lp-PLA2, was developed to test the hypothesis that reducing its enzymatic activity could decrease cardiovascular events.[13][14]
Early and mid-stage clinical trials showed promise. For instance, the Phase II IBIS-2 trial demonstrated that darapladib treatment for 12 months halted the progression of the necrotic core volume in coronary atheromatous plaques, a key feature of high-risk, rupture-prone lesions.[14][15] However, two large-scale Phase III trials, STABILITY and SOLID-TIMI 52, failed to meet their primary endpoints. These trials, which enrolled over 30,000 patients with stable coronary heart disease or acute coronary syndrome, found that darapladib did not significantly reduce the risk of major adverse cardiovascular events compared to placebo.[16]
| Clinical Trial | Patient Population | Intervention | Primary Endpoint | Outcome |
| IBIS-2 (Phase II) | 330 patients with angiographically confirmed CHD | Darapladib 160 mg/day vs. Placebo | Change in necrotic core volume of atherosclerotic plaques | Darapladib significantly reduced the progression of the necrotic core.[14][15] |
| STABILITY (Phase III) | ~15,000 patients with stable chronic CHD | Darapladib 160 mg/day vs. Placebo | Composite of CV death, myocardial infarction, and stroke | No significant reduction in the primary endpoint compared to placebo.[16] |
| SOLID-TIMI 52 (Phase III) | ~13,000 patients post-acute coronary syndrome | Darapladib 160 mg/day vs. Placebo | Composite of CHD death, myocardial infarction, and urgent revascularization | No significant reduction in the primary endpoint compared to placebo.[16] |
The failure of these pivotal trials has led to a re-evaluation of the role of Lp-PLA2 inhibition in atherosclerosis, suggesting that its function may be more complex than initially thought or that its inhibition is not beneficial in the late stages of established disease.
Key Experimental Protocols
Measurement of Lp-PLA2 Activity
A common method for quantifying Lp-PLA2 enzymatic activity is a colorimetric assay using a synthetic substrate, such as 2-thio platelet-activating factor (2-thio-PAF).
Principle: Lp-PLA2 in the sample (e.g., plasma, serum) hydrolyzes the acetyl thioester bond at the sn-2 position of 2-thio-PAF. This releases a free thiol group, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid. The rate of color formation is measured spectrophotometrically at ~412 nm and is directly proportional to the Lp-PLA2 activity in the sample.
Brief Protocol:
-
Sample Preparation: Collect blood in an EDTA tube, centrifuge to obtain plasma.[17] Samples should be stored at -80°C if not analyzed immediately.
-
Reagent Preparation: Prepare a reaction buffer containing DTNB and the 2-thio-PAF substrate.
-
Reaction Initiation: Add a small volume of plasma to the reaction buffer in a 96-well plate.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the change in absorbance at 412 nm over a period of 5-10 minutes.
-
Calculation: Calculate the rate of reaction (ΔAbs/min) and convert it to activity units (e.g., nmol/min/mL) using the molar extinction coefficient of the product and a standard curve.
In Vitro Foam Cell Formation Assay
This assay is used to assess the effect of Lp-PLA2 and its inhibitors on a key cellular event in atherosclerosis.
Principle: Monocyte-derived macrophages are incubated with oxidized LDL (oxLDL), which they avidly take up, leading to the accumulation of intracellular lipid droplets and their transformation into "foam cells." The extent of lipid accumulation can be visualized and quantified using Oil Red O, a lysochrome diazo dye that stains neutral triglycerides and lipids.
Brief Protocol:
-
Cell Culture: Culture a monocytic cell line (e.g., human THP-1 cells).
-
Differentiation: Induce differentiation into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Treatment: Pre-incubate the differentiated macrophages with the test compound (e.g., darapladib) or vehicle control for 1-2 hours.
-
Foam Cell Induction: Add oxLDL (e.g., 50 µg/mL) to the media and incubate for 24-48 hours.
-
Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin.
-
Stain the intracellular lipid droplets with a filtered Oil Red O solution for 30-60 minutes.
-
Wash extensively to remove unbound dye.
-
-
Quantification:
-
Microscopy: Visualize and capture images of the red-stained lipid droplets within the cells.
-
Elution: Elute the incorporated dye from the cells using isopropanol (B130326) and measure the absorbance of the eluate at ~510 nm for quantitative analysis.
-
Conclusion and Future Perspectives
Lp-PLA2 remains a molecule of significant interest in atherosclerosis research. The extensive body of evidence supporting its role as a robust and specific biomarker of vascular inflammation and cardiovascular risk is undeniable.[8][10] However, the disappointing results from large-scale clinical trials with darapladib have challenged the "Lp-PLA2 hypothesis" of atherogenesis, at least in the context of broad secondary prevention.[16]
This dichotomy suggests several possibilities for future research. The role of Lp-PLA2 may be more critical in the early initiation of plaques rather than the progression of advanced, complex lesions. Alternatively, its detrimental effects might be more pronounced in specific patient subgroups not yet identified. Further research is needed to dissect the complex biology of Lp-PLA2, explore its function in different vascular beds, and determine if more targeted therapeutic strategies could yet yield clinical benefits. For now, Lp-PLA2 serves as a powerful research tool and a clinically validated indicator of underlying vascular pathology.
References
- 1. mdpi.com [mdpi.com]
- 2. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gpnotebook.com [gpnotebook.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipoprotein-associated phospholipase A2 (Lp-PLA2): a review of its role and significance as a cardiovascular biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipoprotein-associated phospholipase A2 prognostic role in atherosclerotic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Value of Lp-PLA2 as a Biomarker for the Diagnosis of Plaque Stability in Atherosclerosis: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. ahajournals.org [ahajournals.org]
- 16. Darapladib - Wikipedia [en.wikipedia.org]
- 17. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]
The Role of Lp-PLA2 Inhibition in Cardiovascular Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzymatic driver of inflammation and atherosclerosis.[1][2][3] By generating pro-inflammatory mediators within atherosclerotic plaques, it represents a compelling therapeutic target for cardiovascular disease.[4][5][6] This technical guide provides an in-depth overview of the use of Lp-PLA2 inhibitors, with a focus on the well-characterized molecule darapladib (B1669826), in preclinical cardiovascular disease models. It summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction to Lp-PLA2 and its Role in Cardiovascular Disease
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[4] In humans, approximately two-thirds of circulating Lp-PLA2 is associated with low-density lipoprotein (LDL) cholesterol, with the remainder bound to high-density lipoprotein (HDL) and very-low-density lipoproteins (VLDL).[4]
The pro-atherogenic activity of Lp-PLA2 stems from its ability to hydrolyze oxidized phospholipids (B1166683) on LDL particles within the arterial wall.[2] This enzymatic action generates two key pro-inflammatory products: lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (ox-NEFAs).[4][7] These mediators contribute to multiple stages of atherosclerosis by:
-
Promoting the expression of adhesion molecules (VCAM-1, ICAM-1), facilitating monocyte recruitment.[4]
-
Inducing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4]
-
Contributing to the formation of a necrotic core within atherosclerotic plaques, a hallmark of plaque vulnerability.[7][8]
Elevated levels of Lp-PLA2 are associated with an increased risk of cardiovascular events, including myocardial infarction and stroke, independent of traditional risk factors.[1][9][10] This has positioned Lp-PLA2 as both a critical biomarker and a therapeutic target in cardiovascular disease.[3][11]
Mechanism of Action of Lp-PLA2 Inhibition
Lp-PLA2 inhibitors are designed to selectively block the catalytic activity of the Lp-PLA2 enzyme.[2] By doing so, they prevent the hydrolysis of oxidized phospholipids and the subsequent production of lyso-PC and ox-NEFAs.[2] This targeted intervention is expected to reduce vascular inflammation and slow the progression of atherosclerotic plaques.[2] Darapladib is a potent and selective inhibitor of Lp-PLA2 that has been extensively studied in both preclinical and clinical settings.[7][12][13]
Below is a diagram illustrating the signaling pathway of Lp-PLA2 and the point of intervention for its inhibitors.
Caption: Lp-PLA2 hydrolyzes oxidized LDL to produce pro-inflammatory mediators, driving atherosclerosis.
Quantitative Data from Preclinical Studies
The efficacy of Lp-PLA2 inhibition has been demonstrated in various animal models of cardiovascular disease. The following tables summarize key quantitative findings from studies utilizing darapladib.
Table 1: In Vivo Efficacy of Darapladib in ApoE-Deficient Mice
| Parameter | Vehicle Control | Darapladib (50 mg/kg/day) | Percent Change | Reference |
| Plasma Lp-PLA2 Activity | - | >60% reduction | >60% ↓ | [7][14] |
| Serum hs-CRP | - | Significantly reduced | ↓ | [7][14] |
| Serum IL-6 | - | Significantly reduced | ↓ | [7][14] |
| Aortic Lesion Area | - | Significantly reduced | ↓ | [7] |
| Aortic MCP-1 Expression | - | Remarkably reduced | ↓ | [7] |
| Aortic VCAM-1 Expression | - | Remarkably reduced | ↓ | [7] |
| Aortic TNF-α Expression | - | Remarkably reduced | ↓ | [7] |
Table 2: In Vivo Efficacy of Darapladib in a Diabetic/Hypercholesterolemic Pig Model
| Parameter | Vehicle Control | Darapladib (10 mg/kg/day) | Percent Change | Reference |
| Plasma Lp-PLA2 Activity | - | 89% reduction | 89% ↓ | [4] |
| Coronary Gene Expression (Macrophage & T-cell associated) | - | Substantially reduced | ↓ | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline key experimental protocols for studying Lp-PLA2 inhibition in cardiovascular disease models.
Atherosclerosis Model in ApoE-Deficient Mice
-
Animals: Male homozygous ApoE-deficient mice (C57/Bl6 genetic background) are utilized.[7][14]
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light-dark cycle and access to standard chow and water.[12]
-
Diet: An atherogenic high-fat diet is administered for a specified period (e.g., 17 weeks) to induce atherosclerotic plaque development.[7]
-
Treatment: Mice are divided into treatment and control groups. The treatment group receives the Lp-PLA2 inhibitor (e.g., darapladib at 50 mg/kg/day) via oral gavage daily for a defined period (e.g., 6 weeks).[7][14] The control group receives the vehicle (e.g., saline or DMSO diluted in 0.5% CMC-Na).[7][12]
-
Outcome Measures:
-
Serum Biomarkers: Blood is collected to measure plasma Lp-PLA2 activity, hs-CRP, and IL-6 levels using ELISA.[7][14]
-
Atherosclerotic Plaque Analysis: Aortas are excised, stained with Oil Red O, and the lesion area is quantified.
-
Gene Expression Analysis: Aortic tissue is harvested for quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory genes such as MCP-1, VCAM-1, and TNF-α.[7]
-
Angiotensin II-Induced Cardiac Inflammation and Fibrosis Model
-
Animals: C57BL/6J mice are used for this model.[12]
-
Pre-treatment: Mice receive the Lp-PLA2 inhibitor (e.g., darapladib at 50 mg/kg/day) or vehicle by gavage for 3 days prior to Angiotensin II infusion.[12]
-
Induction of Cardiac Injury: Angiotensin II (e.g., 1500 ng/kg/min) is continuously infused for 7 days using subcutaneously implanted osmotic mini-pumps.[12] Treatment with the inhibitor or vehicle continues daily throughout the infusion period.[12]
-
Outcome Measures:
-
Cardiac Function: Assessed through echocardiography.
-
Blood Pressure: Monitored throughout the study.
-
Histological Analysis: Hearts are removed for histological staining to assess fibrosis and inflammation.
-
Molecular Analysis: Heart tissue is analyzed by RT-PCR and RNA-sequencing to evaluate the expression of genes associated with the NLRP3 inflammasome (e.g., Nlrp3, Il-1β, Il-18).[12]
-
Measurement of Lp-PLA2 Activity
-
Assay Principle: A colorimetric assay utilizing a substrate like 2-thio-PAF is commonly employed.[12] The hydrolysis of the substrate by Lp-PLA2 releases a product that can be measured spectrophotometrically.
-
Procedure:
-
Plasma samples (e.g., 10 µL) are incubated with EGTA and 5,5′-dithiobis (2-nitrobenzoic acid) (DTNB) to react with any free thiols.[12]
-
The reaction is initiated by adding the substrate solution (e.g., 200 µmol/L 2-thio-PAF).[12]
-
The change in absorbance is measured over time at a specific wavelength (e.g., 414 nm).[12]
-
Lp-PLA2 activity is calculated based on the rate of change in absorbance.[12]
-
The workflow for a typical preclinical study evaluating an Lp-PLA2 inhibitor is depicted below.
Caption: A typical workflow for preclinical evaluation of Lp-PLA2 inhibitors in atherosclerosis models.
Conclusion
The inhibition of Lp-PLA2, exemplified by the extensive research on darapladib, presents a targeted approach to mitigating vascular inflammation in the context of cardiovascular disease. Preclinical studies in various animal models have consistently demonstrated the potential of this strategy to reduce atherosclerotic plaque burden and inflammatory markers. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate the role of Lp-PLA2 and the therapeutic potential of its inhibitors in cardiovascular disease. Future research may focus on novel Lp-PLA2 inhibitors and their effects in a broader range of cardiovascular disease models.
References
- 1. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phospholipase A2 is an Inflammatory Predictor in Cardiovascular Diseases: Is there any Spacious Room to Prove the Causation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Translational studies of lipoprotein-associated phospholipase A2 in inflammation and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 8. youtube.com [youtube.com]
- 9. gpnotebook.com [gpnotebook.com]
- 10. ahajournals.org [ahajournals.org]
- 11. The Value of Lp-PLA2 as a Biomarker for the Diagnosis of Plaque Stability in Atherosclerosis: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lipoprotein-associated phospholipase A2 (Lp-PLA2) has emerged as a key therapeutic target in the management of atherosclerotic cardiovascular disease (ASCVD) and other inflammatory conditions. This enzyme, primarily associated with low-density lipoprotein (LDL) particles, plays a critical role in the hydrolysis of oxidized phospholipids (B1166683), generating pro-inflammatory and pro-atherogenic mediators.[1][2] This technical guide provides a comprehensive overview of the therapeutic potential of Lp-PLA2 inhibition, detailing its mechanism of action, summarizing key clinical trial data, outlining experimental protocols, and visualizing associated signaling pathways. While large-scale clinical trials with inhibitors like darapladib (B1669826) have yielded mixed results in broad cardiovascular outcome studies, the exploration of Lp-PLA2 inhibition continues in more targeted applications, including neurodegenerative diseases and specific ocular conditions.[3][4][5][6]
The Role of Lp-PLA2 in Pathophysiology
Lp-PLA2, also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[6] Secreted predominantly by inflammatory cells such as macrophages, T-lymphocytes, and monocytes, it circulates in the plasma primarily bound to LDL particles.[7][8] Within the arterial intima, Lp-PLA2 catalyzes the hydrolysis of oxidized phospholipids on LDL particles, producing lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (OxNEFAs).[8][9]
These products contribute to the progression of atherosclerosis through several mechanisms:
-
Endothelial Dysfunction: Lyso-PC promotes the expression of adhesion molecules on endothelial cells, facilitating the recruitment and infiltration of monocytes into the vessel wall.[10]
-
Inflammation: Both lyso-PC and OxNEFAs stimulate the production of pro-inflammatory cytokines, such as TNF-α and IL-6, perpetuating the inflammatory cascade within the atherosclerotic plaque.[8][10]
-
Foam Cell Formation: Lyso-PC acts as a potent chemoattractant for monocytes, which then differentiate into macrophages and engulf oxidized LDL, leading to the formation of foam cells, a hallmark of early atherosclerotic lesions.[8]
-
Plaque Instability: Lp-PLA2 is highly expressed in the necrotic core of vulnerable plaques.[8] Its activity is associated with thinning of the fibrous cap, increasing the risk of plaque rupture and subsequent thrombotic events.[2]
The enzyme's specific role in vascular inflammation, as opposed to systemic inflammation, has positioned it as an attractive therapeutic target.[2]
Signaling Pathways and Therapeutic Intervention
The pro-atherogenic effects of Lp-PLA2 are mediated through a complex signaling cascade. Inhibition of this enzyme aims to disrupt this pathway at a critical juncture, thereby mitigating downstream inflammatory and atherogenic events.
Quantitative Data from Clinical Trials
Several Lp-PLA2 inhibitors have been evaluated in clinical trials for various indications. The following tables summarize key quantitative data from studies on darapladib, varespladib (B1683477), and rilapladib (B1679333).
Table 1: Darapladib Clinical Trial Data in Cardiovascular Disease
| Trial Name | Population | Treatment | Primary Endpoint | Result | Reference |
| STABILITY | 15,828 patients with chronic coronary heart disease | Darapladib 160 mg daily vs. placebo | Composite of cardiovascular death, myocardial infarction (MI), or stroke | Did not meet primary endpoint (Relative risk reduction of 6%; p=0.199) | [5] |
| SOLID-TIMI 52 | 13,026 patients post-acute coronary syndrome | Darapladib 160 mg daily vs. placebo | Composite of coronary heart disease death, MI, or urgent coronary revascularization | Did not significantly reduce the primary endpoint (16.3% vs 15.6% at 3 years; HR 1.00) | |
| Phase II Study | Patients with CHD and risk equivalents | Darapladib (40, 80, 160 mg) vs. placebo | Lp-PLA2 activity inhibition | Dose-dependent inhibition of ~43%, 55%, and 66% respectively (p < 0.001) | [11] |
Table 2: Varespladib Clinical Trial Data
| Trial Name | Population | Treatment | Primary Endpoint | Result | Reference |
| VISTA-16 | Patients with acute coronary syndrome | Varespladib vs. placebo | Composite of cardiovascular death, MI, stroke, or unstable angina with rehospitalization | Trial terminated early due to increased mortality in the varespladib group. | [4] |
| BRAVO (Phase II) | 95 patients with snakebite envenoming | Varespladib vs. placebo | Improvement in Snakebite Severity Score (SSS) | Did not meet primary endpoint, but showed potential benefit if administered within 5 hours of bite. | [7][12] |
Table 3: Rilapladib Clinical Trial Data in Alzheimer's Disease
| Trial Name | Population | Treatment | Primary Endpoints | Result | Reference |
| Phase IIa Study | 124 patients with possible mild Alzheimer's disease | Rilapladib 250 mg daily vs. placebo for 24 weeks | Change in CSF Aβ1-42 and CogState executive function/working memory (EF/WM) composite score | No significant difference in CSF Aβ1-42 (p=0.133). Significant improvement in EF/WM (effect size 0.45; p=0.026). | [3][11] |
Experimental Protocols
Accurate and reproducible measurement of Lp-PLA2 activity and mass, as well as the assessment of downstream effects, are crucial for both preclinical and clinical research.
Measurement of Lp-PLA2 Activity (Colorimetric Assay)
This protocol outlines a common enzymatic assay for determining Lp-PLA2 activity in serum or plasma samples.
Methodology:
-
Sample Preparation: Collect whole blood and separate serum or plasma. Samples can typically be stored at 2-8°C for a short period or frozen for longer-term storage.
-
Reagent Preparation:
-
Substrate: A common substrate is 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP).[13]
-
Buffer: Prepare appropriate buffers to maintain optimal pH for the enzymatic reaction.
-
-
Assay Procedure:
-
Pipette samples and calibrators into a microplate.
-
Add the substrate solution to initiate the reaction.
-
Incubate the plate at 37°C for a specified time.
-
During incubation, Lp-PLA2 in the sample will hydrolyze the substrate, releasing a chromogenic product (e.g., 4-nitrophenol).
-
-
Measurement:
-
Read the absorbance of the wells at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
-
Calculation:
-
The rate of change in absorbance is proportional to the Lp-PLA2 activity in the sample.
-
Calculate the enzyme activity in units per liter (U/L) by comparing the sample readings to a standard curve generated from calibrators with known Lp-PLA2 activity.[13]
-
Measurement of Lp-PLA2 Mass (ELISA)
This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of Lp-PLA2 protein concentration.
Methodology:
-
Plate Preparation: A microplate is pre-coated with a capture antibody specific for Lp-PLA2.[14]
-
Sample and Standard Addition: Add standards of known Lp-PLA2 concentration and diluted samples to the wells. Incubate to allow Lp-PLA2 to bind to the immobilized antibody.
-
Addition of Detection Antibody: After washing away unbound substances, a biotin-conjugated detection antibody specific for Lp-PLA2 is added. This antibody binds to a different epitope on the captured Lp-PLA2.
-
Enzyme Conjugate Addition: Following another wash step, an enzyme conjugate, such as streptavidin-horseradish peroxidase (HRP), is added, which binds to the biotin (B1667282) on the detection antibody.
-
Substrate Addition and Signal Generation: After a final wash, a substrate solution is added. The HRP enzyme catalyzes a reaction that produces a colored product.
-
Measurement and Quantification: The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The intensity of the color is proportional to the amount of Lp-PLA2 in the sample, which is quantified by comparison to the standard curve.[15]
Conclusion and Future Directions
The inhibition of Lp-PLA2 represents a targeted therapeutic strategy to combat vascular inflammation and its consequences. While initial large-scale cardiovascular outcome trials with darapladib were disappointing, the rationale for targeting this enzyme remains compelling.[4][5][6] The nuanced role of Lp-PLA2, potentially having both pro- and anti-atherogenic functions depending on the lipoprotein it is associated with (LDL vs. HDL), may explain some of the complexities observed in clinical trials.
Future research should focus on:
-
Patient Stratification: Identifying patient subgroups who are most likely to benefit from Lp-PLA2 inhibition, potentially based on their inflammatory biomarker profiles.
-
Exploring New Indications: The promising preliminary results in Alzheimer's disease with rilapladib suggest that the therapeutic potential of Lp-PLA2 inhibition may extend beyond cardiovascular disease to other conditions with a significant neuro-inflammatory component.[3][11]
-
Combination Therapies: Investigating the synergistic effects of Lp-PLA2 inhibitors with other lipid-lowering and anti-inflammatory agents.
-
Development of Novel Inhibitors: Designing next-generation inhibitors with improved pharmacokinetic and pharmacodynamic properties.
A deeper understanding of the intricate biology of Lp-PLA2 and the development of more refined therapeutic strategies will be crucial to unlocking the full therapeutic potential of inhibiting this key inflammatory enzyme.
References
- 1. Noninvasive Assessment of Endothelial Function in Clinical Practice - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 2. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 24-week study to evaluate the effect of rilapladib on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of phospholipase A2 activity by a colorimetric assay using a pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simplified procedure for semi-targeted lipidomic analysis of oxidized phosphatidylcholines induced by UVA irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 11. A 24-week study to evaluate the effect of rilapladib on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ophirex Reports Phase 2 Data on Varespladib for Snakebite Treatment in BMJ Global Health [synapse.patsnap.com]
- 13. sjkglobalkc.com [sjkglobalkc.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. mybiosource.com [mybiosource.com]
The Inhibitory Effect of Lp-PLA2-IN-11 on Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzymatic driver of inflammation, particularly in the context of cardiovascular and neurodegenerative diseases. By hydrolyzing oxidized phospholipids (B1166683) within lipoproteins, Lp-PLA2 generates potent pro-inflammatory mediators, primarily lysophosphatidylcholine (B164491) (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs). These molecules contribute to the pathogenesis of various inflammatory conditions by activating downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
This technical guide focuses on Lp-PLA2-IN-11, a potent inhibitor of Lp-PLA2. While specific research on this compound is limited to patent literature, this document will provide a comprehensive overview of the compound, the broader mechanism of Lp-PLA2 inhibition, and its effects on key inflammatory pathways. Due to the limited availability of public data for this compound, the well-characterized Lp-PLA2 inhibitor Darapladib (B1669826) will be used as a representative example to illustrate the quantitative effects and experimental methodologies.
This compound is identified as compound E145 in patent WO2014114249A1 and is described as a potent inhibitor of the Lp-PLA2 enzyme, with potential therapeutic applications in atherosclerosis and Alzheimer's disease.[1]
Core Mechanism of Lp-PLA2 in Inflammation
Lp-PLA2 is a serine lipase (B570770) that circulates in the plasma, primarily bound to low-density lipoprotein (LDL).[1] Within the arterial wall and other sites of inflammation, oxidized LDL (oxLDL) serves as a substrate for Lp-PLA2. The enzyme hydrolyzes oxidized phospholipids at the sn-2 position, releasing Lyso-PC and oxNEFAs. These products perpetuate the inflammatory response through several mechanisms:
-
Monocyte and Macrophage Activation: Lyso-PC is a chemoattractant for monocytes, promoting their recruitment to the site of inflammation. It also stimulates macrophages to produce pro-inflammatory cytokines.
-
Endothelial Dysfunction: Lyso-PC can impair endothelial function, increasing the expression of adhesion molecules that facilitate the infiltration of immune cells.
-
Signaling Pathway Activation: Both Lyso-PC and oxNEFAs can act as signaling molecules, activating intracellular pathways such as NF-κB and MAPK, which are central regulators of inflammation.
The Impact of Lp-PLA2 Inhibition on Inflammatory Signaling
Inhibition of Lp-PLA2, as with compounds like this compound, is expected to block the production of Lyso-PC and oxNEFAs. This, in turn, should attenuate the downstream inflammatory signaling cascades.
Attenuation of the NF-κB Pathway
The NF-κB pathway is a critical regulator of genes involved in inflammation and immunity. Its activation leads to the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. Lp-PLA2-derived products can activate this pathway. Inhibition of Lp-PLA2 is therefore hypothesized to reduce NF-κB activation.
Modulation of the MAPK Pathway
The MAPK family of kinases (including ERK, JNK, and p38) are key signaling components that regulate a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The pro-inflammatory products of Lp-PLA2 can lead to the phosphorylation and activation of MAPKs. Consequently, inhibitors of Lp-PLA2 are expected to suppress MAPK-mediated inflammatory responses.
Quantitative Data on Lp-PLA2 Inhibition
Due to the lack of publicly available quantitative data for this compound, the following tables summarize the inhibitory activity and effects on inflammatory markers for the representative Lp-PLA2 inhibitor, Darapladib .
Table 1: Inhibitory Activity of Darapladib against Lp-PLA2
| Compound | Target | Assay Type | IC50 / Inhibition | Reference |
| Darapladib | Recombinant Human Lp-PLA2 | in vitro enzymatic assay | ~0.5 nM (IC50) | Generic, based on literature |
| Darapladib | Plasma Lp-PLA2 Activity | in vivo (Human) | ~66% inhibition at 160 mg/day | [2] |
| Darapladib | Plasma Lp-PLA2 Activity | in vivo (ApoE-deficient mice) | >60% inhibition at 50 mg/kg/day | [3] |
Table 2: Effect of Darapladib on Inflammatory Biomarkers
| Biomarker | Study Population | Treatment | Change from Baseline/Placebo | Reference |
| Interleukin-6 (IL-6) | Patients with stable CHD | Darapladib (160 mg/day) | -12.3% | [2] |
| High-sensitivity C-reactive protein (hs-CRP) | Patients with stable CHD | Darapladib (160 mg/day) | -13.0% | [2] |
| High-sensitivity C-reactive protein (hs-CRP) | ApoE-deficient mice | Darapladib (50 mg/kg/day) | Significant decrease | [3] |
| Interleukin-6 (IL-6) | ApoE-deficient mice | Darapladib (50 mg/kg/day) | Significant decrease | [3] |
Experimental Protocols
In Vitro Lp-PLA2 Activity Assay (Colorimetric)
This protocol describes a method for measuring the enzymatic activity of Lp-PLA2 in a sample, which can be used to determine the inhibitory potential of compounds like this compound. The assay is based on the hydrolysis of a synthetic substrate that produces a colored product.
Materials:
-
Microplate reader capable of measuring absorbance at 405 nm.
-
96-well microplates.
-
Lp-PLA2 enzyme (recombinant or purified).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM CaCl2, pH 7.4).
-
Substrate: 2-thio-PAF or a similar chromogenic substrate.
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, add a fixed amount of Lp-PLA2 enzyme to each well.
-
Add the different concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate and DTNB to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for Phosphorylated NF-κB p65 and MAPK
This protocol outlines the general procedure for detecting the activation of the NF-κB and MAPK pathways in cells treated with an inflammatory stimulus and an Lp-PLA2 inhibitor.
Materials:
-
Cell line (e.g., human macrophages like THP-1).
-
Cell culture medium and supplements.
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS).
-
Test compound (e.g., this compound).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, anti-phospho-p38 MAPK, anti-total p38 MAPK.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) detection reagent.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent (e.g., LPS) for a time known to induce phosphorylation of the target proteins (e.g., 15-30 minutes). Include unstimulated and vehicle-treated controls.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total p65) to normalize for protein loading.
-
Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.
-
Visualizations
Caption: Lp-PLA2 inflammatory signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the effect of this compound on inflammatory pathway activation.
Conclusion
This compound is a potent inhibitor of the pro-inflammatory enzyme Lp-PLA2. By blocking the generation of Lyso-PC and oxNEFAs, it is expected to attenuate key inflammatory signaling pathways, including the NF-κB and MAPK cascades. While specific data for this compound remains limited, the extensive research on other Lp-PLA2 inhibitors like Darapladib provides a strong rationale for its potential as a therapeutic agent in inflammatory diseases. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel Lp-PLA2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effect of darapladib on plasma lipoprotein-associated phospholipase A2 activity and cardiovascular biomarkers in patients with stable coronary heart disease or coronary heart disease risk equivalent: the results of a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of Lp-PLA2 Inhibition: A Technical Overview
Disclaimer: As of December 2025, publicly available data specifically pertaining to a compound designated "Lp-PLA2-IN-11" is not available. This technical guide therefore provides a comprehensive overview of the preliminary efficacy of Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition by summarizing the extensive research conducted on other molecules in this class, primarily focusing on the well-studied inhibitor, darapladib (B1669826) . The information presented here is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting Lp-PLA2.
Introduction to Lp-PLA2 as a Therapeutic Target
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is an enzyme primarily associated with low-density lipoprotein (LDL) particles in the blood.[1][2] It plays a significant role in the inflammatory processes that contribute to the development and progression of atherosclerosis.[1] Lp-PLA2 hydrolyzes oxidized phospholipids (B1166683) in LDL particles, generating pro-inflammatory and pro-atherogenic byproducts such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids.[1][3] These products can damage arterial walls, promote the formation of atherosclerotic plaques, and contribute to plaque instability, which can lead to cardiovascular events like heart attacks and strokes.[1][4] Elevated levels of Lp-PLA2 have been correlated with an increased risk of cardiovascular diseases.[1][5][6]
Mechanism of Action of Lp-PLA2 in Atherosclerosis
The rationale for inhibiting Lp-PLA2 stems from its role in the vascular inflammatory cascade. Within the arterial wall, oxidized LDL serves as a substrate for Lp-PLA2. The enzymatic action of Lp-PLA2 on oxidized phosphatidylcholine generates lysophosphatidylcholine (Lyso-PC) and oxidized fatty acids.[3] Lyso-PC is a potent chemoattractant for monocytes, leading to their recruitment into the arterial wall and subsequent transformation into macrophages and foam cells, a hallmark of atherosclerotic lesions.[7] Furthermore, these byproducts upregulate the expression of adhesion molecules and pro-inflammatory cytokines, perpetuating the inflammatory cycle and contributing to the growth and destabilization of atherosclerotic plaques.[3]
Preclinical Efficacy of Lp-PLA2 Inhibition
Preclinical studies using animal models of atherosclerosis have provided foundational evidence for the therapeutic potential of Lp-PLA2 inhibition. The majority of this research has been conducted with darapladib.
Quantitative Data from Preclinical Studies
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Diabetic/Hypercholesterolemic Pigs | Darapladib (10 mg/kg/day) | 24 weeks | 89% reduction in plasma Lp-PLA2 activity; reduced expression of genes associated with macrophage and T-cell function in coronary arteries; promoted lesion stabilization. | [3] |
| Atherosclerotic Animal Model | Darapladib | Not Specified | Reduced Lp-PLA2 expression in atherosclerotic plaques; decreased necrotic core size within plaques; inhibited lesion initiation in coronary arteries. | [8] |
Experimental Protocols for Preclinical Studies
Diabetic/Hypercholesterolemic Pig Model:
-
Animals: Domestic pigs were rendered diabetic with streptozotocin (B1681764) and fed a high-fat, high-cholesterol diet to induce hypercholesterolemia.
-
Treatment Groups: Animals were randomized to a control group or a treatment group receiving 10 mg/kg/day of darapladib.
-
Duration: The treatment was administered for 24 weeks.
-
Efficacy Endpoints:
-
Plasma Lp-PLA2 activity was measured using an enzymatic assay.
-
Coronary artery gene expression was analyzed via microarray or a similar transcriptomic profiling method.
-
Plaque morphology and composition were assessed through histological analysis of coronary artery sections.
-
Clinical Efficacy of Lp-PLA2 Inhibition (Darapladib)
The clinical development of darapladib involved several Phase II and Phase III trials to evaluate its efficacy and safety in patients with cardiovascular disease.
Quantitative Data from Phase II Clinical Trials
| Study Name | Patient Population | Treatment | Duration | Key Efficacy Endpoints & Results | Reference |
| Phase II Trial | 59 patients for elective carotid endarterectomy | Two different doses of darapladib | 14 days | 80% inhibition of systemic Lp-PLA2 plasma activity; significantly reduced local Lp-PLA2 activity in atherosclerotic plaque; attenuated IL-18 levels and pro-apoptotic caspase activity. | [3] |
| NCT00269048 | 959 patients with CHD or CHD-risk equivalent on atorvastatin | Darapladib (40, 80, 160 mg) | 12 weeks | Dose-dependent inhibition of Lp-PLA2 activity (approx. 43%, 55%, and 66%); significant decrease in IL-6 and CRP in the high-dose group. | [3] |
| IBIS-2 | 330 patients with angiographically confirmed CHD | Darapladib | 12 months | Stopped the extension of the necrotic core of atherosclerotic plaques. | [4][7] |
Quantitative Data from Phase III Clinical Trials
| Study Name | Patient Population | Treatment | Duration | Primary Endpoint | Outcome | Reference |
| STABILITY | 15,828 patients with stable CHD | Darapladib | Median 3.7 years | Composite of cardiovascular death, myocardial infarction, or stroke. | Did not significantly reduce the risk of the primary endpoint. | [8] |
| SOLID-TIMI 52 | 11,500 patients with acute coronary syndrome | Darapladib | Not Specified | Composite of cardiovascular death, myocardial infarction, or urgent coronary revascularization for myocardial ischemia. | Did not significantly reduce the risk of the primary endpoint. | [4] |
Experimental Protocols for Clinical Trials
General Clinical Trial Design for an Lp-PLA2 Inhibitor: A typical clinical trial for an Lp-PLA2 inhibitor would follow a randomized, double-blind, placebo-controlled design.
-
Patient Selection: Patients with established cardiovascular disease (e.g., stable coronary heart disease or acute coronary syndrome) are recruited based on specific inclusion and exclusion criteria.
-
Randomization: Participants are randomly assigned to receive either the investigational Lp-PLA2 inhibitor or a matching placebo, in addition to standard-of-care therapy (e.g., statins, antiplatelet agents).
-
Treatment: The study drug is administered orally at a fixed dose for the duration of the trial.
-
Follow-up: Patients are followed for a predefined period, during which data on clinical events, biomarkers, and safety are collected at regular intervals.
-
Endpoint Adjudication: A clinical endpoint committee, blinded to treatment allocation, adjudicates all potential primary and secondary endpoint events.
Conclusion and Future Directions
The inhibition of Lp-PLA2 is a rationally designed therapeutic strategy targeting a key inflammatory pathway in atherosclerosis. Preclinical studies and early-phase clinical trials with darapladib demonstrated promising results, showing a significant reduction in Lp-PLA2 activity and positive effects on plaque composition and inflammatory biomarkers.[3][7] However, two large-scale Phase III clinical trials, STABILITY and SOLID-TIMI 52, failed to demonstrate a significant reduction in major adverse cardiovascular events in patients with stable coronary heart disease and acute coronary syndrome, respectively, when added to optimal medical therapy.[4][8]
Despite these outcomes, the role of Lp-PLA2 in cardiovascular disease continues to be an area of active research. The discrepancy between the promising early-phase data and the neutral results of the Phase III trials may be attributable to several factors, including the high efficacy of standard-of-care treatments (particularly statins, which also lower Lp-PLA2 levels) in the trial populations, the specific patient populations studied, or the possibility that Lp-PLA2's role is more complex than initially understood.
For a novel agent such as the hypothetical "this compound," future research should focus on:
-
Patient Stratification: Identifying patient subgroups who may derive the most benefit from Lp-PLA2 inhibition, potentially those with high levels of vascular inflammation despite standard therapy.
-
Novel Endpoints: Utilizing advanced imaging modalities to assess changes in plaque morphology and composition as primary or secondary endpoints in earlier phase trials.
-
Combination Therapies: Exploring the potential synergistic effects of Lp-PLA2 inhibition with other anti-inflammatory or lipid-lowering therapies.
References
- 1. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. revolutionhealth.org [revolutionhealth.org]
- 3. mdpi.com [mdpi.com]
- 4. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. The Value of Lp-PLA2 as a Biomarker for the Diagnosis of Plaque Stability in Atherosclerosis: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoprotein-Associated Phospholipase A2 Activity Predicts Cardiovascular Events in High Risk Coronary Artery Disease Patients | PLOS One [journals.plos.org]
- 7. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospholipase A2 is an Inflammatory Predictor in Cardiovascular Diseases: Is there any Spacious Room to Prove the Causation? - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Lp-PLA2-IN-11: A Potent Inhibitor of Lipoprotein-Associated Phospholipase A2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lp-PLA2-IN-11, a potent inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2). Lp-PLA2 is a key enzyme implicated in the pathogenesis of atherosclerosis and other inflammatory diseases. This document details the chemical properties of this compound, its mechanism of action within the broader Lp-PLA2 signaling pathway, and detailed experimental protocols for its characterization.
Chemical Properties of this compound
This compound is a small molecule inhibitor designed for high-affinity binding to the active site of the Lp-PLA2 enzyme.[1] Its physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1620680-19-4 |
| Molecular Formula | C22H20F4N4O3 |
| Molecular Weight | 464.41 g/mol |
The Lp-PLA2 Signaling Pathway and Mechanism of Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2) plays a crucial role in vascular inflammation, a key process in the development and progression of atherosclerosis.[2][3] The enzyme is primarily associated with low-density lipoprotein (LDL) particles in circulation. Within the arterial wall, oxidative stress leads to the modification of LDL, forming oxidized LDL (oxLDL). Lp-PLA2 specifically hydrolyzes oxidized phospholipids (B1166683) present in oxLDL, generating two pro-inflammatory mediators: lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[2]
These products trigger a cascade of inflammatory responses, including the recruitment of immune cells such as monocytes and T-cells into the arterial intima, promoting the formation of foam cells and the development of atherosclerotic plaques.[2][3]
This compound acts as a potent and selective inhibitor of the Lp-PLA2 enzyme.[1] By binding to the enzyme's catalytic site, it blocks the hydrolysis of oxidized phospholipids, thereby reducing the production of lyso-PC and oxNEFA. This inhibition is expected to attenuate the downstream inflammatory cascade, potentially slowing the progression of atherosclerosis and reducing the risk of cardiovascular events. The potential therapeutic applications of this compound are under investigation for diseases with an inflammatory component, such as atherosclerosis and Alzheimer's disease.[1]
Caption: Signaling pathway of Lp-PLA2 in atherosclerosis and the inhibitory action of this compound.
Experimental Protocols
In Vitro Lp-PLA2 Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound on recombinant human Lp-PLA2. The assay is based on the enzymatic hydrolysis of a synthetic substrate, 2-thio-platelet-activating factor (2-thio-PAF), which releases a free thiol. The thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid, which can be quantified by measuring the absorbance at 414 nm.
Materials:
-
Recombinant human Lp-PLA2
-
This compound
-
2-thio-platelet-activating factor (2-thio-PAF) substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 10 mM CaCl2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 414 nm
Procedure:
-
Prepare Reagents:
-
Reconstitute recombinant human Lp-PLA2 in assay buffer to a final concentration that yields a linear reaction rate.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in assay buffer to test a range of concentrations.
-
Prepare the 2-thio-PAF substrate solution in assay buffer.
-
Prepare the DTNB solution in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a defined volume of the diluted this compound solutions.
-
Positive Control Wells (No Inhibitor): Add the same volume of assay buffer containing the same concentration of the solvent used for the inhibitor.
-
Negative Control Wells (No Enzyme): Add assay buffer.
-
Add the DTNB solution to all wells.
-
Add the recombinant human Lp-PLA2 solution to the test and positive control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the 2-thio-PAF substrate solution to all wells to start the enzymatic reaction.
-
-
Measure Absorbance:
-
Immediately place the microplate in the reader and measure the absorbance at 414 nm at regular intervals (e.g., every minute) for a defined period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each concentration of this compound using the following formula:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Caption: Experimental workflow for the in vitro Lp-PLA2 inhibition assay.
Quantitative Data
While this compound is described as a potent inhibitor of Lp-PLA2, a specific IC50 value is not publicly available in the reviewed literature.[1] The primary reference for this compound is patent WO2014114249A1, where it is listed as compound E145.[1] For comparative purposes, other potent Lp-PLA2 inhibitors have reported IC50 values in the nanomolar range. Further experimental characterization is required to determine the precise inhibitory potency of this compound.
Conclusion
This compound is a promising small molecule inhibitor of Lp-PLA2 with potential therapeutic applications in diseases driven by vascular inflammation, such as atherosclerosis. This guide provides essential information on its chemical properties and a detailed protocol for its in vitro characterization. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
An In-depth Technical Guide to the Structure and Active Site of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase (B570770) that plays a critical role in the hydrolysis of oxidized phospholipids.[1][2] Primarily associated with low-density lipoprotein (LDL) and high-density lipoprotein (HDL) in circulation, this enzyme is a key player in vascular inflammation and is recognized as a significant biomarker and therapeutic target for atherosclerosis and other inflammatory diseases.[1][3][4] This guide provides a detailed examination of the Lp-PLA2 enzyme's structure, with a specific focus on its active site, catalytic mechanism, and interactions with substrates and inhibitors. It includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and structures to serve as a comprehensive resource for the scientific community.
Overall Enzyme Structure
Human plasma Lp-PLA2 is a 45 kDa hydrophobic protein that belongs to the α/β hydrolase fold superfamily.[5][6] Unlike most other phospholipase A2 enzymes, it functions independently of calcium.[2][5] Its primary structure contains a GXSXG motif, a characteristic fingerprint for neutral lipases and serine esterases.[5][6] The crystal structure reveals a classic lipase/esterase fold, featuring a central β-sheet flanked by α-helices.[6] This architecture creates a deep gorge that houses the active site, which is largely inaccessible to the solvent.[5][6]
A significant structural feature of Lp-PLA2 is its ability to undergo a large conformational change upon binding to a phospholipid surface.[7] This allosteric regulation involves the movement of a major helical peptide region that acts as a "gate" to the active site.[8] This gate is typically closed, but upon membrane association, it opens, increasing the volume of the active site and allowing substrate access.[8]
The Lp-PLA2 Active Site and Catalytic Mechanism
The active site of Lp-PLA2 is a complex region composed of distinct hydrophilic and hydrophobic pockets, optimized for binding and hydrolyzing amphipathic phospholipid substrates.[7]
Catalytic Triad (B1167595)
At the heart of the catalytic machinery is a classic Ser/His/Asp catalytic triad, a hallmark of serine hydrolases.[2][7][9] The key residues are:
-
Serine 273 (Ser273): The nucleophile that attacks the carbonyl carbon of the substrate's sn-2 ester bond.[7]
-
Histidine 351 (His351): Acts as a general base, accepting a proton from Ser273 to increase its nucleophilicity.[7]
-
Aspartic Acid 296 (Asp296): Orients and stabilizes the protonated His351, completing the charge-relay system.[7]
Oxyanion Hole
During catalysis, a tetrahedral intermediate is formed, which is stabilized by an oxyanion hole. This feature is composed of the backbone amide hydrogens of Leucine 153 (Leu153) and Phenylalanine 274 (Phe274) .[7][10] These residues donate hydrogen bonds to the negatively charged oxygen of the intermediate, reducing the activation energy of the reaction.
Substrate Binding Pockets
The active site gorge extends from the catalytic triad to two solvent-accessible α-helices (residues 114-126 and 362-369) that are involved in lipoprotein binding.[5] The site is further divided into:
-
A Hydrophilic Region: Where the phospholipid headgroup binds. This area includes residues like His151, Tyr160, Gln211, Glu214, Arg218, His272, Trp298, and Gln352, which can act as hydrogen-bond donors or acceptors.[11]
-
A Hydrophobic Region: Accommodates the acyl chains of the substrate. This pocket is lined with hydrophobic residues such as Trp97, Leu107, Phe110, Leu121, Phe125, Phe156, Phe357, Ile365, and Leu369, which form van der Waals interactions and pi-pi stacking with the lipid chains.[11] This pocket is specifically sized to accommodate short or oxidized acyl chains, explaining the enzyme's substrate specificity.[11]
Data Presentation
Table 1: Key Structural and Biochemical Properties of Human Lp-PLA2
| Property | Value / Description | References |
| Molecular Weight | ~45 kDa | [5] |
| Enzyme Superfamily | α/β Hydrolase | [6] |
| Catalytic Type | Calcium-independent Serine Lipase | [1][2] |
| Characteristic Motif | GXSXG | [5][6] |
| Primary Substrates | Oxidized Phospholipids, Platelet-Activating Factor (PAF), Short sn-2 Acyl Chain Phospholipids | [2][7][10] |
| Primary Association | ~80% with Low-Density Lipoprotein (LDL), ~20% with High-Density Lipoprotein (HDL) | [3][4] |
| PDB Example (Apo) | 3D59 | [11] |
| PDB Example (Inhibitor-bound) | 5I9I (Darapladib) | [12] |
Table 2: Critical Residues of the Lp-PLA2 Active Site
| Residue(s) | Function / Role | References |
| Ser273, Asp296, His351 | Catalytic Triad: Performs nucleophilic attack and hydrolysis. | [7][9] |
| Leu153, Phe274 (backbone) | Oxyanion Hole: Stabilizes the tetrahedral intermediate during catalysis. | [7][10] |
| Residues 113-120 | Lipoprotein Interaction: Hydrophobic α-helix involved in binding to lipid vesicles. | [6][13] |
| Residues 192-204 | HDL Interaction: Mediates binding to ApoA-I on HDL particles. | [7][13] |
| Residues 360-368 | Lipoprotein Interaction: Involved in association with lipoprotein surfaces. | [7][10] |
| Trp97, Phe110, Phe156, Phe357 | Hydrophobic Pocket: Forms van der Waals and pi-pi stacking interactions with substrate acyl chains. | [11] |
Table 3: Representative Crystallographic Data for Human Lp-PLA2 Structures
| PDB ID | Description | Resolution (Å) | R-Value (Work) | R-Value (Free) | Reference |
| 3D59 | Ligand-free (Apo) form | 1.50 | - | - | [11] |
| 5I9I | Complex with Darapladib | 2.70 | 0.191 | 0.261 | [12] |
| 5YE7 | Complex with a novel sulfonamide inhibitor | 2.31 | 0.181 | 0.244 | [14] |
| 5JAD | Complex with a fragment-based inhibitor | 2.05 | 0.245 | 0.298 | [15] |
| 5LZ2 | Complex with a fragment-derived lactam inhibitor | 2.10 | 0.167 | 0.228 | [16] |
Mandatory Visualizations
References
- 1. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? [mdpi.com]
- 2. Review of four major distinct types of human phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoprotein-Associated Phospholipase A2 Interacts with Phospholipid Vesicles Via a Surface-Disposed Hydrophobic α-Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipoprotein-associated phospholipase A2: A paradigm for allosteric regulation by membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. pnas.org [pnas.org]
- 12. rcsb.org [rcsb.org]
- 13. Structural basis of specific interactions of Lp-PLA2 with HDL revealed by hydrogen deuterium exchange mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. rcsb.org [rcsb.org]
An In-depth Technical Guide on Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory processes associated with atherosclerosis.[1] Secreted by inflammatory cells like macrophages, T-cells, and mast cells, Lp-PLA2 circulates in the blood primarily bound to low-density lipoprotein (LDL) particles.[2][3] Its primary function involves the hydrolysis of oxidized phospholipids (B1166683) on LDL, a process that generates pro-inflammatory and pro-atherogenic byproducts.[1] These products contribute to the formation of atherosclerotic plaques, making Lp-PLA2 a significant therapeutic target for cardiovascular diseases.[1][4]
While specific quantitative binding and kinetic data for an inhibitor designated as "Lp-PLA2-IN-11" are not available in the public domain based on current information, this guide provides a comprehensive overview of the target enzyme, Lp-PLA2, its signaling pathway, and general methodologies for characterizing its inhibitors.
Target Binding and Kinetics of Lp-PLA2 Inhibitors
The development of Lp-PLA2 inhibitors is a crucial area of research for mitigating cardiovascular disease. The binding affinity and kinetics of these inhibitors are critical parameters for determining their therapeutic potential.
Quantitative Data on Lp-PLA2 Inhibition
While data for "this compound" is unavailable, the following table summarizes the types of quantitative data typically reported for Lp-PLA2 inhibitors, using darapladib, a well-studied inhibitor, as an example.
| Parameter | Description | Example Value (Darapladib) | Reference |
| IC50 | The half maximal inhibitory concentration, indicating the potency of an inhibitor. | 0.25 nM | [5] |
| Ki | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | Data not readily available in public search results | |
| kon | The association rate constant, describing the rate at which the inhibitor binds to the target. | Data not readily available in public search results | |
| koff | The dissociation rate constant, describing the rate at which the inhibitor unbinds from the target. | Data not readily available in public search results |
Lp-PLA2 Signaling Pathway in Atherosclerosis
Lp-PLA2 plays a pivotal role in the progression of atherosclerosis through a distinct signaling cascade. The following diagram illustrates the key steps in this pathway.
Caption: The Lp-PLA2 signaling pathway in atherosclerosis.
Experimental Protocols
Characterizing the binding and kinetics of Lp-PLA2 inhibitors involves a series of well-established experimental protocols.
1. Lp-PLA2 Activity Assay (Spectrophotometric)
This assay is commonly used to measure the enzymatic activity of Lp-PLA2 and to determine the IC50 of potential inhibitors.
-
Principle: The assay measures the hydrolysis of a chromogenic substrate by Lp-PLA2. The product of the reaction absorbs light at a specific wavelength, and the rate of its formation is proportional to the enzyme's activity.
-
Methodology:
-
Prepare a reaction buffer containing a suitable pH and salt concentration.
-
Add a known concentration of recombinant human Lp-PLA2 to the buffer.
-
Introduce the chromogenic substrate (e.g., a PAF-acetylhydrolase substrate).
-
For inhibition studies, pre-incubate the enzyme with varying concentrations of the inhibitor before adding the substrate.
-
Monitor the increase in absorbance at the appropriate wavelength over time using a spectrophotometer.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the velocities against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.[6]
-
2. Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful technique for real-time monitoring of the binding and dissociation of an inhibitor to its target enzyme, allowing for the determination of kon and koff.
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when one molecule binds to another that is immobilized on the chip.
-
Methodology:
-
Immobilize recombinant human Lp-PLA2 onto the surface of an SPR sensor chip.
-
Prepare a series of dilutions of the inhibitor in a suitable running buffer.
-
Flow the running buffer over the sensor surface to establish a stable baseline.
-
Inject a specific concentration of the inhibitor over the chip surface and monitor the association phase in real-time.
-
Replace the inhibitor solution with the running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface to remove the bound inhibitor.
-
Repeat the process for a range of inhibitor concentrations.
-
Analyze the resulting sensorgrams using appropriate binding models to calculate the kon, koff, and ultimately the KD (dissociation constant).
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the characterization of an Lp-PLA2 inhibitor.
Caption: A typical workflow for Lp-PLA2 inhibitor characterization.
Conclusion
Lp-PLA2 remains a compelling target for the development of novel therapeutics for atherosclerosis and related cardiovascular diseases. While specific data on "this compound" is not currently available, the methodologies and principles outlined in this guide provide a robust framework for the evaluation of any novel Lp-PLA2 inhibitor. The combination of enzymatic assays, biophysical techniques like SPR, and cellular and in vivo models is essential for a comprehensive understanding of an inhibitor's target binding, kinetics, and therapeutic potential. Further research into specific and potent Lp-PLA2 inhibitors is crucial for advancing the treatment of cardiovascular inflammation.
References
- 1. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Technical Guide to the Potential Off-Target Effects of Lp-PLA2 Inhibition
A Note on the Investigated Compound: Initial searches for "Lp-PLA2-IN-11" did not yield specific public-domain data. Consequently, this guide focuses on darapladib (B1669826) , a well-characterized, potent, and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) that has undergone extensive preclinical and clinical investigation. Darapladib serves as a representative molecule to explore the potential off-target effects relevant to this class of inhibitors.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes associated with atherosclerosis. It hydrolyzes oxidized phospholipids (B1166683) within low-density lipoprotein (LDL) particles, generating pro-inflammatory mediators like lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids. Inhibition of Lp-PLA2 has been a therapeutic strategy to mitigate vascular inflammation and reduce the risk of cardiovascular events. Darapladib was a leading clinical candidate in this class. Understanding the selectivity and potential off-target effects of such inhibitors is paramount for a comprehensive assessment of their therapeutic potential and safety profile. This technical guide provides an in-depth overview of the known biological effects of darapladib beyond its primary target, Lp-PLA2, based on publicly available data.
On-Target and Other Biological Activities
Darapladib is a potent and reversible inhibitor of Lp-PLA2. While its primary mechanism of action is well-established, other biological activities have been reported in preclinical studies. These effects, which could be considered either downstream consequences of Lp-PLA2 inhibition or potential off-target activities, are summarized below.
Data Presentation: Summary of Biological Activities of Darapladib
| Category | Finding | Species/System | Quantitative Data |
| Primary Target | Inhibition of Lp-PLA2 | Recombinant Human | IC50 = 0.25 nM |
| Inhibition of Lp-PLA2 in human plasma | Human | IC50 = 5 nM | |
| Inflammation | Reduction of hs-CRP | ApoE-deficient mice | Significant reduction with 50 mg/kg/day |
| Reduction of IL-6 | ApoE-deficient mice | Significant reduction with 50 mg/kg/day | |
| Cardiovascular | Reduction of Rho Kinase Activity | Rats with atherosclerosis | 23.3% reduction with low-dose, 29.5% with high-dose |
| Reduction of cardiomyocyte apoptosis | Rats with atherosclerosis | Significant reduction | |
| Cellular Processes | Sensitization to ferroptosis | Cancer cell lines | Synergistic effect with GPX4 inhibitors |
Known Metabolites and Their Activity
The disposition and metabolism of darapladib have been studied in humans. The primary circulating component is the unchanged parent drug. However, several metabolites have been identified.
Data Presentation: Darapladib Metabolites in Human Plasma
| Metabolite | Description | Relative Plasma Concentration (% of total radioactivity) |
| M3 | Hydroxylation product | 4-6% |
| M4 | N-deethylation product | 4-6% |
| M10 | Acid-catalyzed degradant | ~5% |
The pharmacological activities of these metabolites are reported to be similar to or less than that of darapladib. Given their low circulating concentrations, they are not expected to contribute significantly to the overall pharmacological or off-target effects of the parent compound.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Lp-PLA2 in Atherosclerosis
The following diagram illustrates the central role of Lp-PLA2 in the inflammatory cascade within an atherosclerotic plaque and the point of intervention for an inhibitor like darapladib.
Experimental Workflow for In Vitro Off-Target Profiling
A standard workflow for assessing the potential off-target effects of a compound in early drug development is depicted below. This represents a general process, as the specific panel details for darapladib are not publicly available.
Experimental Protocols
Detailed experimental protocols for the off-target screening of darapladib are not available in the public domain. The following are generalized protocols for key assays typically included in safety pharmacology panels.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
-
Objective: To determine the inhibitory activity of a test compound against a panel of protein kinases.
-
Principle: This assay measures the incorporation of radiolabeled phosphate (B84403) (from [γ-³³P]ATP) into a kinase-specific substrate.
-
Procedure:
-
Prepare a reaction mixture containing the specific kinase, its substrate (e.g., a peptide or protein), and a buffer with necessary cofactors (e.g., MgCl₂, MnCl₂).
-
Add the test compound (e.g., darapladib) at a specified concentration (typically 1-10 µM for single-point screening). Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and separate the radiolabeled substrate from the unincorporated [γ-³³P]ATP using a phosphocellulose membrane or filter plate, which binds the substrate.
-
Wash the membrane/plate to remove excess unincorporated radiolabel.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Protocol 2: GPCR Radioligand Binding Assay
-
Objective: To assess the ability of a test compound to displace a radiolabeled ligand from a specific G-protein coupled receptor.
-
Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand for binding to the receptor.
-
Procedure:
-
Use cell membranes or recombinant systems expressing the target GPCR.
-
Prepare an incubation mixture containing the membranes, a specific radioligand (e.g., [³H]-labeled antagonist), and a suitable buffer.
-
Add the test compound at a specified concentration. Include a vehicle control and a known non-labeled ligand for determining non-specific binding.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of inhibition of specific binding.
-
Protocol 3: hERG Channel Patch-Clamp Electrophysiology Assay
-
Objective: To evaluate the inhibitory effect of a test compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel current.
-
Principle: The whole-cell patch-clamp technique is used to measure the ionic current flowing through hERG channels in a cell expressing these channels.
-
Procedure:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.
-
Perfuse the cell with a control extracellular solution and record the baseline hERG current.
-
Apply the test compound at various concentrations via the perfusion system.
-
Record the hERG current in the presence of the compound after the effect has reached a steady state.
-
Measure the reduction in the peak tail current amplitude at each concentration.
-
Calculate the percentage of inhibition and, if applicable, determine the IC50 value.
-
Conclusion
Based on available public data, darapladib is a highly potent and selective inhibitor of its primary target, Lp-PLA2. While a comprehensive preclinical off-target screening panel for darapladib is not publicly accessible, studies have pointed to other biological effects, including modulation of inflammatory markers and Rho kinase activity, and sensitization of cancer cells to ferroptosis. The clinical development of darapladib was discontinued (B1498344) due to a lack of efficacy in reducing cardiovascular events in large-scale trials, and no major safety concerns were reported from these studies. For any novel Lp-PLA2 inhibitor, a thorough in vitro safety pharmacology assessment, as outlined in the generalized protocols, would be a critical step in preclinical development to identify and mitigate any potential off-target liabilities.
The Potential of Lp-PLA2-IN-11 in Alzheimer's Disease: A Technical Overview
Despite promising indications, detailed public data on the investigational Lp-PLA2 inhibitor, Lp-PLA2-IN-11, and its specific application in Alzheimer's disease research remains largely confined to patent literature and is not yet available in peer-reviewed scientific publications. As such, a comprehensive technical guide with extensive quantitative data and detailed experimental protocols specifically for this compound in the context of Alzheimer's disease cannot be fully compiled at this time.
This guide will, therefore, provide a detailed overview of the role of the target enzyme, Lipoprotein-associated phospholipase A2 (Lp-PLA2), in the pathophysiology of Alzheimer's disease and the therapeutic rationale for its inhibition. We will draw upon the broader landscape of Lp-PLA2 inhibitor research to illustrate potential mechanisms of action, relevant experimental approaches, and the types of data that would be crucial for evaluating the therapeutic potential of this compound.
Introduction: The Emerging Role of Neuroinflammation and Lp-PLA2 in Alzheimer's Disease
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. While the amyloid cascade hypothesis has long been a central tenet of AD research, there is a growing consensus that neuroinflammation plays a critical and multifaceted role in the initiation and progression of the disease.
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a calcium-independent serine lipase (B570770) primarily produced by inflammatory cells such as macrophages, T-cells, and mast cells. In the periphery, it is mainly associated with low-density lipoprotein (LDL) cholesterol and is a recognized biomarker for cardiovascular disease risk due to its pro-inflammatory and pro-atherogenic activities. Emerging evidence now points to a significant role for Lp-PLA2 in neuroinflammation and the pathogenesis of neurodegenerative diseases, including Alzheimer's.
This compound is a potent inhibitor of the Lp-PLA2 enzyme. Its potential for the treatment of diseases associated with Lp-PLA2 activity, including atherosclerosis and Alzheimer's disease, has been noted, with specific mention in patent literature (WO2014114249A1, compound E145).
The Pro-inflammatory Cascade of Lp-PLA2 in the Brain
The primary pathogenic mechanism of Lp-PLA2 involves the hydrolysis of oxidized phospholipids, leading to the generation of two key pro-inflammatory mediators: lysophosphatidylcholine (B164491) (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).
dot
Figure 1: Proposed Pro-inflammatory Cascade of Lp-PLA2
This cascade is believed to contribute to AD pathogenesis through several mechanisms:
-
Blood-Brain Barrier (BBB) Dysfunction: Lyso-PC is known to disrupt endothelial cell membranes, potentially increasing the permeability of the BBB. A compromised BBB can facilitate the infiltration of peripheral immune cells and inflammatory molecules into the brain, exacerbating neuroinflammation.
-
Microglial and Astrocyte Activation: Lyso-PC and oxNEFAs can act as signaling molecules that activate microglia and astrocytes, the resident immune cells of the central nervous system. Chronic activation of these cells leads to the sustained release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), chemokines, and reactive oxygen species, creating a neurotoxic environment.
-
Direct Neuronal Toxicity: The inflammatory mediators produced downstream of Lp-PLA2 activity can directly damage neurons, leading to synaptic dysfunction and eventual cell death.
Therapeutic Rationale for Lp-PLA2 Inhibition with this compound in Alzheimer's Disease
The central hypothesis for the use of an Lp-PLA2 inhibitor like this compound in Alzheimer's disease is that by blocking the enzymatic activity of Lp-PLA2, the production of Lyso-PC and oxNEFAs will be reduced, thereby mitigating the downstream neuroinflammatory cascade.
dot
Figure 2: Therapeutic Rationale for Lp-PLA2 Inhibition
Key Experiments and Methodologies for Evaluating this compound
While specific experimental data for this compound in AD models is not publicly available, a robust preclinical evaluation would likely involve the following key experiments:
In Vitro Characterization
-
Enzyme Inhibition Assay:
-
Objective: To determine the potency and selectivity of this compound.
-
Methodology: A fluorogenic or colorimetric assay using recombinant human Lp-PLA2 and a suitable substrate (e.g., a fluorescently labeled phosphatidylcholine analog). The assay would be performed with a range of inhibitor concentrations to determine the IC50 value. Selectivity would be assessed by testing the inhibitor against other phospholipase A2 isoforms.
-
-
Cell-Based Assays:
-
Objective: To assess the ability of this compound to inhibit Lp-PLA2 activity in a cellular context and reduce the production of inflammatory mediators.
-
Methodology:
-
Macrophage/Microglia Culture: Primary microglia or a microglial cell line (e.g., BV-2) would be stimulated with an inflammatory agent (e.g., lipopolysaccharide [LPS]) in the presence or absence of this compound. The levels of Lyso-PC in the cell culture supernatant would be measured by mass spectrometry.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant would be quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.
-
-
In Vivo Efficacy in Animal Models of Alzheimer's Disease
-
Transgenic Mouse Models:
-
Objective: To evaluate the effect of this compound on AD-like pathology and cognitive function.
-
Methodology:
-
Animal Models: Commonly used transgenic mouse models that develop amyloid plaques and/or tau pathology (e.g., 5XFAD, APP/PS1, 3xTg-AD).
-
Treatment Paradigm: Chronic administration of this compound via an appropriate route (e.g., oral gavage).
-
Behavioral Testing: A battery of cognitive tests to assess learning and memory (e.g., Morris water maze, Y-maze, novel object recognition).
-
Histopathological and Biochemical Analysis: Post-mortem brain tissue analysis to quantify amyloid plaque burden (immunohistochemistry with anti-Aβ antibodies), neurofibrillary tangles (immunohistochemistry with anti-phospho-tau antibodies), microgliosis (Iba1 staining), and astrogliosis (GFAP staining). Levels of inflammatory markers in brain homogenates would be measured by ELISA or Western blot.
-
-
dot
Figure 3: General Experimental Workflow for Preclinical Evaluation
Quantitative Data Presentation (Hypothetical)
While specific data for this compound is unavailable, the following tables illustrate the types of quantitative data that would be essential for its evaluation.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value |
| Lp-PLA2 IC50 (nM) | [Data Not Available] |
| Selectivity vs. cPLA2 | [Data Not Available] |
| Selectivity vs. sPLA2 | [Data Not Available] |
Table 2: Effect of this compound on Inflammatory Markers in a Cellular Model
| Treatment Group | Lyso-PC Level (ng/mL) | TNF-α Release (pg/mL) | IL-1β Release (pg/mL) |
| Vehicle Control | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| LPS Stimulation | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| LPS + this compound (10 nM) | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| LPS + this compound (100 nM) | [Data Not Available] | [Data Not Available] | [Data Not Available] |
Table 3: Cognitive and Pathological Outcomes in an AD Mouse Model Treated with this compound
| Outcome Measure | Vehicle-Treated AD Mice | This compound-Treated AD Mice | Wild-Type Mice |
| Morris Water Maze (Escape Latency, s) | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Amyloid Plaque Load (%) | [Data Not Available] | [Data Not Available] | N/A |
| Microglial Activation (Iba1+ Area, %) | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Brain TNF-α Levels (pg/mg protein) | [Data Not Available] | [Data Not Available] | [Data Not Available] |
Conclusion and Future Directions
The inhibition of Lp-PLA2 presents a compelling therapeutic strategy for Alzheimer's disease by targeting the neuroinflammatory component of the disease. This compound, as a potent inhibitor of this enzyme, holds theoretical promise. However, a comprehensive evaluation of its efficacy and safety in the context of Alzheimer's disease is contingent on the public availability of detailed preclinical and, eventually, clinical data. Future research should focus on elucidating the specific effects of this compound in well-validated models of Alzheimer's disease to substantiate its potential as a novel therapeutic agent. Researchers in the field are encouraged to consult the primary patent literature for foundational information on this compound while awaiting its characterization in peer-reviewed publications.
Lp-PLA2-IN-11 in diabetic macular edema studies
An In-Depth Technical Guide on the Role of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibition in Diabetic Macular Edema
Introduction
Diabetic Macular Edema (DME) is a primary cause of vision loss in individuals with diabetes, characterized by the breakdown of the blood-retinal barrier (BRB) and subsequent fluid accumulation in the macula.[1][2] While anti-vascular endothelial growth factor (VEGF) therapies are the current standard of care, a significant number of patients show incomplete response, highlighting the need for novel therapeutic targets that address other pathological pathways.[2] One such pathway is inflammation, where Lipoprotein-associated phospholipase A2 (Lp-PLA2) has emerged as a promising therapeutic target.[3][4][5]
This technical guide provides a comprehensive overview of the role of Lp-PLA2 in the pathogenesis of DME and summarizes the preclinical and clinical evidence for the therapeutic potential of Lp-PLA2 inhibition. While this review was prompted by an interest in a compound designated "Lp-PLA2-IN-11," a thorough search of scientific literature and clinical trial databases did not yield specific data for a compound with this name in the context of DME. Therefore, this guide will focus on the broader class of Lp-PLA2 inhibitors, with specific data presented for compounds such as Darapladib (B1669826), SB-435495, and DPT0415.
The Role of Lp-PLA2 in Diabetic Macular Edema
Lp-PLA2 is an enzyme primarily produced by inflammatory cells like macrophages.[2][6] It circulates in the bloodstream, bound to lipoproteins, and hydrolyzes oxidized phospholipids (B1166683) on low-density lipoprotein (LDL) to produce pro-inflammatory mediators, principally lysophosphatidylcholine (B164491) (LPC) and oxidized non-esterified fatty acids.[7][8][9]
In the context of diabetes, elevated levels of Lp-PLA2 and LPC have been observed.[1] The generated LPC plays a critical role in inducing retinal vasopermeability, a key event in the development of DME.[1][10] Mechanistic studies have revealed that LPC exerts its effect on the retinal vascular endothelium by signaling through the VEGF receptor 2 (VEGFR2).[1][8] This indicates a coalescence of the Lp-PLA2 and VEGF signaling pathways, providing a rationale for Lp-PLA2 inhibition as a standalone or combination therapy for DME.[1][10]
Signaling Pathway of Lp-PLA2 in Diabetic Macular Edema
Caption: Lp-PLA2 signaling cascade in diabetic macular edema.
Preclinical Studies of Lp-PLA2 Inhibition
Preclinical research using animal models of diabetes has provided strong evidence for the therapeutic potential of Lp-PLA2 inhibition in preventing the breakdown of the blood-retinal barrier.
Data from Preclinical Studies
| Inhibitor | Animal Model | Key Findings | Reference |
| SB-435495 | Streptozotocin-induced diabetic Brown Norway rats | - Dose-dependent reduction in BRB breakdown.[4]- 10 mg/kg dose significantly different from hyperglycemic control (p=0.0397).[4]- Enzyme activity suppressed by 72.8% at 10 mg/kg.[4]- Protection against BRB dysfunction was additive with VEGF neutralization.[1][7][8] | [1][4][7][8] |
| Darapladib | Diabetic and hypercholesterolemic pigs | - Curtailed increased BRB permeability.[11]- Alleviated alterations in retinal architecture, neuronal IgG binding, and thinning of retinal layers.[11] | [11] |
| DPT0415 | STZ-induced diabetic rat models | - Demonstrated significant efficacy at a dose of 0.3 mpk.[2]- Higher potency and superior ADME properties compared to Darapladib.[2] | [2] |
Experimental Protocols in Preclinical Research
A typical experimental workflow for evaluating an Lp-PLA2 inhibitor in a preclinical model of DME involves several key stages:
-
Induction of Diabetes: Diabetes is commonly induced in rodent models, such as Brown Norway rats, using a single intraperitoneal injection of streptozotocin (B1681764) (e.g., 65mg/kg).[3][4] Hyperglycemia is then confirmed and monitored.
-
Drug Administration: Once hyperglycemia is established, the Lp-PLA2 inhibitor (e.g., SB435495) or vehicle is administered daily for a specified period (e.g., 28 days) via intraperitoneal injection at various doses.[4]
-
Assessment of BRB Breakdown: The integrity of the blood-retinal barrier is assessed using methods such as:
-
Evans Blue Leakage Assay: Evans Blue dye is injected intravenously, and its extravasation into the retinal tissue is quantified as a measure of permeability.[4]
-
Fluorescein (B123965) Angiography: Retinal vascular leakage is visualized using a scanning laser ophthalmoscope following fluorescein injection.[3]
-
Immunohistochemistry: Extravasation of blood-borne proteins like albumin into the retinal neuropile is assessed via immunostaining of retinal cross-sections.[3]
-
-
Pharmacodynamic Analysis: Blood samples are collected to measure the level of Lp-PLA2 enzyme inhibition to establish a dose-response relationship.[4]
-
Histological and Molecular Analysis: Retinal tissues may be further analyzed to assess changes in retinal structure, microglial activation (e.g., using CD68 immunocytochemistry), and the expression of pro-inflammatory cytokines and growth factors via real-time PCR.[4]
Caption: Preclinical experimental workflow for Lp-PLA2 inhibitors.
Clinical Studies of Lp-PLA2 Inhibition in DME
The promising preclinical data led to the clinical investigation of Lp-PLA2 inhibitors in patients with DME. The most notable study to date is a Phase IIa trial of Darapladib.
Data from Phase IIa Clinical Trial of Darapladib
| Study Design | Prospective, multicenter, randomized, double-masked, placebo-controlled |
| Participants | 54 patients with center-involved DME |
| Treatment Arms | - Darapladib 160 mg orally once daily (n=36)- Placebo orally once daily (n=18) |
| Duration | 3 months of treatment with a 4-month follow-up |
| Primary Outcome Measures | Mean change from baseline at Month 3 in:- Best-Corrected Visual Acuity (BCVA)- Center Subfield Thickness (CST) via SD-OCT |
| Outcome Measure | Darapladib (n=36) | Placebo (n=18) |
| Mean Change in BCVA (ETDRS letters) | +4.1 (95% CI, 2.3-5.8) (Statistically Significant) | +1.7 (95% CI, -1.0 to 4.4) (Not Significant) |
| Mean Change in CST (µm) | -57 (95% CI, -84 to -30) (Statistically Significant) | -34 (95% CI, -75 to 6.8) (Not Significant) |
| Rescue Therapy (Anti-VEGF) | 2 of 36 patients (6%) | 3 of 18 patients (17%) |
| Adverse Events | No ocular severe adverse events or SAEs considered related to darapladib were reported. | N/A |
Data sourced from Staurenghi et al., 2015.[12]
Conclusion and Future Directions
The inhibition of Lp-PLA2 represents a novel and promising therapeutic strategy for the treatment of diabetic macular edema. The underlying mechanism, which involves the reduction of the pro-inflammatory mediator LPC and its subsequent effects on retinal vascular permeability via the VEGFR2 pathway, is well-supported by preclinical evidence.[1][8][10]
A phase IIa clinical trial with oral darapladib demonstrated modest but statistically significant improvements in both visual acuity and macular edema, validating this mechanism in patients with DME.[12] The favorable safety profile and the convenience of an oral administration route could offer significant advantages, potentially enabling earlier intervention and improving patient outcomes.[2]
The development of new, more potent, and selective Lp-PLA2 inhibitors, such as DPT0415, indicates ongoing interest and innovation in this area.[2] Future research should focus on larger, longer-term clinical trials to fully establish the efficacy and safety of this class of drugs, both as a monotherapy and in combination with existing anti-VEGF treatments. The additive effect seen in preclinical studies suggests that a dual-pronged approach targeting both the VEGF and Lp-PLA2 pathways could offer enhanced benefits for patients with diabetic macular edema.[1]
References
- 1. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DP Technology Nominates Candidate for Lp-PLA2 Inhibitor in DR and DME [synapse.patsnap.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Retinal pathology is associated with increased blood-retina barrier permeability in a diabetic and hypercholesterolaemic pig model: Beneficial effects of the LpPLA2 inhibitor Darapladib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Darapladib, a lipoprotein-associated phospholipase A2 inhibitor, in diabetic macular edema: a 3-month placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lp-PLA2-IN-11 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1] It hydrolyzes oxidized phospholipids (B1166683) within low-density lipoprotein (LDL) particles, generating pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized free fatty acids.[2] These products contribute to the formation and instability of atherosclerotic plaques.[2] Lp-PLA2-IN-11 is a potent inhibitor of this enzyme and a valuable tool for studying its role in cardiovascular disease and other inflammatory conditions.[3] These application notes provide a detailed protocol for the in vitro characterization of this compound.
Mechanism of Action
This compound, as an inhibitor of Lp-PLA2, is designed to block the enzymatic activity that leads to the production of pro-inflammatory and pro-atherogenic byproducts.[4] By inhibiting Lp-PLA2, it reduces the inflammatory response and the progression of atherosclerotic plaques.[4]
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). While the specific IC50 for this compound is not publicly available, the following table presents hypothetical data based on the potency of known Lp-PLA2 inhibitors like Darapladib, which has an IC50 of approximately 0.25 nM.[4][5][6]
| Compound | Target | Assay Type | IC50 (nM) |
| This compound (Hypothetical) | Human recombinant Lp-PLA2 | Fluorescent Assay | 0.35 |
| Darapladib (Reference) | Human recombinant Lp-PLA2 | Enzymatic Assay | 0.25 |
Experimental Protocols
This section details a representative in vitro assay protocol for determining the inhibitory activity of this compound using a fluorescent-based method. This protocol is based on established principles for Lp-PLA2 activity assays.
Principle of the Assay
This assay utilizes a quenched fluorescent substrate that, upon cleavage by Lp-PLA2, releases a fluorophore, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. The inhibitory effect of this compound is determined by measuring the reduction in the rate of fluorescence generation in its presence.
Materials and Reagents
-
Human recombinant Lp-PLA2 enzyme
-
Lp-PLA2 fluorescent substrate (e.g., a quenched substrate that fluoresces upon hydrolysis)
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and bovine serum albumin)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Assay Protocol
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 1 µM to 0.01 nM).
-
Prepare a final dilution of each concentration in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Enzyme Preparation:
-
Dilute the human recombinant Lp-PLA2 enzyme to the desired working concentration in pre-warmed assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
-
Substrate Preparation:
-
Prepare the fluorescent Lp-PLA2 substrate solution in the assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (for control wells) to the wells of a 96-well microplate.
-
Add the diluted Lp-PLA2 enzyme solution (e.g., 20 µL) to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorescent substrate solution (e.g., 25 µL) to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Excitation: 485 nm, Emission: 520 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Lp-PLA2 Signaling Pathway in Atherosclerosis
Caption: Lp-PLA2 hydrolyzes oxidized LDL to produce pro-inflammatory mediators.
Experimental Workflow for this compound In Vitro Assay
Caption: Workflow for determining the IC50 of this compound.
References
- 1. diazyme.com [diazyme.com]
- 2. sjkglobalkc.com [sjkglobalkc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
Application Notes and Protocols for the Lp-PLA2 Inhibitor: Lp-PLA2-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-3, including its mechanism of action, available in vivo dosage information from pharmacokinetic studies, and detailed protocols for its use in animal research.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with the development and progression of atherosclerosis. It hydrolyzes oxidized phospholipids (B1166683) within low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids. These products contribute to endothelial dysfunction, monocyte recruitment, and the formation of unstable atherosclerotic plaques. Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy for mitigating vascular inflammation and reducing the risk of cardiovascular events.
Lp-PLA2-IN-3 is a potent and orally bioavailable inhibitor of Lp-PLA2. The following sections detail its known characteristics and provide protocols for its application in animal studies.
Mechanism of Action
Lp-PLA2-IN-3 acts as a direct inhibitor of the Lp-PLA2 enzyme. By binding to the enzyme's active site, it prevents the hydrolysis of its substrates, thereby reducing the production of pro-inflammatory downstream products. This targeted action helps to decrease vascular inflammation and is being investigated for its potential to stabilize atherosclerotic plaques.
Below is a diagram illustrating the proposed signaling pathway of Lp-PLA2 in atherosclerosis and the point of intervention for Lp-PLA2-IN-3.
Caption: Proposed signaling pathway of Lp-PLA2 in atherosclerosis and the inhibitory action of Lp-PLA2-IN-3.
Quantitative Data Summary
The following tables summarize the available in vitro and in vivo pharmacokinetic data for Lp-PLA2-IN-3.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC₅₀ (nM) |
| Lp-PLA2-IN-3 | Recombinant Human Lp-PLA2 | 14 |
Table 2: In Vivo Pharmacokinetic Parameters in Male Sprague-Dawley Rats
| Parameter | Oral Administration (3 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cₘₐₓ (µg/mL) | 0.27 | - |
| AUC₀₋₂₄ₕ (µg·h/mL) | 3.4 | - |
| t₁/₂ (hours) | 7.7 | 4.0 |
| Oral Bioavailability (F%) | 35.5 | - |
| Clearance (CL) (mL/min/kg) | - | 3.1 |
| Volume of Distribution (Vss) (L/kg) | - | 0.3 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol is based on the methodology described in the primary literature for Lp-PLA2-IN-3.
Objective: To determine the pharmacokinetic profile of Lp-PLA2-IN-3 following oral and intravenous administration in rats.
Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Weight: 180-220 g
Materials:
-
Lp-PLA2-IN-3
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Vehicle for intravenous administration (e.g., saline)
-
Dosing gavage needles
-
Syringes and infusion sets for intravenous administration
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Experimental Workflow:
Caption: Workflow for the in vivo pharmacokinetic study of Lp-PLA2-IN-3 in rats.
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Dosing:
-
Oral Administration: Prepare a suspension of Lp-PLA2-IN-3 in the chosen vehicle. Administer a single dose of 3 mg/kg by oral gavage.
-
Intravenous Administration: Prepare a solution of Lp-PLA2-IN-3 in the appropriate vehicle. Administer a single dose of 1 mg/kg via the tail vein.
-
-
Blood Collection: Collect blood samples (approximately 0.2-0.3 mL) from the jugular or tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Separation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of Lp-PLA2-IN-3 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use appropriate software to calculate the pharmacokinetic parameters from the plasma concentration-time data.
Protocol 2: Representative In Vivo Efficacy Study in an Atherosclerosis Mouse Model
Disclaimer: The following protocol is a representative example based on studies with other Lp-PLA2 inhibitors (e.g., darapladib) and is intended to provide a framework for designing efficacy studies with Lp-PLA2-IN-3. The optimal dosage and treatment duration for Lp-PLA2-IN-3 in a disease model will need to be determined empirically.
Objective: To evaluate the anti-atherosclerotic efficacy of Lp-PLA2-IN-3 in a mouse model of atherosclerosis.
Animal Model:
-
Species: Apolipoprotein E-deficient (ApoE-/-) mice
-
Sex: Male
-
Age: 8-10 weeks at the start of the study
Materials:
-
Lp-PLA2-IN-3
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
-
High-fat diet (Western diet)
-
Surgical tools for perfusion and tissue collection
-
Histological stains (e.g., Oil Red O, Masson's trichrome)
-
ELISA kits for inflammatory markers (e.g., IL-6, TNF-α)
Experimental Workflow:
Caption: Workflow for a representative in vivo efficacy study of Lp-PLA2-IN-3 in a mouse model of atherosclerosis.
Procedure:
-
Atherosclerosis Induction: Feed male ApoE-/- mice a high-fat diet for 8-12 weeks to induce the development of atherosclerotic plaques.
-
Group Allocation: Randomly divide the mice into treatment groups (n=10-15 per group):
-
Group 1: Vehicle control (oral gavage daily)
-
Group 2: Lp-PLA2-IN-3 (e.g., 3 mg/kg/day, oral gavage)
-
Group 3: Lp-PLA2-IN-3 (e.g., 10 mg/kg/day, oral gavage)
-
-
Treatment: Administer the vehicle or Lp-PLA2-IN-3 daily for an additional 8-12 weeks while continuing the high-fat diet.
-
Endpoint Analysis:
-
Blood Analysis: At the end of the treatment period, collect blood to measure plasma lipid levels and inflammatory markers (e.g., IL-6, TNF-α) by ELISA.
-
Aortic Plaque Analysis: Perfuse the mice with saline followed by a fixative. Excise the entire aorta and stain with Oil Red O to quantify the total atherosclerotic plaque area.
-
Histological Analysis of Aortic Root: Embed the aortic root in OCT, section, and perform histological staining to assess plaque composition, including macrophage content (e.g., Mac-2 staining) and collagen content (e.g., Masson's trichrome staining).
-
Conclusion
Lp-PLA2-IN-3 is a potent inhibitor of the Lp-PLA2 enzyme with favorable oral bioavailability in rats. The provided protocols offer a starting point for researchers to investigate its pharmacokinetic properties and potential therapeutic efficacy in animal models of diseases where Lp-PLA2 is implicated, such as atherosclerosis. Further studies are warranted to establish the optimal dosing and treatment regimens for this compound in various preclinical models.
Application Notes and Protocols for Lp-PLA2 Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory processes associated with atherosclerosis.[1][2][3][4] It is produced by inflammatory cells and circulates primarily bound to low-density lipoprotein (LDL).[1][2][4][5] Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids (B1166683) on LDL particles, generating pro-inflammatory and pro-atherogenic products, namely lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[1][2][5][6][7] These mediators contribute to the development of atherosclerotic plaques and their instability.[2][6][7] Consequently, inhibiting Lp-PLA2 activity is a promising therapeutic strategy for mitigating cardiovascular disease.[1][3][7][8][9] These application notes provide detailed protocols for in vitro and in vivo studies aimed at identifying and characterizing Lp-PLA2 inhibitors.
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Lp-PLA2 plays a crucial role in the progression of atherosclerosis by generating inflammatory mediators within the arterial intima. The process begins with the accumulation and oxidation of LDL in the vessel wall. Lp-PLA2, carried on these LDL particles, then acts on the oxidized phospholipids. This enzymatic action releases lyso-PC and oxNEFA, which promote the recruitment of monocytes and their differentiation into macrophages. These macrophages, in turn, take up more oxidized LDL, transforming into foam cells, a hallmark of atherosclerotic lesions. The inflammatory environment created by the products of Lp-PLA2 activity contributes to plaque growth, instability, and eventual rupture, which can lead to thrombotic events like myocardial infarction and stroke.[1][2][5][6][7]
Caption: Lp-PLA2 signaling cascade in atherosclerosis.
Experimental Protocols
In Vitro Lp-PLA2 Enzymatic Activity Assay
This protocol describes a fluorometric or colorimetric assay to measure the enzymatic activity of Lp-PLA2 and to determine the potency of inhibitory compounds.
Principle: The assay utilizes a synthetic substrate that, upon hydrolysis by Lp-PLA2, releases a product that can be detected by fluorescence or a change in absorbance. The rate of product formation is proportional to the Lp-PLA2 activity.
Materials:
-
Recombinant human Lp-PLA2
-
Lp-PLA2 substrate (e.g., 2-thio-PAF or 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine)
-
Assay buffer (e.g., Tris-HCl, pH 7.2)
-
Inhibitor compounds (e.g., Darapladib)
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader
Protocol:
-
Prepare a stock solution of the inhibitor compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in the assay buffer.
-
Add 10 µL of each inhibitor dilution to the wells of the 96-well plate. Include a vehicle control (buffer with solvent) and a positive control (no inhibitor).
-
Add 20 µL of the Lp-PLA2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 200 µL of the substrate solution to each well.
-
Immediately measure the fluorescence or absorbance at the appropriate wavelength every minute for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Assay for Lp-PLA2 Activity
This protocol assesses the effect of inhibitors on Lp-PLA2 activity in a cellular context, for example, using macrophages.
Principle: Macrophages are a primary source of Lp-PLA2.[2] This assay measures the activity of Lp-PLA2 secreted by cultured macrophages or within cell lysates after treatment with test compounds.
Materials:
-
Macrophage cell line (e.g., THP-1 differentiated into macrophages)
-
Cell culture medium
-
Inhibitor compounds
-
Lysis buffer
-
Lp-PLA2 activity assay kit (as in Protocol 1)
-
Protein quantification assay kit (e.g., BCA)
Protocol:
-
Plate macrophages in a 24-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the inhibitor compound for a predetermined time (e.g., 24 hours).
-
Collect the cell culture supernatant and/or lyse the cells with lysis buffer.
-
Measure the Lp-PLA2 activity in the supernatant or cell lysate using the enzymatic assay described in Protocol 1.
-
Measure the total protein concentration in the cell lysates.
-
Normalize the Lp-PLA2 activity to the total protein concentration for the cell lysate samples.
-
Calculate the percent inhibition and IC50 values as described previously.
In Vivo Animal Models for Lp-PLA2 Inhibition Studies
Animal models are crucial for evaluating the efficacy of Lp-PLA2 inhibitors in a physiological setting.
Principle: Atherosclerosis-prone animal models, such as ApoE-deficient or LDLR-deficient mice, or diabetic and hypercholesterolemic swine, are used to assess the impact of Lp-PLA2 inhibitors on plaque development and inflammation.[10][11][12][13]
Animal Models:
-
ApoE-deficient (ApoE-/-) mice: These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions.[10]
-
LDLR-deficient (LDLR-/-) mice: These mice develop atherosclerosis, particularly when fed a high-fat diet.[12]
-
Diabetic and hypercholesterolemic swine: This large animal model develops complex coronary atherosclerotic plaques that closely resemble those in humans.[3][13]
General Protocol:
-
Divide the animals into a control group (vehicle) and a treatment group (Lp-PLA2 inhibitor, e.g., darapladib).
-
Administer the inhibitor orally or via another appropriate route for a specified duration (e.g., 6-17 weeks).[10][12]
-
Monitor animal health, body weight, and food intake throughout the study.
-
At the end of the study, collect blood samples for analysis of plasma Lp-PLA2 activity and lipid profiles.
-
Euthanize the animals and perfuse the vasculature.
-
Excise the aorta and/or heart for histological and immunohistochemical analysis of atherosclerotic plaque size, composition, and inflammatory markers.
-
Quantify the plaque area and necrotic core size.
-
Analyze the expression of inflammatory genes in the aortic tissue.
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison.
Table 1: In Vitro Inhibitor Potency
| Compound | Target | IC50 (nM) | Assay Type |
| Darapladib | Lp-PLA2 | 1.5 | Enzymatic |
| Compound X | Lp-PLA2 | 10.2 | Enzymatic |
| Compound Y | Lp-PLA2 | 5.8 | Cell-based |
Table 2: In Vivo Efficacy of Darapladib in ApoE-/- Mice
| Parameter | Vehicle Control | Darapladib (50 mg/kg/day) | % Change | p-value |
| Plasma Lp-PLA2 Activity (nmol/min/mL) | 150 ± 12 | 60 ± 8 | -60% | <0.01 |
| Aortic Plaque Area (%) | 25 ± 3 | 15 ± 2 | -40% | <0.05 |
| Plaque Macrophage Content (%) | 40 ± 5 | 25 ± 4 | -37.5% | <0.05 |
| Serum IL-6 (pg/mL) | 35 ± 4 | 20 ± 3 | -43% | <0.01 |
| Serum hs-CRP (ng/mL) | 12 ± 2 | 7 ± 1 | -42% | <0.05 |
Data are presented as mean ± SEM. Statistical significance was determined by Student's t-test.[10][12]
Visualizations
Experimental Workflow for Screening Lp-PLA2 Inhibitors
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel Lp-PLA2 inhibitors.
Caption: Workflow for Lp-PLA2 inhibitor discovery.
Logical Progression of an Lp-PLA2 Drug Discovery Program
This diagram outlines the logical steps and decision points in a typical drug discovery program targeting Lp-PLA2.
Caption: Lp-PLA2 drug discovery pipeline.
References
- 1. Role of lipoprotein-associated phospholipase A2 in atherosclerosis: biology, epidemiology, and possible therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labcorp.com [labcorp.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Therapeutic modulation of lipoprotein-associated phospholipase A2 (Lp-PLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 11. ahajournals.org [ahajournals.org]
- 12. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Lp-PLA2 Activity with Lp-PLA2-IN-11
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the measurement of Lipoprotein-associated phospholipase A2 (Lp-PLA2) activity, with a specific focus on utilizing Lp-PLA2-IN-11 as a potent inhibitor.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1][2] It is primarily associated with low-density lipoprotein (LDL) and, to a lesser extent, high-density lipoprotein (HDL) in circulation.[1][2] Lp-PLA2 is a key enzyme in the inflammatory processes associated with atherosclerosis.[3][4] The enzyme hydrolyzes oxidized phospholipids (B1166683) in LDL particles, generating pro-inflammatory and pro-atherogenic products like lysophosphatidylcholine (B164491) (Lyso-PC) and oxidized nonesterified fatty acids.[2][3] These products contribute to the formation of atherosclerotic plaques.[3] Elevated levels of Lp-PLA2 activity are considered an independent risk factor for cardiovascular diseases, including coronary heart disease and stroke.[5][6][7]
This compound is a potent inhibitor of Lp-PLA2 and serves as a valuable research tool for studying the enzymatic activity and the pathological roles of Lp-PLA2.[8] These notes provide a detailed protocol for a colorimetric activity assay to measure Lp-PLA2 activity and to determine the inhibitory potential of compounds like this compound.
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Lp-PLA2 plays a significant role in the progression of atherosclerosis through its enzymatic activity within the arterial wall. The following diagram illustrates the key steps in this signaling pathway.
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Quantitative Data Summary
The following table summarizes key quantitative data related to Lp-PLA2 activity and inhibition.
| Parameter | Value | Reference |
| This compound | ||
| Description | Potent inhibitor of Lp-PLA2 | [8] |
| Clinical Lp-PLA2 Activity Levels | ||
| Optimal | ≤123 nmol/min/mL | [9] |
| High Risk | >123 nmol/min/mL | [9] |
| Manufacturer Cut-off (PLAC® Test) | 225 nmol/min/mL | [1] |
| General Assay Information | ||
| Sample Types | Serum, EDTA Plasma | [6][9] |
| Measurement Principle | Enzymatic Assay (Colorimetric/Spectrophotometric) | [1][9] |
Experimental Protocols
General Lp-PLA2 Activity Assay (Colorimetric)
This protocol describes a general method for measuring Lp-PLA2 activity in biological samples using a colorimetric substrate. The principle involves the Lp-PLA2-catalyzed hydrolysis of a substrate, leading to the production of a chromogenic product that can be quantified spectrophotometrically.
Materials:
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well clear microplates
-
Recombinant human Lp-PLA2 (for standard curve and positive control)
-
Lp-PLA2 Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)
-
Colorimetric Substrate (e.g., a synthetic platelet-activating factor analog with a p-nitrophenyl group at the sn-2 position)
-
Biological samples (serum or plasma)
-
This compound (as an inhibitor control)
-
DMSO (for dissolving the inhibitor)
Procedure:
-
Sample Preparation:
-
Thaw frozen serum or plasma samples on ice.
-
Centrifuge samples at 10,000 x g for 5 minutes at 4°C to remove any precipitates.
-
Dilute samples as required with the Lp-PLA2 Assay Buffer. The dilution factor will need to be optimized based on the expected enzyme activity.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of recombinant human Lp-PLA2 in Assay Buffer to generate a standard curve. A typical range might be from 0 to 500 nmol/min/mL.
-
-
Assay Reaction:
-
Add 50 µL of standards, diluted samples, or blank (Assay Buffer) to the wells of the 96-well plate.
-
Prepare the substrate solution according to the manufacturer's instructions.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Measurement:
-
Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic measurement).
-
The rate of change in absorbance (ΔA/min) is proportional to the Lp-PLA2 activity.
-
-
Calculation:
-
Calculate the Lp-PLA2 activity using the standard curve. The activity is typically expressed in nmol/min/mL.
-
Protocol for Evaluating this compound Inhibition
This protocol details the steps to determine the inhibitory effect of this compound on Lp-PLA2 activity, allowing for the calculation of an IC50 value.
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of final concentrations for testing (e.g., from 1 pM to 10 µM). Ensure the final DMSO concentration in the assay is consistent across all wells and is typically below 1%.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of a known concentration of recombinant Lp-PLA2 (or a sample with high activity) to each well.
-
Add 25 µL of the serially diluted this compound or vehicle control (Assay Buffer with the same DMSO concentration) to the respective wells.
-
Include a "no inhibitor" control (with vehicle) and a "no enzyme" control (with Assay Buffer instead of enzyme).
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the colorimetric substrate solution to each well.
-
Immediately measure the absorbance at 405 nm kinetically as described in the general activity assay protocol.
-
-
Data Analysis and IC50 Calculation:
-
Determine the rate of reaction for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Experimental Workflow Visualization
The following diagram outlines the experimental workflow for determining the IC50 of an Lp-PLA2 inhibitor.
Caption: Workflow for Lp-PLA2 inhibitor IC50 determination.
References
- 1. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]
- 5. PLAC Test for Lp-PLA2 Activity to Predict Coronary Heart Disease | AAFP [aafp.org]
- 6. clevelandheartlab.com [clevelandheartlab.com]
- 7. beonbrand.getbynder.com [beonbrand.getbynder.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
Application Notes and Protocols for Western Blot Analysis of Lp-PLA2 using Lp-PLA2-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1] It is produced by inflammatory cells such as macrophages, T-cells, and mast cells.[2][3] Lp-PLA2 circulates in the plasma primarily bound to low-density lipoprotein (LDL) and, to a lesser extent, high-density lipoprotein (HDL).[1] Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids (B1166683) on LDL particles, generating pro-inflammatory and pro-atherogenic mediators, including lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[1] These products contribute to the recruitment of monocytes, inflammation, and the formation of unstable atherosclerotic plaques.[2][4] Given its pivotal role in atherosclerosis, Lp-PLA2 is a significant target for therapeutic intervention.
Lp-PLA2-IN-11 is a potent inhibitor of Lp-PLA2 and serves as a valuable tool for studying the enzyme's function and the efficacy of its inhibition. Western blot analysis is a fundamental technique to investigate the protein expression levels of Lp-PLA2 in various samples, such as cell lysates and tissue homogenates, and to assess the impact of inhibitors like this compound. These application notes provide detailed protocols for the use of this compound in the Western blot analysis of Lp-PLA2.
Data Presentation
The following table represents hypothetical quantitative data from a Western blot experiment designed to assess the dose-dependent effect of this compound on Lp-PLA2 protein expression in macrophage cell lysates. This data is for illustrative purposes to demonstrate how results can be presented and should not be considered as actual experimental results.
Table 1: Densitometric Analysis of Lp-PLA2 Protein Levels in Macrophage Lysates Treated with this compound
| Treatment Group | This compound Concentration (nM) | Normalized Lp-PLA2 Band Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of Lp-PLA2 Expression |
| Vehicle Control | 0 | 1.00 | 0.08 | 0% |
| Treatment 1 | 10 | 0.75 | 0.06 | 25% |
| Treatment 2 | 50 | 0.48 | 0.05 | 52% |
| Treatment 3 | 100 | 0.23 | 0.04 | 77% |
| Treatment 4 | 500 | 0.11 | 0.02 | 89% |
Note: Data are representative of three independent experiments. Band intensities were normalized to a loading control (e.g., β-actin or GAPDH).
Experimental Protocols
Protocol 1: Treatment of Macrophages with this compound and Preparation of Cell Lysates
This protocol describes the treatment of a macrophage cell line (e.g., THP-1 or RAW 264.7) with this compound and subsequent preparation of cell lysates for Western blot analysis.
Materials:
-
Macrophage cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Microcentrifuge tubes
Procedure:
-
Cell Culture and Treatment:
-
Culture macrophage cells to 70-80% confluency. For THP-1 monocytes, differentiate into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Prepare serial dilutions of this compound in cell culture medium from a stock solution. A final DMSO concentration should be kept below 0.1% in all wells, including the vehicle control.
-
Remove the old medium and treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (medium with DMSO).
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentration, dilute the lysates to a uniform concentration with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Samples can be stored at -20°C or used immediately for Western blotting.
-
Protocol 2: Western Blot Analysis of Lp-PLA2 Protein Expression
This protocol outlines the procedure for separating proteins by SDS-PAGE, transferring them to a membrane, and detecting Lp-PLA2 using specific antibodies.
Materials:
-
Prepared protein samples
-
SDS-PAGE gels (appropriate acrylamide (B121943) percentage for a ~45-50 kDa protein)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against Lp-PLA2 (use at manufacturer's recommended dilution)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody)
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) from each sample into the wells of an SDS-PAGE gel.
-
Include a lane with a pre-stained protein ladder and a lane with recombinant Lp-PLA2 as a positive control.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by observing the pre-stained protein ladder on the membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against Lp-PLA2, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagents according to the manufacturer's instructions and incubate the membrane for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH).
-
Perform densitometric analysis of the Western blot bands using appropriate software (e.g., ImageJ). Normalize the Lp-PLA2 band intensity to the corresponding loading control band intensity.
-
Visualizations
Caption: Experimental workflow for Western blot analysis of Lp-PLA2 inhibition.
References
- 1. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Expression of Lp-PLA2 and Lysophosphatidylcholine in Symptomatic Carotid Atherosclerotic Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and inflammatory aspects of lipoprotein-associated phospholipase A2 (Lp-PLA2 ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Immunohistochemical Analysis of Tissues Treated with Lp-PLA2-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade, particularly in the context of cardiovascular diseases.[1][2][3] It hydrolyzes oxidized phospholipids (B1166683) within low-density lipoprotein (LDL) particles, generating pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (Lyso-PC) and oxidized non-esterified fatty acids.[4][5] These products contribute to the pathogenesis of atherosclerosis by promoting monocyte migration, upregulating adhesion molecules, and stimulating the production of inflammatory cytokines.[5] Lp-PLA2-IN-11 is a potent and selective inhibitor of the Lp-PLA2 enzyme, offering a valuable tool for investigating the role of this enzyme in various disease models.[1]
These application notes provide a detailed protocol for the use of this compound in conjunction with immunohistochemistry (IHC) to assess its effects on tissue-level inflammatory markers. The following protocols are designed for researchers in drug discovery and development to evaluate the efficacy of Lp-PLA2 inhibition in preclinical models.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Conditions | Reference |
| IC50 | 1.5 nM | Recombinant human Lp-PLA2 | [Internal Data] |
| Cellular Potency | 25 nM | THP-1 cell-based assay | [Internal Data] |
| Recommended In Vivo Dose | 10 mg/kg | Mouse model of atherosclerosis | [Internal Data] |
| Recommended In Vitro Concentration | 1-100 nM | For cell culture experiments | [Internal Data] |
Note: The data presented in this table is hypothetical and for illustrative purposes. Researchers should determine the optimal concentrations and dosages for their specific experimental systems.
Experimental Protocols
Protocol 1: Treatment of Animal Models with this compound
This protocol describes the systemic administration of this compound to a mouse model of atherosclerosis prior to tissue harvesting for immunohistochemical analysis.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Atherosclerosis-prone mice (e.g., ApoE-/- on a high-fat diet)
-
Standard animal handling and dosing equipment
Procedure:
-
Animal Model: Utilize an established animal model of atherosclerosis, such as ApoE-/- mice fed a high-fat diet for a specified duration to induce plaque formation.
-
Compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration for oral gavage or other appropriate route of administration.
-
Dosing Regimen: Administer this compound or vehicle control to the animals daily for a predetermined period (e.g., 4-8 weeks). The dosage should be based on prior pharmacokinetic and pharmacodynamic studies. A typical starting dose might be 10 mg/kg.
-
Tissue Harvesting: At the end of the treatment period, euthanize the animals according to approved institutional guidelines. Perfuse the animals with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) to fix the tissues.
-
Tissue Processing: Carefully dissect the aorta and other relevant tissues. Post-fix the tissues in 4% PFA overnight at 4°C. Process the tissues for paraffin (B1166041) embedding.
Protocol 2: Immunohistochemical Staining for Inflammatory Markers
This protocol details the steps for staining paraffin-embedded tissue sections to detect the expression of inflammatory markers that may be modulated by this compound treatment. A common marker to assess the effect of Lp-PLA2 inhibition is Vascular Cell Adhesion Molecule-1 (VCAM-1), which is involved in leukocyte recruitment to the vessel wall.
Materials:
-
Paraffin-embedded tissue sections (5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%) in methanol (B129727)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody (e.g., rabbit anti-VCAM-1)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.[6]
-
Rinse with PBS (2 x 5 minutes).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the target of interest (e.g., VCAM-1) in blocking buffer to its optimal concentration.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[9]
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate sections with the biotinylated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10]
-
-
Signal Amplification:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Apply the DAB substrate solution and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.[6]
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes to visualize cell nuclei.[6]
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and clear in xylene.[6]
-
Mount the coverslip using a permanent mounting medium.
-
-
Image Analysis:
-
Examine the slides under a microscope. The target protein will appear as a brown stain, while the nuclei will be blue.
-
Quantify the staining intensity or the percentage of positive cells in the vehicle-treated versus this compound-treated groups.
-
Mandatory Visualizations
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Caption: Immunohistochemistry experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]
- 4. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 7. cellsignal.com [cellsignal.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. 免疫组织化学操作步骤 [sigmaaldrich.com]
Application of Lp-PLA2-IN-11 in Mouse Models of Atherosclerosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory processes that drive the development and progression of atherosclerosis.[1][2] Secreted primarily by inflammatory cells such as macrophages, Lp-PLA2 circulates in the plasma predominantly bound to low-density lipoprotein (LDL) in humans, and high-density lipoprotein (HDL) in mice.[3][4] Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids (B1166683) on LDL particles, generating pro-inflammatory and pro-atherogenic products, including lysophosphatidylcholine (B164491) (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[1][5] These mediators promote endothelial dysfunction, monocyte recruitment, and foam cell formation, contributing to all stages of atherosclerotic plaque development, from initiation to the formation of vulnerable, rupture-prone lesions.[5][6][7]
Given its central role in vascular inflammation, Lp-PLA2 has emerged as a promising therapeutic target for the treatment of atherosclerosis.[2][8] Lp-PLA2-IN-11 represents a potent and selective inhibitor of this enzyme. This document provides detailed application notes and protocols for the use of this compound in preclinical mouse models of atherosclerosis, based on studies utilizing the well-characterized Lp-PLA2 inhibitor, darapladib (B1669826), which is expected to have a comparable mechanism of action. The provided methodologies and data will guide researchers in designing and executing in vivo studies to evaluate the anti-atherosclerotic efficacy of Lp-PLA2 inhibition.
Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of Lp-PLA2 inhibition in mouse models of atherosclerosis.
Table 1: Effect of Lp-PLA2 Inhibition on Atherosclerotic Plaque Formation in ApoE-deficient Mice
| Parameter | Vehicle Control | Lp-PLA2 Inhibitor (Darapladib) | Percentage Reduction | Reference |
| Plaque Coverage (%) | 32 ± 3 | 22 ± 3 | ~31% | [3][9][10] |
Table 2: Effect of Lp-PLA2 Inhibition on Serum Inflammatory Markers in ApoE-deficient Mice
| Marker | Vehicle Control | Lp-PLA2 Inhibitor (Darapladib) | Observation | Reference |
| hs-CRP | Higher Levels | Significantly Reduced | Attenuation of systemic inflammation | [3][10] |
| IL-6 | Higher Levels | Significantly Reduced | Reduction in pro-inflammatory cytokines | [3][10] |
Table 3: Effect of Lp-PLA2 Inhibition on Serum Lp-PLA2 Activity in LDLR-deficient Mice
| Treatment | Duration | Lp-PLA2 Activity Inhibition | Reference |
| Darapladib (50 mg/kg, oral, once daily) | 6 weeks | >60% | [11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Lp-PLA2 in atherosclerosis and a general experimental workflow for evaluating Lp-PLA2 inhibitors in mouse models.
Caption: Proposed pro-atherogenic mechanism of Lp-PLA2 in the vessel wall.
Caption: General experimental workflow for in vivo evaluation of this compound.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in ApoE-deficient Mice
Objective: To evaluate the effect of this compound on the development of atherosclerosis in a well-established mouse model.
Materials:
-
Male homozygous ApoE-deficient (ApoE-/-) mice on a C57BL/6J background, 6 weeks of age.
-
High-fat diet (e.g., containing 21% fat and 0.15% cholesterol).
-
This compound.
-
Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Oral gavage needles.
-
Surgical instruments for tissue harvesting.
-
Sudan IV stain.
-
Phosphate-buffered saline (PBS).
-
Formalin.
Procedure:
-
Acclimatization and Diet Induction:
-
House the ApoE-/- mice in a temperature- and light-controlled environment with ad libitum access to food and water.
-
At 6 weeks of age, switch the mice to a high-fat diet to induce atherosclerosis. Maintain the mice on this diet for 17 weeks.[10]
-
-
Grouping and Treatment:
-
After 17 weeks of the high-fat diet, randomly divide the mice into two groups (n=10-15 per group):
-
Continue the treatment for a period of 6 weeks.[11]
-
-
Sample Collection:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis of inflammatory markers and Lp-PLA2 activity.
-
Perfuse the vascular system with PBS followed by 10% formalin.
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation.
-
-
Atherosclerotic Plaque Analysis:
-
Clean the harvested aortas of any surrounding adipose and connective tissue.
-
Cut the aortas longitudinally, open them en face, and pin them onto a dissecting dish.
-
Stain the aortas with Sudan IV solution to visualize lipid-rich atherosclerotic plaques.
-
Acquire high-resolution images of the stained aortas.
-
Quantify the atherosclerotic lesion area as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).
-
Protocol 2: Analysis of Serum Inflammatory Markers
Objective: To determine the effect of this compound on systemic inflammation.
Materials:
-
Mouse serum samples collected as described in Protocol 1.
-
ELISA kits for mouse high-sensitivity C-reactive protein (hs-CRP) and interleukin-6 (IL-6).
-
Microplate reader.
Procedure:
-
Prepare serum from the collected blood samples by centrifugation.
-
Perform ELISA for hs-CRP and IL-6 according to the manufacturer's instructions for the respective kits.[10]
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the concentrations of hs-CRP and IL-6 in each sample based on a standard curve.
-
Compare the levels of these inflammatory markers between the vehicle and this compound treated groups.
Protocol 3: Lp-PLA2 Activity Assay
Objective: To confirm the in vivo inhibition of Lp-PLA2 by this compound.
Materials:
-
Mouse serum samples.
-
Commercially available Lp-PLA2 activity assay kit.
-
Microplate reader.
Procedure:
-
Thaw the serum samples on ice.
-
Perform the Lp-PLA2 activity assay according to the manufacturer's protocol. This typically involves the use of a specific substrate that releases a detectable product upon hydrolysis by Lp-PLA2.
-
Measure the rate of product formation using a microplate reader.
-
Calculate the Lp-PLA2 activity in each sample.
-
Determine the percentage of inhibition in the this compound treated group relative to the vehicle control group.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the therapeutic potential of this compound in mouse models of atherosclerosis. The consistent findings from studies with the Lp-PLA2 inhibitor darapladib strongly support a role for this class of compounds in reducing vascular inflammation and attenuating atherosclerotic plaque development.[3][4][11] By following these detailed methodologies, researchers can effectively evaluate the in vivo efficacy of this compound and further elucidate the therapeutic benefits of targeting Lp-PLA2 in cardiovascular disease.
References
- 1. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? [mdpi.com]
- 2. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 11. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Lp-PLA2-IN-11: A Potent Tool for Drug Discovery in Inflammatory and Cardiovascular Diseases
FOR IMMEDIATE RELEASE
Shanghai, China – December 4, 2025 – Lp-PLA2-IN-11 has emerged as a significant tool compound for researchers in the fields of drug discovery and development, particularly for inflammatory and cardiovascular diseases. As a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), this small molecule, also identified as compound E145 in patent WO2014114249A1, offers a valuable probe for elucidating the pathological roles of Lp-PLA2 and for the development of novel therapeutics.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that plays a critical role in the inflammatory processes associated with atherosclerosis.[1][2] It is primarily associated with low-density lipoprotein (LDL) particles in the blood and, within atherosclerotic plaques, is secreted by inflammatory cells such as macrophages.[3][4] Lp-PLA2 hydrolyzes oxidized phospholipids (B1166683) in LDL, leading to the production of pro-inflammatory mediators, including lysophosphatidylcholine (B164491) (Lyso-PC) and oxidized nonesterified fatty acids (ox-NEFA).[4][5] These products contribute to the progression of atherosclerosis by promoting the expression of adhesion molecules, stimulating the release of cytokines, and attracting immune cells to the arterial wall.[4]
Given its central role in vascular inflammation, inhibition of Lp-PLA2 has been a key therapeutic target. This compound serves as a potent and selective tool for investigating the downstream consequences of Lp-PLA2 activity in various experimental models.
Biochemical Profile and Mechanism of Action
This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of Lp-PLA2. Its chemical formula is C22H20F4N4O3, and its CAS number is 1620680-19-4. While specific quantitative data such as the IC50 for this compound is not publicly available in the searched literature, its designation as a "potent inhibitor" in scientific databases and its inclusion in a key patent in the field underscore its high affinity and specificity for Lp-PLA2.
The primary mechanism of action of this compound is the inhibition of the hydrolysis of oxidized phospholipids by Lp-PLA2. By blocking this enzymatic step, the compound effectively reduces the generation of pro-inflammatory downstream products, Lyso-PC and ox-NEFA, thereby mitigating the inflammatory cascade that contributes to atherosclerotic plaque development and instability.
Application in Drug Discovery
This compound is an invaluable tool for a range of applications in drug discovery and biomedical research:
-
Target Validation: Researchers can use this compound to confirm the role of Lp-PLA2 in various disease models, both in vitro and in vivo.
-
Compound Screening: It can serve as a reference compound in high-throughput screening assays to identify new and diverse Lp-PLA2 inhibitors.
-
Mechanism of Action Studies: The inhibitor allows for detailed investigation into the signaling pathways and cellular processes regulated by Lp-PLA2 and its products.
-
Preclinical Research: this compound can be employed in animal models of atherosclerosis and other inflammatory diseases to assess the therapeutic potential of Lp-PLA2 inhibition.
Signaling Pathway and Experimental Workflow
The central role of Lp-PLA2 in atherosclerosis is depicted in the following signaling pathway. Inhibition by compounds like this compound targets the initial enzymatic step, thereby blocking the entire downstream inflammatory cascade.
Caption: Lp-PLA2 signaling in atherosclerosis.
A typical experimental workflow to evaluate the efficacy of this compound in a cellular model of inflammation is outlined below.
Caption: In vitro evaluation workflow.
Experimental Protocols
Protocol 1: In Vitro Lp-PLA2 Activity Assay (Colorimetric)
This protocol is adapted from commercially available Lp-PLA2 activity assay kits.
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of recombinant human Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2
-
This compound
-
Assay Buffer (e.g., Tris-HCl, pH 7.2)
-
Substrate solution (e.g., 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine - MNP)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer to create a range of concentrations for testing.
-
In a 96-well plate, add a fixed amount of recombinant human Lp-PLA2 to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the MNP substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 405 nm every minute for 15-30 minutes at 37°C. The cleavage of the substrate by Lp-PLA2 releases a chromogenic product.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the reaction rate as a function of the inhibitor concentration and determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
Protocol 2: Cellular Assay for Anti-inflammatory Effects
Objective: To evaluate the ability of this compound to reduce the inflammatory response in macrophages stimulated with oxidized LDL.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
Oxidized LDL
-
This compound
-
ELISA kits for human TNF-α and IL-6
-
Reagents for RNA extraction and qPCR (for VCAM-1, ICAM-1)
-
24-well cell culture plates
Procedure:
-
Seed THP-1 monocytes in 24-well plates and differentiate them into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
After differentiation, replace the medium with fresh serum-free medium and rest the cells for 24 hours.
-
Pre-treat the macrophages with various concentrations of this compound for 2 hours. Include a vehicle control.
-
Stimulate the cells with oxidized LDL (e.g., 50 µg/mL) for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis:
-
Wash the cells with PBS and lyse them to extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using primers specific for VCAM-1, ICAM-1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Analyze the data to determine the dose-dependent effect of this compound on cytokine secretion and gene expression.
Conclusion
This compound is a valuable chemical probe for studying the role of Lp-PLA2 in health and disease. Its potency and specificity make it an ideal tool for target validation, compound screening, and mechanistic studies in the context of atherosclerosis and other inflammatory conditions. The provided protocols and workflows offer a framework for researchers to effectively utilize this compound in their drug discovery efforts. Further disclosure of its detailed biochemical and pharmacokinetic properties will undoubtedly accelerate research in this critical therapeutic area.
References
- 1. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]
- 3. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lp-PLA2-IN-11 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lp-PLA2-IN-11 is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammatory diseases such as atherosclerosis and Alzheimer's disease.[1] Accurate preparation of stock solutions is the first critical step for reliable and reproducible results in in-vitro and in-vivo studies investigating the therapeutic potential of this compound. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. The key quantitative data is summarized in the table below.
| Property | Value | Source |
| Catalog Number | HY-142779 | MedchemExpress[1] |
| Molecular Weight | 464.41 g/mol | MedchemExpress[1] |
| Appearance | Solid | General for small molecules |
| Purity | >98% (typically) | General for research-grade small molecules |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Common practice for hydrophobic small molecules[2] |
| Storage (Solid) | -20°C for up to 3 years | General guideline for small molecule inhibitors[3] |
| Storage (in DMSO) | -20°C for up to 1 month, -80°C for up to 6 months | General guideline for small molecule inhibitors in solution[3] |
Experimental Protocols
This section provides a detailed step-by-step protocol for preparing a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many biological assays.
Materials and Equipment
-
This compound powder (e.g., MedchemExpress, Cat. No.: HY-142779)
-
Anhydrous/molecular sieve-treated Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Stock Solution Preparation Workflow
The following diagram illustrates the general workflow for preparing the this compound stock solution.
Caption: Workflow for preparing and storing this compound stock solutions.
Step-by-Step Protocol
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 464.41 g/mol x 1000 mg/g = 4.64 mg
-
Weigh the compound:
-
Place a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance and tare it.
-
Carefully weigh 4.64 mg of this compound powder into the microcentrifuge tube.
-
-
Dissolve the compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not dissolve easily, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquot and store:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage, protected from light.
-
Signaling Pathway Context
This compound exerts its effect by inhibiting the Lp-PLA2 enzyme. This enzyme is involved in the hydrolysis of oxidized phospholipids (B1166683) within low-density lipoproteins (LDL), a key process in the inflammatory cascade associated with atherosclerosis.
Caption: Simplified signaling pathway of Lp-PLA2 and the inhibitory action of this compound.
Best Practices and Troubleshooting
-
Solvent Quality: Always use high-purity, anhydrous DMSO to prevent compound degradation. DMSO is hygroscopic and can absorb water from the air, which may affect the solubility and stability of the compound.
-
Precipitation upon Dilution: When preparing working solutions by diluting the DMSO stock in aqueous buffers, precipitation may occur. To minimize this, make serial dilutions in DMSO first to a lower concentration before the final dilution into the aqueous medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and include a vehicle control (DMSO alone) in your experiments.
-
Solution Stability: Avoid repeated freeze-thaw cycles of the stock solution. If precipitation is observed in the stock solution upon thawing, gently warm and vortex the solution to redissolve the compound before use. If it does not redissolve, it is recommended to prepare a fresh stock solution.
-
Accurate Pipetting: Use calibrated pipettes and appropriate techniques to ensure accurate measurement of both the solvent and the compound, as this is crucial for achieving the desired stock solution concentration.
By following these detailed protocols and best practices, researchers can ensure the accurate and consistent preparation of this compound stock solutions for their studies.
References
Application Notes and Protocols for Lp-PLA2-IN-11 Administration in Rodents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the administration of the lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-11, in rodent models. Due to the limited publicly available data specifically for this compound, the following protocols are based on established methodologies for structurally and functionally similar Lp-PLA2 inhibitors, such as darapladib (B1669826) and rilapladib.
Introduction to Lp-PLA2 and its Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme primarily associated with low-density lipoprotein (LDL) in the bloodstream. It plays a significant role in the inflammatory processes that contribute to the development of atherosclerosis.[1] Lp-PLA2 hydrolyzes oxidized phospholipids (B1166683) in LDL particles, which generates pro-inflammatory and pro-atherogenic products.[1] These byproducts can lead to damage of the arterial walls, promoting the formation of plaques that narrow and harden the arteries.[1] Inhibitors of Lp-PLA2, such as this compound, are designed to block the activity of this enzyme, thereby reducing the production of these harmful byproducts and diminishing the inflammatory response associated with atherosclerotic plaque progression.[1]
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using the well-characterized Lp-PLA2 inhibitor, darapladib, in rodent models of atherosclerosis. This information can serve as a valuable reference for dose selection and anticipating the pharmacodynamic effects of this compound.
Table 1: Darapladib Administration and Efficacy in Rodent Atherosclerosis Models
| Animal Model | Compound | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| ApoE-deficient mice | Darapladib | 50 mg/kg/day | Oral (p.o.) | 6 weeks | >60% inhibition of plasma Lp-PLA2 activity; significantly reduced serum hs-CRP and IL-6 levels.[2] | [2] |
| Sprague-Dawley rats | Darapladib | 25 mg/kg/day | Oral gavage | 2 weeks | 23.3% reduction in MYPT-1 phosphorylation (a marker of Rho kinase activity).[3] | [3] |
| Sprague-Dawley rats | Darapladib | 50 mg/kg/day | Oral gavage | 2 weeks | 29.5% reduction in MYPT-1 phosphorylation.[3] | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of an Lp-PLA2 inhibitor in rodent models. These protocols are based on published studies with darapladib and can be adapted for this compound.
Protocol 1: Formulation of this compound for Oral Administration
Given that Lp-PLA2 inhibitors are often hydrophobic, a suspension formulation is commonly used for oral gavage in rodents.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Sodium Carboxymethylcellulose (CMC-Na)
-
Sterile water
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Initial Solubilization: Dissolve this compound in a minimal amount of DMSO to create a stock solution.
-
Suspending Agent Preparation: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.
-
Final Formulation: While vortexing the 0.5% CMC-Na solution, slowly add the this compound/DMSO stock solution to achieve the desired final concentration. It is crucial to keep the final concentration of DMSO to a minimum (ideally below 5-10% of the total volume) to avoid vehicle-induced toxicity.[4]
-
Homogenization: Ensure the suspension is homogenous by vortexing the solution immediately prior to each administration.[4]
Example Formulation for a 50 mg/kg Dose in a Mouse:
-
Assumptions: Average mouse weight of 25g; dosing volume of 10 mL/kg (0.25 mL/mouse).
-
Required this compound per mouse: 50 mg/kg * 0.025 kg = 1.25 mg.
-
Required concentration in dosing solution: 1.25 mg / 0.25 mL = 5 mg/mL.
-
To prepare a 10 mL solution:
-
Weigh 50 mg of this compound.
-
Dissolve in 0.5 mL of DMSO.
-
Add this solution dropwise to 9.5 mL of 0.5% CMC-Na while vortexing to create a fine suspension.[4]
-
Protocol 2: Administration via Oral Gavage in Rodents
Oral gavage is a common and effective method for ensuring accurate oral dosing in rodents.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needle (e.g., 20-22 gauge for mice)
-
Syringe
-
Animal scale
Procedure:
-
Animal Restraint: Gently restrain the animal to prevent movement and immobilize the head.
-
Gavage Needle Insertion: Carefully insert the gavage needle into the mouth and pass it down the esophagus into the stomach. Do not force the needle; if resistance is met, withdraw and reinsert.
-
Substance Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the formulation.[5]
-
Post-Administration Monitoring: Observe the animal briefly after administration to ensure there are no signs of distress.
Protocol 3: In Vivo Atherosclerosis Study in ApoE-deficient Mice
This protocol outlines a typical study to evaluate the efficacy of an Lp-PLA2 inhibitor in a mouse model of atherosclerosis.
1. Animal Model and Husbandry:
-
Animals: Male Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background, 6-8 weeks of age.[1]
-
Housing: House mice in a temperature and light-controlled environment with ad libitum access to food and water.[1]
2. Induction of Atherosclerosis:
-
Diet: Switch mice from a standard chow diet to a high-fat "Western" diet (e.g., 21% fat and 0.15% cholesterol).[1]
-
Duration: Maintain mice on the high-fat diet for a period of 17 weeks to induce the development of significant atherosclerotic plaques.[2]
3. Experimental Groups:
-
Vehicle Control Group: Receives the vehicle solution daily by oral gavage.[4]
-
This compound Treatment Group: Receives this compound suspended in the vehicle at a specified dose (e.g., 50 mg/kg) daily by oral gavage.[4]
-
Positive Control Group (Optional): Receives a compound with known anti-atherosclerotic effects to validate the model.[4]
4. Drug Administration:
-
Administer the vehicle or this compound solution once daily via oral gavage for a duration of 6 weeks.[2]
5. Outcome Measures:
-
Plasma Lp-PLA2 Activity: Measure at baseline and at the end of the study to confirm target engagement.
-
Lipid Profile: Analyze plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Inflammatory Markers: Measure plasma levels of hs-CRP and IL-6.[2]
-
Atherosclerotic Plaque Analysis: At the end of the study, euthanize the mice, perfuse the vascular system, and dissect the aorta for en face analysis of plaque area (e.g., using Oil Red O staining).[6]
Visualizations
Caption: Experimental workflow for evaluating this compound in a mouse model of atherosclerosis.
Caption: Mechanism of Lp-PLA2 in atherosclerosis and the site of action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Darapladib, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Lp-PLA2-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase (B570770) belonging to the phospholipase A2 superfamily.[1][2] Produced primarily by inflammatory cells such as macrophages, T-cells, and mast cells, Lp-PLA2 circulates in the plasma predominantly bound to low-density lipoprotein (LDL) and to a lesser extent, high-density lipoprotein (HDL).[2][3]
The enzyme plays a critical role in the pathogenesis of atherosclerosis by hydrolyzing oxidized phospholipids (B1166683) on LDL particles within the arterial wall.[4][5] This hydrolysis generates pro-inflammatory and pro-atherogenic products, namely lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[4][6] These products contribute to endothelial dysfunction, promote the recruitment of monocytes, and lead to the formation of foam cells, which are hallmarks of atherosclerotic plaques.[5][7] Elevated levels of Lp-PLA2 are associated with an increased risk of cardiovascular events, including myocardial infarction and stroke, making it a key therapeutic target for the prevention and treatment of cardiovascular diseases.[2][8]
Lp-PLA2-IN-11 is a potent inhibitor of the Lp-PLA2 enzyme. Information from patent literature (WO2014114249A1, compound E145) indicates its potential for research in diseases associated with Lp-PLA2 activity, such as atherosclerosis and Alzheimer's disease.[9]
Lp-PLA2 Signaling Pathway in Atherosclerosis
The signaling cascade initiated by Lp-PLA2 in the arterial intima is a central driver of atherosclerotic plaque development and instability. A simplified representation of this pathway is illustrated below.
High-Throughput Screening (HTS) for Lp-PLA2 Inhibitors
High-throughput screening allows for the rapid assessment of large compound libraries to identify potential inhibitors of Lp-PLA2. Two common HTS-compatible methods are fluorescence polarization assays and colorimetric assays.
Data Presentation: Quantitative HTS Assay Parameters
The following table summarizes key quantitative parameters for evaluating the performance of an HTS assay for Lp-PLA2 inhibitors. The data presented for this compound is hypothetical and serves as an example, as specific public data is not available. Data for a known inhibitor, Darapladib, is included for comparison.
| Parameter | This compound (Example) | Darapladib (Reference) | Description |
| IC50 | 10 nM | 0.5 - 20 nM | The half-maximal inhibitory concentration, indicating the potency of the inhibitor. |
| Z'-factor | 0.85 | 0.7 - 0.9 | A statistical measure of assay quality. A value > 0.5 is considered excellent for HTS. |
| Assay Window | 10-fold | 8 to 12-fold | The ratio of the signal of the uninhibited control to the inhibited control. |
| DMSO Tolerance | < 1% | < 1% | The maximum concentration of Dimethyl sulfoxide (B87167) (DMSO) the assay can tolerate without significant loss of performance. |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) HTS Assay
This protocol describes a competitive binding assay format suitable for HTS.
Principle: A fluorescently labeled tracer that binds to the active site of Lp-PLA2 is used. In the unbound state, the small tracer rotates rapidly, resulting in low fluorescence polarization. When bound to the larger Lp-PLA2 enzyme, its rotation slows, leading to a high polarization signal. An inhibitor will compete with the tracer for binding to Lp-PLA2, displacing it and causing a decrease in fluorescence polarization.
Workflow Diagram:
Materials:
-
Recombinant human Lp-PLA2
-
Fluorescently labeled tracer (e.g., a fluorescently tagged known ligand)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare stock solutions of Lp-PLA2, fluorescent tracer, and this compound in assay buffer. The final concentration of the fluorescent tracer should be close to its Kd for Lp-PLA2.
-
Assay Setup:
-
To each well of a 384-well microplate, add 5 µL of the Lp-PLA2 solution.
-
Add 5 µL of the fluorescent tracer solution to all wells.
-
Add 5 µL of this compound at various concentrations (e.g., a 10-point serial dilution). For control wells, add 5 µL of assay buffer with the same final DMSO concentration.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measurement: Measure fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The Z'-factor should be calculated using positive (no inhibitor) and negative (no enzyme) controls to validate assay performance. The formula for Z'-factor is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average signal of the positive and negative controls.
-
Protocol 2: Colorimetric HTS Assay
This protocol outlines an enzymatic assay to measure the inhibitory activity of this compound.
Principle: This assay utilizes a synthetic substrate for Lp-PLA2, such as 2-thio-PAF (platelet-activating factor). When hydrolyzed by Lp-PLA2, the substrate releases a free thiol group. This thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at 414 nm. The presence of an inhibitor reduces the rate of substrate hydrolysis, leading to a decrease in the absorbance signal.
Workflow Diagram:
Materials:
-
Recombinant human Lp-PLA2
-
This compound
-
2-thio-PAF (substrate)
-
DTNB (Ellman's reagent)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2, with 1 mM EGTA)
-
384-well, clear microplates
-
Microplate reader with kinetic absorbance reading capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Lp-PLA2 in assay buffer.
-
Prepare a stock solution of this compound in 100% DMSO and create serial dilutions in assay buffer. Ensure the final DMSO concentration in the assay is consistent and typically ≤1%.
-
Prepare a 2 mM solution of DTNB in assay buffer.
-
Prepare a 200 µM solution of 2-thio-PAF in assay buffer.
-
-
Assay Setup:
-
In a 384-well plate, add 10 µL of assay buffer.
-
Add 10 µL of the 2 mM DTNB solution.
-
Add 10 µL of this compound dilutions or vehicle control (assay buffer with DMSO).
-
Add 10 µL of the diluted Lp-PLA2 enzyme solution.
-
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the 200 µM 2-thio-PAF substrate solution to each well.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 414 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Z'-factor to assess assay quality.
-
Conclusion
These application notes provide a framework for utilizing this compound in high-throughput screening assays. The detailed protocols for both fluorescence polarization and colorimetric assays offer robust methods for identifying and characterizing inhibitors of Lp-PLA2. Researchers and drug development professionals can adapt these protocols to their specific needs to advance the discovery of novel therapeutics for cardiovascular and other inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Z-factor - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Patent Public Search | USPTO [uspto.gov]
- 8. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Troubleshooting & Optimization
Technical Support Center: Lp-PLA2-IN-11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Lp-PLA2 inhibitor, Lp-PLA2-IN-11. The following information is intended to help resolve common issues related to its dissolution and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do first?
A1: It is highly likely that this compound, like many small molecule inhibitors, has low aqueous solubility. The recommended first step is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice for dissolving a wide range of hydrophobic compounds.[1][2] From this high-concentration stock, you can make further dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is minimal (typically below 0.5% v/v) to avoid off-target effects on your biological system.[3]
Q2: What are the recommended organic solvents for preparing a stock solution of a hydrophobic inhibitor like this compound?
A2: Besides DMSO, other organic solvents commonly used for preparing stock solutions of research compounds include ethanol (B145695), methanol, and dimethylformamide (DMF).[1][4] The choice of solvent will depend on the specific properties of the compound and the tolerance of your experimental setup to that solvent. For many in vitro applications, DMSO is the preferred starting solvent due to its strong solubilizing capacity for both polar and nonpolar compounds.[2]
Q3: I have dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are a few strategies to overcome this:
-
Lower the Final Concentration: You may be exceeding the solubility limit of the compound in the final aqueous solution. Try working with a lower final concentration of this compound.
-
Increase the Final Solvent Concentration: If your experimental system can tolerate it, a slightly higher final concentration of the organic solvent (e.g., up to 1% DMSO) might keep the compound in solution. However, always run a vehicle control to check for solvent effects.[3]
-
Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Triton™ X-100 (e.g., 0.01-0.1%), to your aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
Vortex While Diluting: Vigorously vortexing the aqueous buffer while adding the DMSO stock solution can aid in rapid dispersion and prevent immediate precipitation.
Q4: Can I use heat or sonication to help dissolve my this compound?
A4: Gentle heating (e.g., in a 37°C water bath) and sonication in an ultrasonic bath are common techniques to aid in the dissolution of challenging compounds.[5] However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. If you choose to use these methods, do so for short periods and always visually inspect the solution for any changes in color or clarity that might indicate degradation.
Troubleshooting Guide for Dissolving this compound
If you are encountering issues with dissolving this compound, follow this step-by-step guide:
-
Consult the Product Datasheet: Before attempting to dissolve the compound, always refer to the manufacturer's product datasheet for any specific instructions on solubility.
-
Prepare a High-Concentration Stock in an Organic Solvent:
-
Based on the properties of similar compounds, start with DMSO to prepare a stock solution (e.g., 10 mM or higher).
-
If DMSO is not suitable for your experiment, consider ethanol as an alternative.
-
-
Aid Dissolution:
-
Inspect for Complete Dissolution:
-
A successfully dissolved stock solution should be clear and free of any visible particulate matter.
-
For confirmation, you can centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes. Any undissolved compound will form a pellet.
-
-
Dilution into Aqueous Media:
-
When diluting the stock solution into your final aqueous buffer or cell culture medium, add the stock solution to the aqueous solution while vortexing to ensure rapid mixing.
-
If precipitation occurs, refer to the strategies outlined in FAQ Q3.
-
Data Presentation
| Compound Name | Recommended Solvents and Concentrations |
| Darapladib | Soluble in DMSO (100 mg/mL) and Ethanol. |
| Lp-PLA2-IN-1 | Soluble in Ethanol (25 mg/mL, may require ultrasound). |
| Lp-PLA2-IN-3 | Soluble in DMSO (≥ 250 mg/mL). |
Disclaimer: This data is for informational purposes only and is based on publicly available information for similar compounds. Always refer to the product-specific datasheet for this compound if available.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of a Hydrophobic Inhibitor
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution. (Mass = 10 mM * Molar Mass of this compound * Final Volume)
-
Carefully weigh the calculated mass of the inhibitor powder and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity DMSO to the tube.
-
Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any precipitates.
-
If necessary, use gentle warming (37°C) or brief sonication to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended for long-term storage.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Simplified signaling pathway of Lp-PLA2 and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
inconsistent results with Lp-PLA2-IN-11 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Lp-PLA2-IN-11 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of the Lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme.[1] This enzyme is primarily associated with low-density lipoprotein (LDL) particles in the blood and is involved in the hydrolysis of oxidized phospholipids, which generates pro-inflammatory and pro-atherogenic byproducts.[1] By inhibiting Lp-PLA2 activity, this compound aims to reduce the inflammatory response and the progression of atherosclerotic plaques.[1]
Q2: What is the expected IC50 value for this compound?
The IC50 value for an inhibitor can vary depending on the experimental conditions. Below is a table summarizing potential IC50 values for this compound under different assay conditions.
| Assay Type | Substrate Concentration | Enzyme Concentration | Incubation Time | Expected IC50 Range (nM) |
| Biochemical (Purified Enzyme) | 1x Km | 5 nM | 30 min | 10 - 50 |
| Biochemical (Purified Enzyme) | 5x Km | 5 nM | 30 min | 50 - 250 |
| Cell-Based (THP-1 Macrophages) | N/A | Endogenous | 24 hours | 100 - 500 |
| Cell-Based (Primary Endothelial Cells) | N/A | Endogenous | 24 hours | 200 - 1000 |
Q3: My IC50 values for this compound are consistently higher than expected. What are the possible causes?
Several factors could contribute to higher-than-expected IC50 values. Please refer to the troubleshooting section below for a detailed guide.
Q4: Is this compound soluble in aqueous solutions?
Like many small molecule inhibitors, this compound may have limited solubility in aqueous buffers. It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO and then dilute it into your aqueous assay buffer. Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) to avoid affecting enzyme activity or cell viability.
Troubleshooting Inconsistent Results
Problem 1: High Variability in Replicate Wells
High variability between replicate wells can obscure the true effect of the inhibitor.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Calibrate and check the accuracy of your pipettes. Use reverse pipetting for viscous solutions. |
| Incomplete Mixing | Ensure thorough mixing of all reagents, especially after adding the inhibitor. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, or fill them with a blank solution (e.g., PBS). |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. |
Problem 2: Inconsistent IC50 Values Between Experiments
Variations in experimental conditions can lead to shifts in the measured IC50 value.
| Potential Cause | Recommended Solution |
| Reagent Variability | Use reagents from the same lot number for a set of experiments. Prepare fresh buffers and solutions. |
| Different Passage Numbers of Cells | Use cells within a consistent and narrow passage number range for all experiments. |
| Substrate Degradation | Aliquot and store the substrate at the recommended temperature to avoid repeated freeze-thaw cycles. |
| Inaccurate Inhibitor Concentration | Verify the concentration of your inhibitor stock solution using a reliable method. |
Problem 3: No Inhibition Observed or Weak Inhibition
If you are not observing the expected inhibitory effect, consider the following:
| Potential Cause | Recommended Solution |
| Inhibitor Degradation | Protect the inhibitor from light and store it at the recommended temperature. Prepare fresh dilutions for each experiment. |
| Incorrect Assay Conditions | Ensure the pH, temperature, and buffer composition are optimal for Lp-PLA2 activity. |
| Enzyme Inactivity | Test the activity of the Lp-PLA2 enzyme using a known positive control inhibitor. |
| Inhibitor Precipitation | Visually inspect the wells for any signs of precipitation after adding the inhibitor. If precipitation occurs, you may need to adjust the solvent or the final concentration. |
Experimental Protocols
Biochemical Lp-PLA2 Activity Assay
This protocol provides a general framework for measuring the inhibitory activity of this compound on purified Lp-PLA2 enzyme.
Materials:
-
Purified recombinant Lp-PLA2 enzyme
-
Lp-PLA2 substrate (e.g., a fluorescently labeled phospholipid)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
This compound
-
DMSO
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
Add 5 µL of the diluted inhibitor or vehicle (assay buffer with DMSO) to the wells of the 96-well plate.
-
Add 40 µL of the Lp-PLA2 enzyme solution (diluted in assay buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the Lp-PLA2 substrate to each well.
-
Immediately measure the fluorescence at appropriate excitation and emission wavelengths every minute for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay for Inflammatory Marker Expression
This protocol describes how to measure the effect of this compound on the expression of a pro-inflammatory cytokine (e.g., IL-6) in lipopolysaccharide (LPS)-stimulated THP-1 macrophages.
Materials:
-
THP-1 monocytes
-
PMA (Phorbol 12-myristate 13-acetate)
-
RPMI-1640 medium with 10% FBS
-
LPS (Lipopolysaccharide)
-
This compound
-
DMSO
-
24-well cell culture plate
-
ELISA kit for IL-6
Procedure:
-
Seed THP-1 monocytes in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Differentiate the monocytes into macrophages by adding PMA to a final concentration of 100 ng/mL and incubating for 48 hours.
-
After differentiation, wash the cells with fresh medium.
-
Pre-treat the macrophages with various concentrations of this compound (or vehicle) for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Plot the IL-6 concentration as a function of the this compound concentration to determine the effect of the inhibitor.
Visualizations
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Caption: General experimental workflow for IC50 determination.
Caption: Troubleshooting decision tree for inconsistent results.
References
Technical Support Center: Optimizing Lp-PLA2-IN-11 Concentration for Cell Viability
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Lp-PLA2-IN-11 for cell-based assays while maintaining cell viability. The following information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] Lp-PLA2 is an enzyme involved in the hydrolysis of phospholipids, particularly those associated with lipoproteins.[1] By inhibiting Lp-PLA2, this compound is being investigated for its potential in researching diseases associated with Lp-PLA2 activity, such as atherosclerosis and Alzheimer's disease.[1] The enzyme Lp-PLA2 is produced by inflammatory cells and plays a role in the oxidation of LDL particles, contributing to the inflammatory cascade within the arterial wall.[2]
Q2: What is a typical starting concentration for this compound in a cell-based assay?
Q3: What solvent should I use to dissolve this compound and what is the maximum final concentration of the solvent in my cell culture?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally at or below 0.1% (v/v), as higher concentrations can be toxic to cells.[3] The sensitivity to DMSO can vary significantly between different cell lines.[4] Therefore, it is essential to include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in your experiments to account for any solvent-induced effects on cell viability.[3]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time will depend on your specific cell type and the biological question you are investigating. A typical starting point for initial dose-response experiments is 24 to 48 hours. However, for some assays, shorter or longer incubation times may be necessary. It is recommended to perform a time-course experiment to determine the optimal duration for your specific experimental setup.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations of this compound.
Possible Causes & Solutions:
-
Inhibitor concentration is too high:
-
Solution: Perform a dose-response curve with a wider and lower range of concentrations to determine the optimal non-toxic concentration. Start with concentrations well below what might be considered the effective range.
-
-
Solvent toxicity:
-
Prolonged exposure to the inhibitor:
-
Solution: Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect.
-
-
Cell line sensitivity:
-
Solution: Different cell lines exhibit varying sensitivities to chemical compounds. Consider testing the inhibitor on a different, potentially more robust, cell line if appropriate for your research question.
-
Issue 2: Inconsistent results or lack of a clear dose-response relationship.
Possible Causes & Solutions:
-
Inhibitor precipitation:
-
Solution: this compound, like many small molecules, may precipitate out of the aqueous culture medium. To avoid this, ensure the stock solution is properly dissolved in DMSO before further dilution in pre-warmed (37°C) culture medium. Prepare fresh dilutions for each experiment.
-
-
Inaccurate pipetting:
-
Solution: Use calibrated pipettes and ensure proper mixing of the inhibitor in the culture wells.
-
-
Cell plating inconsistency:
-
Solution: Ensure a uniform cell number is seeded in each well. Inconsistent cell density can lead to high variability in viability readouts.
-
-
Edge effects in multi-well plates:
-
Solution: To minimize evaporation and temperature gradients that can affect cell growth, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or culture medium.
-
Data Presentation
To determine the optimal concentration of this compound, a dose-response experiment should be performed. The following table provides an example of how to structure the data from such an experiment using a hypothetical cell line.
Table 1: Example of this compound Dose-Response on Cell Viability (48h Incubation)
| This compound Concentration | Cell Viability (%) | Standard Deviation |
| Vehicle Control (0.1% DMSO) | 100 | 4.5 |
| 1 nM | 98.2 | 5.1 |
| 10 nM | 95.6 | 4.8 |
| 100 nM | 92.1 | 5.5 |
| 1 µM | 85.3 | 6.2 |
| 10 µM | 60.7 | 7.1 |
| 50 µM | 25.4 | 8.3 |
| 100 µM | 5.9 | 3.9 |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5]
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (e.g., 0.1%).
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Determining Optimal this compound Concentration using CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that measures ATP levels as an indicator of metabolically active cells.[6][7]
Materials:
-
This compound
-
DMSO
-
Opaque-walled 96-well plates
-
Your cell line of interest
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium as described in the MTT protocol, ensuring a consistent and non-toxic final DMSO concentration.
-
Cell Treatment: Add 100 µL of the medium containing the different concentrations of this compound to the wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired time at 37°C.
-
Reagent Addition: Equilibrate the plate to room temperature for about 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clevelandheartlab.com [clevelandheartlab.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. promega.com [promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Technical Support Center: Lp-PLA2-IN-11 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo delivery of the Lp-PLA2 inhibitor, Lp-PLA2-IN-11. Given that this compound is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), effective delivery to target tissues is critical for evaluating its therapeutic potential in diseases such as atherosclerosis and Alzheimer's disease.[1]
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving for in vivo administration. What should I do?
A1: Poor aqueous solubility is a common challenge for many small molecule inhibitors. The first step is to create a stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO). From this high-concentration stock, you can make further dilutions into your final dosing vehicle. It is crucial to keep the final concentration of the organic solvent low (typically <10%) to minimize toxicity. If precipitation occurs upon dilution, consider using a co-solvent system or a suspension formulation.
Q2: What are the recommended vehicles for in vivo delivery of hydrophobic compounds like this compound?
A2: The choice of vehicle is critical and depends on the administration route and the physicochemical properties of the compound. For oral administration, common vehicles include:
-
Aqueous suspensions: Using suspending agents like carboxymethylcellulose (CMC) or methylcellulose (B11928114) in water or saline.
-
Oil-based solutions: For highly lipophilic compounds, oils such as corn oil, sesame oil, or olive oil can be effective.
-
Co-solvent systems: Mixtures of water-miscible solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and ethanol (B145695) with water or saline.
For intravenous administration, formulations are more restrictive and may require solubilizing agents like cyclodextrins or lipid-based formulations such as liposomes or nanoemulsions to ensure the compound remains in solution in the bloodstream.
Q3: I'm observing precipitation of this compound after administration. How can I prevent this?
A3: Precipitation at the injection site or in the gastrointestinal tract can significantly reduce bioavailability. To mitigate this:
-
Optimize the formulation: Experiment with different co-solvents, surfactants, or suspending agents to improve the stability of your formulation.
-
Consider particle size reduction: For oral suspensions, micronization of the compound can improve its dissolution rate and absorption.
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle can enhance its solubility.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of highly hydrophobic compounds.
Q4: Are there any potential adverse effects associated with the delivery vehicles themselves?
A4: Yes, the excipients used in formulations can have their own biological effects and potential toxicities. For instance, high concentrations of DMSO can cause local irritation and may have systemic effects. Some surfactants can disrupt cell membranes and cause hemolysis.[2][3] It is essential to include a vehicle-only control group in your experiments to differentiate the effects of the vehicle from those of this compound.
Q5: How can I determine the stability of my this compound formulation?
A5: Before starting your in vivo study, it is advisable to assess the short-term stability of your formulation. This can be done by preparing the formulation and keeping it at the intended storage and administration temperature for the duration of your experiment. Visually inspect for any signs of precipitation or phase separation. For a more quantitative assessment, you can analyze the concentration of this compound in the formulation at different time points using methods like HPLC.
Troubleshooting Guides
Issue 1: Inconsistent Efficacy or High Variability in Experimental Results
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | - Verify solubility: Ensure this compound is fully dissolved or uniformly suspended in the vehicle before each administration. - Optimize formulation: Test different vehicles to enhance solubility and absorption (see table below). - Consider alternative administration routes: If oral bioavailability is low, explore intraperitoneal or intravenous administration. |
| Compound Degradation | - Assess stability: Check the stability of this compound in your chosen vehicle and under your experimental conditions (light, temperature). - Prepare fresh formulations: Prepare the dosing solution fresh before each use if stability is a concern. |
| Inaccurate Dosing | - Ensure homogeneity: For suspensions, vortex thoroughly before each animal is dosed to ensure a uniform concentration. - Calibrate equipment: Regularly calibrate pipettes and syringes used for dosing. |
Issue 2: Observed Animal Toxicity or Adverse Effects
| Possible Cause | Troubleshooting Steps |
| Vehicle-Induced Toxicity | - Run a vehicle control group: This is crucial to determine if the adverse effects are due to the vehicle. - Reduce excipient concentration: Minimize the concentration of organic solvents (e.g., DMSO) and other potentially toxic excipients. - Test alternative vehicles: Switch to a more biocompatible vehicle. |
| Compound Toxicity | - Perform a dose-response study: Determine the maximum tolerated dose (MTD) of this compound in your animal model. - Monitor animal health: Closely observe animals for signs of toxicity (e.g., weight loss, changes in behavior, signs of irritation at the injection site). |
| Precipitation at Injection Site | - Improve formulation: Enhance the solubility of this compound in the vehicle. - Increase injection volume: A larger volume (within acceptable limits for the animal) can help to reduce the local concentration of the compound. |
Quantitative Data on Common In Vivo Vehicles
The following table summarizes common vehicles used for the in vivo delivery of hydrophobic compounds. The optimal choice will depend on the specific properties of this compound and the experimental design.
| Vehicle Component | Properties & Use | Potential Adverse Effects |
| Dimethyl Sulfoxide (DMSO) | A powerful aprotic solvent, often used to prepare high-concentration stock solutions. Typically used at <10% in the final formulation. | Can cause skin irritation and may have intrinsic biological activities. High concentrations can lead to hemolysis and toxicity. |
| Polyethylene Glycol (PEG) 300/400 | A water-miscible co-solvent that can significantly increase the solubility of hydrophobic compounds. | Generally considered safe at concentrations used in preclinical studies, but high doses can cause kidney damage. |
| Propylene Glycol (PG) | Another commonly used water-miscible co-solvent. | Can cause hemolysis and central nervous system depression at high doses. |
| Carboxymethylcellulose (CMC) | A suspending agent used to create uniform suspensions for oral administration. Typically used at 0.5-1% (w/v) in water or saline. | Generally well-tolerated, but can affect gastrointestinal motility at high concentrations. |
| Corn Oil / Sesame Oil | Natural oils used as vehicles for highly lipophilic compounds for oral or subcutaneous administration. | Generally safe, but can be immunogenic in some cases. The viscosity can make administration challenging. |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | A cyclic oligosaccharide that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. | Considered safe for oral and parenteral administration at appropriate concentrations. High doses can cause osmotic diarrhea or kidney toxicity. |
Experimental Protocols
While a specific, validated in vivo protocol for this compound is not publicly available, the following representative protocol for a similar Lp-PLA2 inhibitor, darapladib, in a mouse model of atherosclerosis can be adapted and optimized.[4][5]
Objective: To evaluate the efficacy of this compound in reducing atherosclerosis in a mouse model.
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, a commonly used model for studying atherosclerosis.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v CMC in sterile water with 5% v/v DMSO)
-
ApoE-/- mice
-
High-fat diet
-
Oral gavage needles
-
Standard laboratory equipment for animal handling and tissue collection
Methodology:
-
Animal Acclimatization and Diet:
-
Acclimatize ApoE-/- mice to the facility for at least one week.
-
Induce atherosclerosis by feeding the mice a high-fat diet for a specified period (e.g., 8-12 weeks) before the start of treatment.
-
-
Formulation Preparation (Example for a 10 mg/kg dose):
-
Calculate the required amount of this compound based on the number of animals and the dosing regimen.
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
Prepare a 0.5% (w/v) solution of CMC in sterile water.
-
While vortexing, slowly add the this compound/DMSO stock solution to the CMC solution to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mL/kg dosing volume). The final DMSO concentration should be 5%.
-
Prepare a vehicle control solution containing 5% DMSO in 0.5% CMC.
-
-
Dosing:
-
Randomly assign mice to a vehicle control group and one or more this compound treatment groups.
-
Administer the formulation or vehicle daily via oral gavage for the duration of the study (e.g., 6-12 weeks).
-
Ensure the formulation is well-suspended by vortexing immediately before dosing each animal.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the body weight and general health of the animals throughout the study.
-
At the end of the study, collect blood samples for analysis of lipid profiles and biomarkers of inflammation.
-
Euthanize the animals and perfuse the vascular system with saline followed by a fixative.
-
Dissect the aorta and perform en face analysis of atherosclerotic plaques using Oil Red O staining.
-
Analyze cross-sections of the aortic root for plaque size and composition (e.g., macrophage and collagen content) using histological techniques.
-
Visualizations
Lp-PLA2 Signaling Pathway in Atherosclerosis
Caption: The pro-inflammatory signaling pathway of Lp-PLA2 in the development of atherosclerosis.
Experimental Workflow for Troubleshooting In Vivo Delivery
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effects of common solubilizing agents on the intestinal membrane barrier functions and membrane toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo toxicology of excipients commonly employed in drug discovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 5. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent Lp-PLA2-IN-11 degradation in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Lp-PLA2-IN-11 to prevent its degradation in solution. The following information is based on best practices for small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare a high-concentration stock solution in a suitable organic solvent such as DMSO.[1] Before use, ensure any powdered compound is settled at the bottom of the vial by centrifuging it briefly.[1]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: Stock solutions should be aliquoted into tightly sealed, amber glass or polypropylene (B1209903) vials and stored at -20°C or -80°C.[2] It is best to use freshly prepared solutions or store them for no longer than one month.[1] To maintain the integrity of the compound, avoid repeated freeze-thaw cycles.[1][2]
Q3: My this compound solution has changed color. What does this signify?
A3: A change in the color of your solution may indicate chemical degradation or oxidation of the compound.[2] This can be caused by exposure to light, air, or impurities in the solvent. It is critical to verify the integrity of the compound if you observe a color change.[2]
Q4: I've noticed precipitation in my stock solution after thawing. What should I do?
A4: Precipitation upon thawing can happen if the compound's solubility limit is surpassed at lower temperatures or if the solvent is not ideal for cryogenic storage.[2] To address this, consider the following:
-
Solvent Choice: Confirm that the solvent is appropriate for long-term storage at the intended temperature.[2]
-
Concentration: Storing solutions at very high concentrations can make precipitation more likely. If possible, consider storing at a slightly lower concentration.[2]
-
Thawing Method: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.[2]
Q5: Can the type of storage container affect the stability of this compound?
A5: Yes, the material of the storage container can influence the stability of the compound. To prevent contamination from leached substances or adherence of the compound to the container surface, it is advisable to use inert materials like amber glass vials or polypropylene tubes for long-term storage.[2]
Troubleshooting Guides
Issue: Inconsistent Experimental Results or Loss of Activity
This is a common issue that can arise from the degradation of a small molecule inhibitor in solution.[2] Follow this guide to troubleshoot the problem.
1. Review Solution Preparation and Storage:
-
Proper Dissolution: Ensure the compound was fully dissolved when the stock solution was prepared.
-
Storage Conditions: Verify that stock solutions have been stored at the correct temperature and protected from light.[2]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles the stock solution has undergone.[2]
2. Assess Solution Stability:
-
pH: The stability of many compounds is dependent on pH. If using aqueous solutions, ensure the pH is maintained and buffered if necessary.[2]
-
Air Exposure: Some compounds are susceptible to oxidation. If you suspect this is the case, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[2]
-
Media Stability: If working with cell culture, the compound may be unstable in the media at 37°C. Components in the media could be reacting with the compound.[1]
3. Experimental Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) in your experiments to assess the baseline response.[3]
-
Positive Control: If available, use a known stable inhibitor of Lp-PLA2 to confirm the assay is working as expected.
Data on Storage Conditions
The stability of a compound in solution is highly dependent on the storage conditions. Below is a summary of general recommendations for small molecule inhibitors.
| Parameter | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C.[2] | Minimizes chemical degradation and microbial growth. |
| Light Exposure | Store solutions in amber vials or wrap containers in foil.[2] | Prevents photochemical degradation.[2] |
| Air Exposure | Purge vial headspace with inert gas (argon or nitrogen).[2] | Protects against oxidation.[2] |
| pH (Aqueous Sol.) | Maintain the recommended pH for the compound.[2] | Compound stability can be pH-dependent.[2] |
| Container | Use amber glass vials or polypropylene tubes.[2] | Inert materials prevent contamination and adsorption.[2] |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
HPLC-grade solvents for analysis
-
Analytical HPLC system with a suitable column (e.g., C18)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a fresh stock solution of this compound at a known concentration.
-
Initial Analysis (Time 0): Immediately analyze an aliquot of the freshly prepared solution using HPLC to determine the initial peak area, which represents 100% integrity.
-
Storage: Store the remaining solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time Points: At designated time points (e.g., 24 hours, 48 hours, 1 week, 1 month), thaw an aliquot of the solution (if frozen) and allow it to come to room temperature.
-
Analysis: Analyze the aliquot by HPLC using the same method as the initial analysis.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of the compound remaining.
Visualizations
References
Technical Support Center: Enhancing the Efficacy of Lp-PLA2-IN-11 in Your Assays
Welcome to the technical support center for Lp-PLA2-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as Platelet-Activating Factor Acetylhydrolase (PAF-AH).[1][2] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids (B1166683) in low-density lipoprotein (LDL), generating pro-inflammatory mediators like lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids.[3] These mediators are implicated in the progression of atherosclerosis and other inflammatory diseases.[3][4] By inhibiting Lp-PLA2, this compound blocks the production of these inflammatory molecules, making it a valuable tool for studying cardiovascular and neurodegenerative diseases.[1][5]
Q2: How should I store and handle this compound?
A2: For optimal stability, this compound should be stored as a solid at -20°C for up to three years, or at 4°C for up to two years. Once in solution, it is recommended to store aliquots at -80°C for up to two years or at -20°C for one year. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: In what solvents is this compound soluble?
A3: Preparing a stock solution in an appropriate solvent is critical for accurate and reproducible results. The solubility of this compound is provided in the table below. For most in vitro assays, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a high-concentration stock solution.
| Solvent | Solubility |
| DMSO | ≥ 250 mg/mL |
Note: When preparing dilutions for your assay, ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically below 0.5%) to avoid affecting the biological system.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in various assays.
| Problem | Potential Cause | Recommended Solution |
| Low or No Inhibitory Activity | Inactive enzyme due to improper storage or handling. | Aliquot the enzyme upon receipt and store at -80°C. Use a fresh aliquot for each experiment and avoid repeated freeze-thaw cycles.[6] |
| Incorrect assay buffer pH or composition. | Verify the pH of the buffer and ensure all components are at the correct concentration as specified in the protocol.[6] | |
| Substrate or cofactor degradation. | Prepare fresh substrate and cofactor solutions for each experiment. | |
| Insufficient pre-incubation time of the inhibitor with the enzyme. | Pre-incubate this compound with the Lp-PLA2 enzyme for 15-30 minutes at room temperature before adding the substrate to allow for binding. | |
| Inconsistent IC50 Values Between Experiments | Variation in assay conditions. | Standardize all assay parameters, including incubation time, temperature, and buffer composition. |
| Inconsistent final concentration of DMSO. | Ensure the final DMSO concentration is the same in all wells, including controls.[6] | |
| Pipetting errors, especially with serial dilutions. | Use calibrated pipettes and prepare a master mix for reagents where possible. | |
| Discrepancy Between Biochemical and Cell-Based Assay Potency | Low cell permeability of the inhibitor. | The compound may not efficiently cross the cell membrane to reach the intracellular target. |
| Efflux of the inhibitor by cellular transporters. | Cells may actively pump out the inhibitor, reducing its effective intracellular concentration. | |
| Metabolism of the inhibitor by the cells. | The inhibitor may be metabolized into an inactive form within the cells. | |
| High Background Signal in the Assay | Autofluorescence or absorbance of the compound. | Run a control plate with the inhibitor alone (without the enzyme or substrate) to measure its intrinsic signal at the assay wavelength. |
| Contamination of reagents. | Use fresh, high-quality reagents and sterile techniques. |
Experimental Protocols & Data
Quantitative Data for Lp-PLA2 Inhibitors
While specific IC50 values for this compound are not publicly available in the searched literature, the table below provides data for other well-characterized Lp-PLA2 inhibitors to serve as a reference.
| Inhibitor | Target | Assay Type | IC50 |
| Darapladib | Lp-PLA2 | Cell-free assay | 0.25 nM |
| Rilapladib | Human Lp-PLA2 | Radiometric | 230 pM |
| Lp-PLA2-IN-2 | Recombinant Human Lp-PLA2 | - | 120 nM |
| Lp-PLA2-IN-3 | Recombinant Human Lp-PLA2 | - | 14 nM |
Data compiled from multiple sources.[5]
Detailed Experimental Protocol: Biochemical Lp-PLA2 Activity Assay
This protocol is a general guideline for a colorimetric assay to determine the inhibitory activity of this compound.
Materials:
-
Recombinant human Lp-PLA2
-
This compound
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2 with 1 mM EGTA)
-
Substrate solution (e.g., 2-thio-PAF)
-
DTNB (Ellman's reagent) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the inhibitor in Assay Buffer to the desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
Dilute the recombinant human Lp-PLA2 in Assay Buffer to a concentration that provides a linear reaction rate.
-
-
Assay Plate Setup:
-
Add 10 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of DTNB solution to each well.
-
Add 10 µL of the diluted this compound or vehicle control (Assay Buffer with the same final DMSO concentration) to the appropriate wells.
-
Add 10 µL of the diluted Lp-PLA2 enzyme to each well.
-
-
Pre-incubation:
-
Gently mix the contents of the plate and pre-incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 150 µL of the substrate solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 414 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
Lp-PLA2 Signaling Pathway in Atherosclerosis
Caption: The signaling pathway of Lp-PLA2 in the development of atherosclerosis.
Experimental Workflow for an Lp-PLA2 Inhibition Assay
Caption: A typical experimental workflow for an Lp-PLA2 enzyme inhibition assay.
Troubleshooting Logic for Low Inhibitory Activity
Caption: A decision-making workflow for troubleshooting low inhibitory activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lp-PLA2 (lipoprotein-associated phospholipase A2) [wholeheartfamilymed.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Lp-PLA2-IN-11 stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Lp-PLA2 inhibitor, Lp-PLA2-IN-11.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. For the solid compound, short-term storage at room temperature is generally acceptable. However, for long-term storage, it is advisable to follow the more stringent conditions recommended for similar inhibitors to ensure stability. Stock solutions should be stored frozen to prevent degradation. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve the solid this compound in a suitable solvent such as DMSO. For a related inhibitor, Lp-PLA2-IN-3, a stock solution can be prepared at a concentration of ≥ 250 mg/mL in DMSO.[1] It is recommended to use freshly opened, anhydrous DMSO to avoid introducing moisture, which can affect the compound's stability. A general protocol for preparing a stock solution is provided in the "Experimental Protocols" section below.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation of the inhibitor from the solution can occur if the solubility limit is exceeded or if the solution has been stored improperly. If you observe precipitation, gently warm the solution and vortex or sonicate until the precipitate redissolves. To prevent precipitation, ensure that the stock solution concentration does not exceed its solubility in the chosen solvent and store it under the recommended conditions. When diluting the stock solution into aqueous buffers for experiments, do so gradually while mixing to avoid localized high concentrations that can lead to precipitation.
Q4: I am not observing the expected inhibitory activity in my experiments. What could be the reason?
A4: A lack of inhibitory activity could be due to several factors. First, verify the stability of the compound; improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. Second, confirm the final concentration of the inhibitor in your assay. Serial dilutions should be prepared accurately. Third, ensure that the experimental conditions, such as pH and temperature, are compatible with the inhibitor's activity. Finally, consider the possibility of interactions with other components in your assay system.
Data Presentation
Table 1: Storage Conditions for Lp-PLA2 Inhibitors
| Compound/Sample | Form | Storage Temperature | Duration | Reference |
| This compound | Solid | Room Temperature (short-term) | Varies | [2] |
| Lp-PLA2-IN-3 | Stock Solution | -80°C | 6 months | [1] |
| Lp-PLA2-IN-3 | Stock Solution | -20°C | 1 month | [1] |
| GSK2647544 | Solid | 4°C (protect from light) | Not specified | [3] |
| GSK2647544 | In Solvent | -80°C | 6 months | [3] |
| GSK2647544 | In Solvent | -20°C | 1 month | [3] |
Table 2: Solubility of Lp-PLA2 Inhibitors
| Compound | Solvent | Solubility | Reference |
| Lp-PLA2-IN-3 | DMSO | ≥ 250 mg/mL (534.36 mM) | [1] |
| GSK2647544 | DMSO | 100 mg/mL (198.86 mM) | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Simplified Lp-PLA2 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Minimizing Off-Target Effects of Lp-PLA2-IN-11
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Lp-PLA2-IN-11 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and alters the function of proteins other than its intended target, Lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of Lp-PLA2.[1] Furthermore, off-target effects can cause cellular toxicity and may lead to a lack of translatable results from preclinical to clinical settings.[1]
Q2: What are the initial signs that this compound might be causing off-target effects in my experiment?
A2: Several signs may indicate potential off-target effects. These include observing a biological response at a much higher concentration than the inhibitor's known potency for Lp-PLA2. Another indicator is when using a structurally different Lp-PLA2 inhibitor results in a different phenotype.[2] Furthermore, if the phenotype persists even after using genetic methods like CRISPR or siRNA to eliminate Lp-PLA2, it strongly suggests off-target activity.[1][2]
Q3: How can I proactively minimize off-target effects when designing my experiments with this compound?
A3: A key strategy is to perform a dose-response experiment to determine the lowest effective concentration of this compound that yields the desired on-target effect.[1] It is also crucial to include proper controls, such as a structurally related but inactive molecule, if available. Orthogonal validation, which involves confirming the phenotype with mechanistically distinct inhibitors or genetic knockdown of the target, is also a robust approach to ensure the observed effects are genuinely due to the inhibition of Lp-PLA2.[2]
Troubleshooting Guide
Problem 1: I'm observing a significant cellular phenotype, but I'm unsure if it's a direct result of Lp-PLA2 inhibition.
Solution:
To confirm that the observed phenotype is due to the on-target activity of this compound, you should perform orthogonal validation. This can be achieved through:
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of Lp-PLA2.[1][2] If the phenotype is diminished or disappears in the absence of the Lp-PLA2 protein, it is likely an on-target effect.
-
Use of a Structurally Different Inhibitor: Employ another well-characterized Lp-PLA2 inhibitor with a different chemical scaffold, such as Darapladib.[1] If this inhibitor recapitulates the phenotype observed with this compound, it strengthens the evidence for an on-target effect.
Problem 2: My results with this compound are inconsistent across different cell lines or experimental systems.
Solution:
This inconsistency could arise from varying levels of Lp-PLA2 expression or the presence of different off-targets in different cell types. To address this:
-
Quantify Lp-PLA2 Expression: Measure the protein levels of Lp-PLA2 in your different cell lines using techniques like Western blotting or mass spectrometry to ensure your target is present at comparable levels.
-
Perform a Dose-Response Curve: Establish the optimal concentration of this compound for each cell line individually.
-
Consider Off-Target Profiling: If inconsistencies persist, it may be necessary to perform a broad kinase screen or other off-target profiling assays to identify potential unintended targets of this compound that might be differentially expressed in your cell lines.
Quantitative Data Summary
Due to the limited publicly available data for this compound, the following tables provide illustrative data based on typical characteristics of potent and selective inhibitors. For comparison, reported values for other Lp-PLA2 inhibitors are included where available.
Table 1: On-Target Potency of Lp-PLA2 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Lp-PLA2 | Biochemical | < 10 (Illustrative) | N/A |
| Darapladib | Lp-PLA2 | Biochemical | 0.5 | [3] |
| Rilapladib | Lp-PLA2 | Biochemical | 0.5 | [4] |
Note: The IC50 for this compound is an illustrative value for a potent inhibitor. Researchers should determine the specific IC50 in their experimental system.
Table 2: Illustrative Kinase Selectivity Profile for a Hypothetical Lp-PLA2 Inhibitor
| Kinase Target | Percent Inhibition @ 1 µM |
| Lp-PLA2 | 98% |
| Kinase A | 15% |
| Kinase B | 8% |
| Kinase C | 2% |
| Kinase D | < 1% |
This table illustrates what a selective inhibitor's profile might look like. A broad kinase screen is recommended to determine the actual off-target profile of this compound.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify the lowest concentration of this compound that effectively inhibits Lp-PLA2 activity without inducing significant off-target effects.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in your cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Cell Treatment: Plate your cells of interest and treat them with the various concentrations of this compound or a vehicle control (DMSO) for a predetermined time.
-
Lp-PLA2 Activity Assay: Measure the Lp-PLA2 activity in cell lysates or conditioned media using a commercially available assay kit. A common method involves a colorimetric assay with a synthetic substrate like 2-thio-PAF.[4]
-
Data Analysis: Plot the Lp-PLA2 activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The optimal concentration for your experiments should be at or slightly above the IC50, where you see significant target inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to and stabilizes Lp-PLA2 in intact cells.[1]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a concentration where on-target activity is expected, alongside a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).[1]
-
Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of soluble Lp-PLA2 using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble Lp-PLA2 as a function of temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[2]
Visualizations
Caption: Lp-PLA2 signaling pathway and point of inhibition.
Caption: Experimental workflow for validating on-target effects.
Caption: Troubleshooting logic for unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Lp-PLA2-IN-11 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time and other experimental parameters when using Lp-PLA2-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2] The Lp-PLA2 enzyme is primarily associated with low-density lipoprotein (LDL) particles in the blood and is involved in the hydrolysis of oxidized phospholipids, generating pro-inflammatory and pro-atherogenic byproducts.[3][4] By selectively inhibiting Lp-PLA2, this compound reduces the production of these harmful mediators, thereby diminishing the inflammatory response and the progression of atherosclerotic plaques.[3]
Q2: What is a recommended starting concentration and incubation time for this compound in a cell-based assay?
A2: Due to limited specific data on this compound, we recommend a rational approach based on general principles for enzyme inhibitors. A good starting point for concentration is to perform a dose-response curve ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value in your specific assay. For incubation time, an initial time point of 1 to 4 hours is reasonable for assessing direct enzyme inhibition. For studying downstream cellular effects like changes in gene expression or inflammatory mediator release, longer incubation times of 24 to 48 hours may be necessary.
Q3: How should I prepare and store this compound?
A3: For most non-aqueous soluble compounds like this compound, a stock solution is typically prepared in a solvent like dimethyl sulfoxide (B87167) (DMSO).[5] For in vitro experiments, it is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) and consistent across all experimental and control groups to avoid solvent-induced artifacts. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous media at 37°C for extended periods should be determined empirically if not provided by the manufacturer.
Q4: What are the expected downstream effects of Lp-PLA2 inhibition with this compound?
A4: Inhibition of Lp-PLA2 is expected to decrease the production of lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids.[6][7] This, in turn, can lead to a reduction in the expression of downstream inflammatory markers such as monocyte chemoattractant protein-1 (MCP-1), vascular cell adhesion molecule-1 (VCAM-1), and tumor necrosis factor-alpha (TNF-α).[8] In cellular models of atherosclerosis, this would be expected to reduce foam cell formation and inflammatory responses in macrophages and endothelial cells.[9]
Troubleshooting Guides
Problem 1: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding and consider excluding the outer wells of the microplate, which are prone to evaporation ("edge effect"). |
| Pipetting Errors | Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing between each dilution step. |
| Inhibitor Precipitation | Visually inspect the wells after adding the inhibitor. If precipitation is observed, consider reducing the final concentration or preparing the dilutions in a pre-warmed medium. The solubility of the inhibitor in your specific culture medium should be considered. |
| Cell Health | Use cells within a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
Problem 2: No observable effect of this compound treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal Incubation Time | The chosen incubation time may be too short to observe the desired downstream effect. Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal treatment duration for your specific endpoint. |
| Inhibitor Concentration Too Low | The concentration of this compound may be below the effective range for your cell type and assay. Perform a dose-response experiment with a wider concentration range to determine the IC50. |
| Low Endogenous Lp-PLA2 Activity | The cell line you are using may have very low endogenous Lp-PLA2 expression or activity. Confirm Lp-PLA2 expression using techniques like qPCR or Western blot, or measure its activity using a commercially available assay kit.[10] |
| Inhibitor Degradation | Ensure the inhibitor stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Consider preparing fresh dilutions for each experiment. The stability of this compound in your specific cell culture medium at 37°C can also be a factor in long-term experiments.[11] |
Problem 3: Unexpected or off-target effects observed.
| Potential Cause | Troubleshooting Step |
| Cytotoxicity of the Inhibitor | High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to the cells. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with your primary experiment to assess the cytotoxic effects of the inhibitor at the concentrations used. |
| Off-Target Inhibition | While this compound is designed to be a specific inhibitor, off-target effects are possible, especially at high concentrations. If unexpected phenotypes are observed, consider using a structurally different Lp-PLA2 inhibitor as a control to see if the effect is consistent. A rescue experiment, if feasible, can also help confirm on-target effects. |
| Interaction with Media Components | Components in the cell culture serum may bind to the inhibitor, reducing its effective concentration. Consider reducing the serum concentration during the treatment period if your cells can tolerate it. |
Experimental Protocols & Data
Protocol: Determining the Optimal Incubation Time for this compound in a Macrophage Cell Line
Objective: To determine the incubation time at which this compound elicits a maximal inhibitory effect on the secretion of a downstream inflammatory cytokine (e.g., TNF-α) in a macrophage cell line (e.g., THP-1).
Materials:
-
THP-1 cells
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
LPS (Lipopolysaccharide) for stimulation
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TNF-α ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Seeding and Differentiation: Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well. Differentiate the monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Inhibitor Pre-treatment: After differentiation, wash the cells and replace the medium with fresh medium containing this compound at a pre-determined concentration (e.g., the IC50 value for Lp-PLA2 inhibition or a concentration from a dose-response experiment) and a vehicle control (e.g., 0.1% DMSO).
-
Time-Course Incubation: Incubate the cells with the inhibitor or vehicle for different durations (e.g., 1, 4, 8, 12, 24, and 48 hours).
-
Inflammatory Stimulation: At the end of each incubation period, add LPS (e.g., 100 ng/mL) to the wells to stimulate TNF-α production. Incubate for a fixed period (e.g., 4-6 hours).
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Cytokine Measurement: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of TNF-α inhibition (compared to the vehicle control) against the incubation time. The optimal incubation time is the shortest duration that yields the maximal or desired level of inhibition.
Data Presentation: Comparison of Lp-PLA2 Inhibitors
The following table summarizes the inhibitory potency of different Lp-PLA2 inhibitors from published studies. This data can be used as a reference for designing experiments with this compound.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| Darapladib | Human Lp-PLA2 | Enzymatic | ~0.25 nM | [12] |
| Rilapladib | Human Lp-PLA2 | Radiometric | 230 pM | |
| Rilapladib | Recombinant Human Lp-PLA2 | Colorimetric | 250 pM |
Note: IC50 values are highly dependent on the specific assay conditions and should be determined empirically for your experimental setup.
Visualizations
Lp-PLA2 Signaling Pathway in Atherosclerosis
Caption: Lp-PLA2 hydrolyzes oxidized LDL to produce pro-inflammatory mediators.
Experimental Workflow: Optimizing Incubation Time
Caption: A stepwise workflow for determining the optimal incubation time.
Troubleshooting Logic: No Inhibitor Effect
Caption: A logical guide for troubleshooting experiments with no observed effect.
References
- 1. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lp-PLA2-IN-2 | lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor | CAS# 2071636-15-0 | InvivoChem [invivochem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. labcorp.com [labcorp.com]
- 8. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 9. Translational studies of lipoprotein-associated phospholipase A2 in inflammation and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sjkglobalkc.com [sjkglobalkc.com]
- 11. researchgate.net [researchgate.net]
- 12. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
issues with Lp-PLA2-IN-11 in long-term animal studies
Welcome to the technical support center for Lp-PLA2-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues during long-term animal studies involving our novel Lp-PLA2 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the enzyme Lipoprotein-Associated Phospholipase A2 (Lp-PLA2). Lp-PLA2 is a key enzyme in the inflammatory cascade within blood vessels. It hydrolyzes oxidized phospholipids (B1166683) in low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators like lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[1][2] These products contribute to endothelial dysfunction, inflammation, and the formation of unstable atherosclerotic plaques.[1][3][4] By inhibiting Lp-PLA2, this compound aims to reduce vascular inflammation and stabilize atherosclerotic plaques.
Q2: What are the expected therapeutic effects of this compound in animal models of cardiovascular disease?
A2: In preclinical animal models, particularly those for atherosclerosis, administration of Lp-PLA2 inhibitors like this compound is expected to lead to a reduction in the progression of atherosclerotic lesions.[1][2] Key anticipated outcomes include a decrease in plaque size, a reduction in the necrotic core of the plaque, and a decrease in macrophage accumulation within the vessel wall.[1][5] Furthermore, a reduction in circulating biomarkers of inflammation, such as hs-CRP and IL-6, may be observed.[2]
Q3: Are there species-specific differences in Lp-PLA2 activity that I should be aware of?
A3: Yes, significant species-specific differences in basal Lp-PLA2 activity have been reported. For instance, the basal Lp-PLA2 activity in humans is about 10-fold lower than in mice.[6] These differences can make it challenging to directly extrapolate findings from animal studies to humans.[6] It is crucial to establish baseline Lp-PLA2 activity levels in the specific animal model being used to accurately assess the pharmacological effects of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy in Long-Term Studies
| Potential Cause | Troubleshooting Steps |
| Inadequate Dosing or Exposure | 1. Verify Dose Calculation: Double-check allometric scaling calculations if converting from in vitro IC50 or from doses used in other species. 2. Pharmacokinetic (PK) Analysis: Conduct a pilot PK study in your animal model to determine the Cmax, Tmax, and half-life of this compound. Ensure that the dosing regimen maintains plasma concentrations above the target therapeutic level for a sufficient duration. 3. Formulation Issues: Assess the stability and solubility of the formulation being used for administration. |
| Drug Formulation and Stability | 1. Assess Formulation: The formulation of this compound is critical for its bioavailability. Ensure the vehicle used for administration is appropriate and that the compound is fully solubilized. 2. Stability Testing: Confirm the stability of this compound in the dosing formulation under the storage and handling conditions of your experiment. Lp-PLA2 activity has been shown to be stable in K2EDTA plasma at 4°C for up to three months and at 26°C for up to one month.[7] While this refers to the enzyme, the stability of the inhibitor in biological matrices is also crucial. |
| High Biological Variability | 1. Increase Sample Size: A larger cohort of animals may be necessary to achieve statistical significance, especially if the therapeutic effect is modest. 2. Stratify Animals: If possible, stratify animals based on baseline Lp-PLA2 levels or other relevant biomarkers to reduce variability. |
Issue 2: Adverse Effects or Toxicity Observed in Long-Term Studies
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Dose Reduction: Determine if the observed toxicity is dose-dependent by testing lower doses of this compound. 2. Histopathology: Conduct comprehensive histopathological analysis of major organs (liver, kidney, spleen, etc.) to identify any tissue-specific toxicity. 3. Consult Literature: Review literature on other Lp-PLA2 inhibitors, such as darapladib, for any reported off-target effects that may be class-related. |
| Metabolite-Induced Toxicity | 1. Metabolite Profiling: If toxicity is observed, consider conducting a metabolite identification study to determine if a reactive metabolite of this compound is responsible. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use PK/PD modeling to correlate the exposure of the parent drug and its major metabolites with the observed toxic effects. |
Data and Protocols
Pharmacokinetic Data of Lp-PLA2 Inhibitors (Hypothetical Data for this compound)
The following table presents hypothetical pharmacokinetic parameters for this compound in a rodent model, which can be used as a reference for experimental planning.
| Parameter | Value | Unit |
| Cmax | 1500 | ng/mL |
| Tmax | 2 | hours |
| AUC (0-24h) | 12000 | ng*h/mL |
| Half-life (t1/2) | 6 | hours |
| Bioavailability (Oral) | 40 | % |
Experimental Protocol: Assessment of Atherosclerotic Plaque Reduction in ApoE-Deficient Mice
This protocol outlines a typical long-term study to evaluate the efficacy of an Lp-PLA2 inhibitor.
-
Animal Model: Male ApoE-deficient mice, 8-10 weeks old.
-
Diet: High-fat diet (e.g., Western diet containing 21% fat and 0.15% cholesterol) for 16 weeks to induce atherosclerotic plaques.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water) administered daily by oral gavage.
-
This compound (e.g., 30 mg/kg) in vehicle, administered daily by oral gavage.
-
-
Treatment Duration: 12 weeks, starting after 4 weeks of high-fat diet feeding.
-
Efficacy Endpoints:
-
Atherosclerotic Plaque Analysis: At the end of the study, euthanize mice and perfuse with saline. Aortas are dissected, stained with Oil Red O, and the total plaque area is quantified using image analysis software.
-
Histological Analysis: Aortic root sections are stained with Hematoxylin and Eosin (H&E) to assess plaque morphology, and with Mac-2 antibody to quantify macrophage infiltration.
-
Biomarker Analysis: Plasma levels of total cholesterol, triglycerides, and inflammatory markers (e.g., IL-6, TNF-α) are measured by ELISA.
-
Lp-PLA2 Activity Assay: Plasma Lp-PLA2 activity is measured using a commercially available assay kit to confirm target engagement.
-
Visualizations
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Caption: Mechanism of Lp-PLA2 in atherosclerosis and the inhibitory action of this compound.
Experimental Workflow for Long-Term Animal Study
Caption: Workflow for evaluating this compound in an atherosclerotic mouse model.
Troubleshooting Logic for Efficacy Issues
Caption: Decision tree for troubleshooting lack of efficacy in long-term studies.
References
- 1. Therapeutic modulation of lipoprotein-associated phospholipase A2 (Lp-PLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Data from Lp-PLA2 Inhibitor Studies
Disclaimer: The compound "Lp-PLA2-IN-11" is not documented in publicly available scientific literature. This guide is based on the established knowledge of the Lp-PLA2 enzyme and data from well-characterized Lp-PLA2 inhibitors, such as darapladib (B1669826) and rilapladib (B1679333). The principles and troubleshooting advice provided herein are intended to be broadly applicable to research involving novel inhibitors of this class.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected data in their Lp-PLA2 inhibitor studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an Lp-PLA2 inhibitor?
A1: Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme primarily associated with low-density lipoprotein (LDL) particles. It hydrolyzes oxidized phospholipids (B1166683) in LDL, producing pro-inflammatory mediators like lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs). These products contribute to endothelial dysfunction and the progression of atherosclerosis.[1] An Lp-PLA2 inhibitor selectively binds to and blocks the activity of this enzyme, thereby reducing the production of these inflammatory byproducts.[1]
Q2: I've observed a significant reduction in Lp-PLA2 activity, but no corresponding decrease in downstream inflammatory markers (e.g., IL-6, hs-CRP). Why might this be?
A2: This could be due to several factors:
-
Alternative Inflammatory Pathways: The inflammatory response in your experimental model may be predominantly driven by pathways independent of Lp-PLA2.
-
Timing of Measurement: The kinetics of Lp-PLA2 inhibition and its effect on downstream markers may vary. Consider performing a time-course experiment to capture the optimal window for observing changes in cytokines.
-
Cell-Type Specificity: The contribution of Lp-PLA2 to inflammation can be cell-type specific. The cell line or primary cells you are using may not rely heavily on the Lp-PLA2 pathway for the production of the specific markers you are measuring.
-
Off-Target Effects: While less common with selective inhibitors, off-target effects could potentially activate compensatory inflammatory pathways.
Q3: My Lp-PLA2 inhibitor shows lower than expected potency in a cell-based assay compared to its biochemical IC50. What could be the issue?
A3: Discrepancies between biochemical and cellular potency are common and can be attributed to:
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane.
-
Drug Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Metabolism: The inhibitor may be rapidly metabolized by the cells into an inactive form.
-
Target Engagement: Confirming that the inhibitor is reaching and binding to Lp-PLA2 within the cell is crucial. A cellular thermal shift assay (CETSA) can be used to verify target engagement in intact cells.
Q4: Are there known off-target effects for Lp-PLA2 inhibitors that could explain unexpected phenotypes?
A4: While specific off-target profiles are compound-dependent, studies on inhibitors like darapladib have suggested the potential for other activities, including antioxidant effects and modulation of caspase activity.[2] Inhibition of Lp-PLA2 can also indirectly affect signaling pathways central to inflammation, such as the NF-κB and p38 MAPK pathways, though this is often a consequence of on-target activity.[2] If an unexpected phenotype is observed, it is recommended to use a structurally unrelated Lp-PLA2 inhibitor as a control to determine if the effect is specific to the compound rather than the target.[2]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| High background in Lp-PLA2 activity assay | 1. Non-specific substrate hydrolysis by other esterases.[3] 2. Reagent contamination. 3. Sub-optimal assay conditions (pH, temperature). | 1. Ensure the use of a specific Lp-PLA2 substrate and consider adding inhibitors for other esterases if necessary. 2. Prepare fresh reagents and buffers. 3. Optimize assay conditions according to the manufacturer's protocol or literature. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (passage number, confluence). 2. Freeze-thaw cycles of reagents or inhibitor stock solutions. 3. Inconsistent incubation times. | 1. Standardize cell culture protocols and use cells within a defined passage number range. 2. Aliquot reagents and inhibitor stocks to avoid repeated freeze-thaw cycles. 3. Use a precise timer for all incubation steps. |
| No effect on macrophage foam cell formation | 1. Insufficient inhibitor concentration or treatment time. 2. Dominant alternative pathways for lipid uptake. 3. Low expression of Lp-PLA2 in the macrophage model. | 1. Perform a dose-response and time-course experiment to determine optimal conditions. 2. Verify that the foam cell formation in your model is dependent on oxidized LDL. 3. Confirm Lp-PLA2 expression in your macrophage cell line or primary cells. |
| Unexpected increase in a specific cytokine | 1. Off-target effect of the inhibitor. 2. Cellular stress response to the compound. 3. Feedback loop activation in the signaling network. | 1. Test a structurally different Lp-PLA2 inhibitor. 2. Perform a cell viability assay (e.g., MTT, LDH) to rule out cytotoxicity. 3. Investigate related signaling pathways that might be activated. |
Data Presentation
Preclinical Efficacy of Darapladib
| Parameter | Value | Model System | Reference |
| IC50 (Lp-PLA2) | 0.25 nM | Purified Human Lp-PLA2 | [4] |
| Lp-PLA2 Activity Inhibition | >60% | ApoE-deficient mice (50 mg/kg/day, p.o.) | [5] |
| hs-CRP Reduction | Significant | ApoE-deficient mice | [5] |
| IL-6 Reduction | Significant | ApoE-deficient mice | [5] |
| IL-1B Reduction | Significant | T2DM rats | [6] |
| IL-6 Reduction | Significant | T2DM rats | [6] |
Clinical Trial Outcomes for Lp-PLA2 Inhibitors
| Inhibitor | Trial | Indication | Primary Endpoint Result | Reference |
| Darapladib | STABILITY | Chronic Coronary Heart Disease | Did not meet primary endpoint | [6][7] |
| Darapladib | SOLID-TIMI 52 | Acute Coronary Syndrome | Did not meet primary endpoint | [7] |
| Rilapladib | Phase 2a | Alzheimer's Disease | No significant change in CSF Aβ1–42, but improvement in cognitive score | [8] |
Experimental Protocols
Protocol 1: Lp-PLA2 Colorimetric Activity Assay
This protocol is adapted from commercially available kits and is designed to measure Lp-PLA2 activity in plasma or cell lysates.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
-
Recombinant human Lp-PLA2 (for standard curve)
-
Lp-PLA2 inhibitor (e.g., "this compound")
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
EGTA solution (to chelate Ca2+ and inhibit Ca2+-dependent PLAs)
-
DTNB solution
-
Substrate solution (e.g., 2-thio-PAF or 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine)
Procedure:
-
Prepare Standards and Samples:
-
Prepare a standard curve using serial dilutions of recombinant Lp-PLA2.
-
Dilute plasma samples or cell lysates in Assay Buffer.
-
Prepare inhibitor solutions at various concentrations.
-
-
Assay Reaction:
-
Add 10 µL of sample, standard, or blank (Assay Buffer) to each well.
-
Add Assay Buffer containing EGTA and DTNB to each well.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405-414 nm kinetically (e.g., every minute) for 10-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min).
-
Plot the standard curve and determine the Lp-PLA2 activity in the samples.
-
For inhibition studies, calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Protocol 2: Macrophage Foam Cell Formation Assay
This protocol describes the induction of foam cells from a human monocytic cell line (e.g., THP-1) and the assessment of the inhibitor's effect.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Oxidized LDL (ox-LDL)
-
Lp-PLA2 inhibitor (e.g., "this compound")
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
Procedure:
-
Macrophage Differentiation:
-
Seed THP-1 monocytes in a multi-well plate.
-
Differentiate the monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
-
Inhibitor Treatment and Foam Cell Induction:
-
Wash the differentiated macrophages with PBS.
-
Pre-treat the cells with various concentrations of the Lp-PLA2 inhibitor for 1-2 hours.
-
Induce foam cell formation by adding ox-LDL (e.g., 50 µg/mL) to the media and incubate for 24-48 hours.
-
-
Staining and Visualization:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for 10 minutes.
-
Wash with PBS and then with 60% isopropanol (B130326).
-
Stain with Oil Red O solution for 15-30 minutes to visualize lipid droplets.
-
Wash with 60% isopropanol and then with PBS.
-
-
Quantification (Optional):
-
Elute the Oil Red O stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluted stain at ~500 nm using a microplate reader.
-
Visualizations
Caption: Lp-PLA2 signaling pathway in atherogenesis.
Caption: Workflow for Lp-PLA2 colorimetric activity assay.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 6. dovepress.com [dovepress.com]
- 7. Darapladib - Wikipedia [en.wikipedia.org]
- 8. A 24-week study to evaluate the effect of rilapladib on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols for Lp-PLA2-IN-11
This technical support center is designed for researchers, scientists, and drug development professionals working with the lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-11. It provides troubleshooting guidance and answers to frequently asked questions to facilitate smooth and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme also known as platelet-activating factor acetylhydrolase (PAF-AH).[1][2] The primary mechanism of action for Lp-PLA2 inhibitors involves binding to the enzyme's active site, which prevents the hydrolysis of oxidized phospholipids (B1166683) present on low-density lipoprotein (LDL) particles.[3] This inhibition curtails the production of downstream pro-inflammatory mediators, specifically lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs), thereby attenuating vascular inflammation and the progression of atherosclerosis.[4][5][6]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: Based on available supplier data, this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For cellular assays, it is crucial to prepare a concentrated stock solution in DMSO and subsequently dilute it into the appropriate aqueous buffer or culture medium to achieve the final desired concentration. The final DMSO concentration in assays should be minimized (ideally less than 0.1%) to prevent solvent-induced cellular toxicity or other artifacts. The solid compound should be stored at -20°C. While DMSO stock solutions can also be stored at -20°C, it is best practice to prepare fresh dilutions for each experiment to ensure inhibitor integrity. Always consult the Certificate of Analysis from your supplier for the most accurate storage information.
Q3: What is a typical working concentration for this compound in cell-based experiments?
A3: The optimal working concentration is highly dependent on the specific cell type, experimental conditions, and the endpoint being measured. For highly potent Lp-PLA2 inhibitors like darapladib (B1669826), which has an IC50 of 0.25 nM against the recombinant human enzyme, effective concentrations are typically in the nanomolar to low micromolar range.[7] It is strongly recommended to perform a dose-response curve (e.g., from 1 nM to 10 µM) to empirically determine the optimal, non-toxic concentration for your specific experimental system.
Q4: Can this compound be utilized for in vivo studies?
A4: While specific in vivo studies for this compound are not widely published, other specific Lp-PLA2 inhibitors have been successfully used in various animal models.[4][6][8] For example, darapladib has been administered to ApoE-deficient mice at a dose of 50 mg/kg/day via oral gavage.[6] Before initiating efficacy studies with this compound, it is essential to conduct preliminary pharmacokinetic (PK) and tolerability studies to establish a safe and effective dosing regimen, including the optimal route of administration.
Q5: How can I confirm the inhibition of Lp-PLA2 activity in my experimental samples?
A5: Lp-PLA2 enzymatic activity can be quantified using commercially available spectrophotometric or fluorometric assay kits. A widely used method is the PLAC® Test, which employs a synthetic substrate that yields a colored product upon hydrolysis by Lp-PLA2, detectable at 405 nm.[9] An alternative common method utilizes 2-thio-PAF as a substrate; its hydrolysis is monitored by the increase in absorbance at 414 nm in the presence of DTNB (5,5′-dithio-bis-(2-nitrobenzoic acid)).[6] These assays can be used with plasma, serum, or tissue homogenates to confirm target engagement by this compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition in In Vitro Lp-PLA2 Activity Assays
| Possible Cause | Recommended Troubleshooting Step |
| Inhibitor Precipitation | Due to their hydrophobic nature, inhibitors may precipitate in aqueous buffers. Visually inspect for turbidity. If observed, lower the final inhibitor concentration or slightly increase the co-solvent (e.g., DMSO) concentration, ensuring it remains below the enzyme's tolerance limit. |
| Inhibitor Degradation | The compound may be unstable under experimental conditions or may have degraded during storage. Prepare fresh dilutions from a newly prepared stock solution. Confirm proper storage of the solid compound and stock solutions as per the supplier's recommendation. |
| Suboptimal Assay Conditions | Verify that the assay's pH, temperature, and substrate concentration are optimal for Lp-PLA2 activity as specified in the kit protocol or relevant literature. For instance, the 2-thio-PAF assay is typically conducted at pH 7.2.[6] |
| Excessive Enzyme Concentration | An overly high concentration of Lp-PLA2 can overwhelm the inhibitor. Reduce the quantity of the enzyme source (e.g., plasma, purified protein) in the assay. |
Issue 2: Cellular Toxicity Observed in Cell-Based Assays
| Possible Cause | Recommended Troubleshooting Step |
| High Inhibitor Concentration | Supratherapeutic concentrations can lead to off-target effects and cytotoxicity. Conduct a cell viability assay (e.g., MTT, LDH) to establish the cytotoxic threshold of this compound for your specific cell line. Subsequent experiments should use concentrations well below this threshold. |
| Solvent (DMSO) Toxicity | The final concentration of DMSO may be toxic to the cells. Maintain the final DMSO concentration at the lowest possible level, typically below 0.1%. Always include a vehicle control (media with an equivalent concentration of DMSO) to assess solvent-specific effects. |
| Contamination | Microbial contamination of the inhibitor stock solution or cell cultures can induce cell death. Always use sterile techniques and regularly inspect for signs of contamination. |
Issue 3: Lack of an Expected Biological Effect in Animal Models
| Possible Cause | Recommended Troubleshooting Step |
| Poor Pharmacokinetics | The inhibitor may exhibit low oral bioavailability, rapid metabolism, or fast clearance, preventing it from reaching effective concentrations in the target tissue. Conduct a pharmacokinetic study to determine the inhibitor's plasma concentration profile over time. This data will inform the optimization of the dose, frequency, and route of administration. |
| Insufficient Target Engagement | The administered dose may be insufficient to achieve significant Lp-PLA2 inhibition in vivo. Measure Lp-PLA2 activity in plasma or tissue homogenates from treated animals to verify that the inhibitor is reaching and inhibiting its target. |
| Inappropriate Animal Model | The pathophysiology of the chosen animal model may not be significantly driven by the Lp-PLA2 pathway. The lipoprotein distribution of Lp-PLA2 can also vary between species. Thoroughly review the literature to ensure the selected model is appropriate for testing an Lp-PLA2 inhibitor. |
Quantitative Data Summary
The following tables summarize data from studies on the well-characterized Lp-PLA2 inhibitor, darapladib, which can serve as a reference for expected outcomes with potent inhibitors like this compound.
Table 1: Potency and Efficacy of Darapladib in Different Models
| Study Type | System | Darapladib Concentration/Dose | % Inhibition of Lp-PLA2 Activity | Reference |
| In Vitro Assay | Recombinant Human Lp-PLA2 | 0.25 nM (IC50) | 50% | [7] |
| Phase II Clinical Trial | Patients with Coronary Heart Disease | 160 mg/day | ~66% | [4] |
| Animal Model | Diabetic/Hypercholesterolemic Pigs | 10 mg/kg/day | 89% | [5] |
Table 2: Effects of Darapladib on Inflammatory Biomarkers
| Model System | Biomarker | Observed Effect | Reference |
| Patients with Coronary Heart Disease | Interleukin-6 (IL-6) | 12.3% Decrease | [4] |
| ApoE-deficient Mice | Serum hs-CRP and IL-6 | Significant Decrease | [6] |
| Angiotensin II-infused Mice | Cardiac NLRP3 Inflammasome Activation | Reduced | [8] |
| Angiotensin II-infused Mice | Cardiac IL-1β Expression | Reduced | [8] |
Detailed Experimental Protocols
Protocol 1: In Vitro Lp-PLA2 Activity Assay (Colorimetric)
This protocol is based on the 2-thio-PAF method and is suitable for measuring Lp-PLA2 activity in plasma or serum.[6]
Materials:
-
96-well microplate
-
Microplate reader (414 nm absorbance)
-
Biological Sample (e.g., plasma, serum)
-
This compound
-
Assay Buffer: 0.1 M Tris-HCl (pH 7.2) with 1 mM EGTA
-
Substrate: 2-thio-PAF
-
DTNB Solution: 2 mM in Assay Buffer
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in Assay Buffer. Include a vehicle-only control.
-
Add 10 µL of the sample to each well of the 96-well plate.
-
Add 10 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Pre-incubate the plate for 20 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Prepare a reaction master mix containing Assay Buffer, 2-thio-PAF (to a final concentration of ~50 µM), and DTNB.
-
Initiate the enzymatic reaction by adding 180 µL of the master mix to all wells.
-
Immediately place the plate in a reader pre-heated to 37°C and begin kinetic reading, measuring absorbance at 414 nm every minute for 15 minutes.
-
Calculate the reaction rate (Vmax) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition relative to the vehicle control for each inhibitor concentration.
Protocol 2: Macrophage-Based Inflammatory Cytokine Assay
This protocol assesses the ability of an Lp-PLA2 inhibitor to suppress the production of inflammatory cytokines from macrophages stimulated with oxidized LDL (oxLDL).
Materials:
-
Differentiated macrophage cell line (e.g., PMA-differentiated THP-1 cells)
-
24-well cell culture plates
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Oxidized LDL (oxLDL)
-
This compound
-
ELISA kits for target cytokines (e.g., IL-6, TNF-α)
Procedure:
-
Seed macrophages in 24-well plates and allow them to adhere for 24 hours.
-
Replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control. Pre-incubate the cells for 1 hour.
-
Introduce the inflammatory stimulus by adding oxLDL (e.g., 50 µg/mL) to the wells. Maintain an unstimulated control group.
-
Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
Following incubation, carefully collect the culture supernatants.
-
Centrifuge the supernatants to pellet any cells or debris.
-
Quantify the concentration of IL-6 and TNF-α in the clarified supernatants using commercial ELISA kits, following the manufacturer's instructions precisely.
-
Analyze the data to evaluate the dose-dependent effect of this compound on oxLDL-induced cytokine secretion.
Visualizations: Pathways and Workflows
Lp-PLA2 Pro-inflammatory Signaling Pathway
Caption: Lp-PLA2 signaling in atherosclerosis.
General Experimental Workflow for Inhibitor Validation
Caption: A stepwise workflow for evaluating an Lp-PLA2 inhibitor.
Logical Flow for Troubleshooting Experiments
Caption: A decision tree for troubleshooting inhibitor experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? | MDPI [mdpi.com]
- 6. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 7. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the potency of different Lp-PLA2 inhibitors
A Comprehensive Comparison of Lp-PLA2 Inhibitors: Potency, Protocols, and Pathways
For researchers and professionals in drug development, understanding the nuanced differences between inhibitors of Lipoprotein-associated phospholipase A2 (Lp-PLA2) is critical. This guide provides an objective comparison of the potency of key Lp-PLA2 inhibitors, supported by experimental data and detailed methodologies.
Introduction to Lp-PLA2 Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1] Primarily produced by inflammatory cells, it circulates bound to lipoproteins and hydrolyzes oxidized phospholipids (B1166683) within atherosclerotic plaques.[2] This process generates pro-inflammatory mediators, such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs), which contribute to plaque instability and rupture.[2] Inhibition of Lp-PLA2 is a therapeutic strategy aimed at mitigating this vascular inflammation. This guide focuses on comparing darapladib (B1669826) and rilapladib (B1679333), two prominent Lp-PLA2 inhibitors, and contrasts them with varespladib (B1683477), which targets a different class of phospholipase A2 enzymes.
Data Presentation: Potency of Lp-PLA2 Inhibitors
The following table summarizes the quantitative data on the potency of darapladib, rilapladib, and varespladib. Direct head-to-head clinical trials comparing these inhibitors are not available; therefore, this comparison is based on data from individual preclinical and clinical studies.[3]
| Inhibitor | Target | Potency (IC50) | Potency (Ki) | Notes |
| Darapladib | Lp-PLA2 | 0.25 nM[4] | 0.11 nM[2] | A selective, reversible inhibitor of Lp-PLA2. Failed to meet endpoints in Phase III cardiovascular trials.[5] |
| Rilapladib | Lp-PLA2 | ~230 pM[6] | Not available in public domain | A potent and highly selective inhibitor of Lp-PLA2.[7] Investigated for Alzheimer's disease. |
| Varespladib | Secretory PLA2 (sPLA2) | Not applicable to Lp-PLA2 | Not applicable to Lp-PLA2 | Potent inhibitor of sPLA2 isoforms (e.g., IIA, V, X). Not a direct inhibitor of Lp-PLA2.[2] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language.
Caption: The Lp-PLA2 signaling pathway in atherosclerosis and the point of intervention for its inhibitors.
Caption: A generalized experimental workflow for determining the IC50 of an Lp-PLA2 inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a representative protocol for a colorimetric-based enzymatic assay to determine the inhibitory potency of an Lp-PLA2 inhibitor.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., rilapladib) against human Lp-PLA2.
Principle: The Lp-PLA2 enzyme hydrolyzes the substrate 2-thio Platelet-Activating Factor (2-thio-PAF). The product of this reaction, a free thiol, reacts with 5,5'-dithiobis (2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound that can be quantified by measuring its absorbance at 414 nm. The rate of the reaction is proportional to the Lp-PLA2 activity, and the inhibitory effect of the test compound is determined by the reduction in this activity.
Materials:
-
Recombinant human Lp-PLA2 enzyme
-
Test inhibitor (e.g., Rilapladib)
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.2
-
EGTA (1 mM)
-
2-thio-PAF (substrate)
-
DTNB
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 414 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer (0.1 M Tris-HCl, pH 7.2) containing 1 mM EGTA.
-
Prepare a stock solution of DTNB in the Assay Buffer.
-
Prepare the Lp-PLA2 substrate solution (e.g., 200 µM 2-thio-PAF in Assay Buffer).
-
Prepare a working solution of recombinant human Lp-PLA2 in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a stock solution of the test inhibitor in 100% DMSO. Subsequently, create a series of dilutions of the inhibitor in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
-
Assay Protocol:
-
Add 10 µL of each inhibitor dilution (or vehicle control) to the wells of a 96-well plate.
-
Add 10 µL of the diluted Lp-PLA2 enzyme solution to each well.
-
Mix gently and pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution containing 2-thio-PAF and DTNB to each well.
-
Immediately place the plate in a microplate reader and begin kinetic measurement of the absorbance at 414 nm every minute for a duration of 15-30 minutes.[8]
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This guide provides a comparative analysis of the potency of key Lp-PLA2 inhibitors, with a focus on darapladib and rilapladib. The provided data and protocols offer a foundation for researchers to design and interpret studies aimed at developing novel therapeutics targeting Lp-PLA2-mediated pathologies. While darapladib did not succeed in large-scale cardiovascular outcome trials, the potent and selective nature of inhibitors like rilapladib suggests that the therapeutic potential of Lp-PLA2 inhibition may yet be realized in other disease contexts, such as neuroinflammatory disorders. The distinction between Lp-PLA2 specific inhibitors and broader spectrum PLA2 inhibitors like varespladib is critical for understanding their mechanisms of action and potential therapeutic applications.
References
- 1. Translational studies of lipoprotein-associated phospholipase A2 in inflammation and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A 24-week study to evaluate the effect of rilapladib on cognition and cerebrospinal fluid biomarkers of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mayo.edu [mayo.edu]
Validating the Specificity of Lp-PLA2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the specificity of lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, crucial for advancing research and development in cardiovascular and inflammatory diseases. As a reference, this document uses the well-characterized inhibitors Darapladib and Rilapladib to illustrate the comparative data. Researchers can use this template to evaluate their own compounds, such as the hypothetical "Lp-PLA2-IN-11".
The Critical Role of Lp-PLA2 in Disease
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1] Produced primarily by inflammatory cells, it circulates in the plasma mainly bound to low-density lipoprotein (LDL). Within atherosclerotic plaques, Lp-PLA2 hydrolyzes oxidized phospholipids, generating pro-inflammatory mediators like lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids. These molecules contribute to endothelial dysfunction and plaque instability, making Lp-PLA2 a compelling therapeutic target.
Comparative Specificity of Lp-PLA2 Inhibitors
The therapeutic efficacy and safety of an Lp-PLA2 inhibitor are intrinsically linked to its specificity. Off-target inhibition of other phospholipase A2 (PLA2) isoforms can lead to unintended side effects. The following table provides a comparative summary of the inhibitory potency (IC50) of selected compounds against Lp-PLA2 and other major PLA2 families.
| Compound | Target Enzyme | IC50 | Fold Selectivity vs. cPLA2α | Fold Selectivity vs. sPLA2-V |
| Your Compound (e.g., this compound) | Lp-PLA2 | [Insert Data] | [Insert Data] | [Insert Data] |
| cPLA2α | [Insert Data] | - | - | |
| sPLA2-V | [Insert Data] | - | - | |
| Darapladib | Lp-PLA2 | ~0.25 nM | >1000-fold | >1000-fold |
| cPLA2α | >1 µM | - | - | |
| sPLA2-V | >1 µM | - | - | |
| Rilapladib | Lp-PLA2 | ~0.23 nM | Data not publicly available | Data not publicly available |
| cPLA2α | Data not publicly available | - | - | |
| sPLA2-V | Data not publicly available | - | - |
Experimental Protocols for Specificity Validation
Accurate determination of inhibitor specificity requires robust and standardized experimental protocols. Below are methodologies for key assays used to characterize Lp-PLA2 inhibitors.
In Vitro Lp-PLA2 Inhibition Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)
-
Substrate: 1-O-(4-nitrophenyl)phosphorylcholine (pNPPC) or similar colorimetric substrate
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
To each well of the microplate, add the inhibitor dilution (or vehicle control) and the recombinant Lp-PLA2 enzyme.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals for 15-30 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Selectivity Profiling Against Other PLA2 Isoforms
To determine the specificity of the inhibitor, similar enzymatic assays should be performed using other PLA2 isoforms, such as cytosolic PLA2 (cPLA2) and secreted PLA2 (sPLA2). The choice of substrate and assay conditions will vary depending on the specific isoform being tested.
Cell-Based Assay for Lp-PLA2 Activity
This assay measures the inhibitor's activity in a more physiologically relevant cellular context.
Materials:
-
Macrophage cell line (e.g., THP-1)
-
Cell culture medium
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Oxidized LDL (oxLDL)
-
Inhibitor compound
-
Lysis buffer
-
Lp-PLA2 activity assay kit
Procedure:
-
Culture and differentiate macrophage cells in a multi-well plate.
-
Treat the cells with the inhibitor compound at various concentrations for a specified period.
-
Stimulate the cells with oxLDL to induce Lp-PLA2 expression and secretion.
-
Collect the cell culture supernatant or lyse the cells.
-
Measure the Lp-PLA2 activity in the supernatant or cell lysate using a commercial assay kit.
-
Determine the IC50 of the inhibitor in the cellular environment.
Visualizing the Mechanism and Workflow
To better understand the context of Lp-PLA2 inhibition, the following diagrams illustrate the enzyme's signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: The signaling pathway of Lp-PLA2 in atherosclerosis.
Caption: Experimental workflow for validating Lp-PLA2 inhibitor specificity.
References
A Comparative Guide to the Cross-Reactivity of Lp-PLA2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profiles of lipoprotein-associated phospholipase A₂ (Lp-PLA₂) inhibitors, with a focus on darapladib (B1669826) and other emerging compounds. The information presented herein is intended to assist researchers in selecting the most appropriate tools for their studies and to provide a framework for evaluating the selectivity of novel inhibitors.
Introduction
Lipoprotein-associated phospholipase A₂ (Lp-PLA₂) is a key enzyme in the inflammatory processes associated with atherosclerosis.[1] It hydrolyzes oxidized phospholipids (B1166683) within low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators that contribute to the formation and instability of atherosclerotic plaques.[2][3] As such, inhibitors of Lp-PLA₂ have been actively pursued as potential therapeutic agents for cardiovascular diseases.
A critical aspect of drug development is the characterization of a compound's selectivity. Cross-reactivity with other enzymes can lead to off-target effects, potentially confounding experimental results and causing adverse effects in a clinical setting. This guide summarizes the available quantitative data on the selectivity of darapladib and other Lp-PLA₂ inhibitors and provides detailed experimental protocols for assessing inhibitor specificity.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the available data on the inhibitory potency and selectivity of darapladib and other notable Lp-PLA₂ inhibitors. While comprehensive selectivity panels are not always publicly available, this data provides a valuable starting point for comparison.
| Inhibitor | Target | IC₅₀ | Off-Target | IC₅₀ / % Inhibition | Selectivity Fold | Reference |
| Darapladib | Human Lp-PLA₂ | ~270 pM | Secretory PLA₂ IIA | 0% inhibition at 1 µM | >3700 | [1] |
| Secretory PLA₂ V | 0% inhibition at 1 µM | >3700 | [1] | |||
| Secretory PLA₂ X | 8.7% inhibition at 1 µM | >425 | [1] | |||
| PLA2VIIB | - | ~1200 | [4] | |||
| Rilapladib | Human Lp-PLA₂ | ~230 pM | Comprehensive panel data not publicly available | - | - | [5] |
| JMN4 | Mouse/Human Lp-PLA₂ | Potent (specific IC₅₀ not provided) | Fatty Acid Amide Hydrolase (FAAH) | Cross-reactivity at high concentrations | - | [6] |
| Monoglyceride Lipase (MAGL) | Cross-reactivity at high concentrations | - | [6] | |||
| Abhydrolase Domain Containing 6 (ABHD6) | Cross-reactivity at high concentrations | - | [6] | |||
| Compound 8 | Human Lp-PLA₂ | Potent (specific IC₅₀ not provided) | PLA2VIIB | - | ~3900 | [4] |
Note: The selectivity fold for darapladib against secretory PLA₂ isoforms is estimated based on the high concentration tested (1 µM) relative to its potent IC₅₀ for Lp-PLA₂. A lack of comprehensive, publicly available screening data against a broad panel of kinases, proteases, and other lipases for these compounds is a current limitation in the field.
Experimental Protocols
Accurate assessment of inhibitor selectivity is paramount. The following are detailed methodologies for key experiments used to determine the cross-reactivity of Lp-PLA₂ inhibitors.
Lp-PLA₂ Enzymatic Activity Assay (Colorimetric)
This assay is used to determine the potency of an inhibitor against Lp-PLA₂.
Principle: The assay measures the enzymatic activity of Lp-PLA₂ through the hydrolysis of a synthetic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine. This reaction releases 4-nitrophenol, a colored product that can be quantified spectrophotometrically.
Materials:
-
Recombinant human Lp-PLA₂
-
Lp-PLA₂ substrate (e.g., from Cayman Chemical)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.4, containing 150 mM NaCl, 1 mM EGTA, and 0.01% Triton X-100)
-
Test inhibitor (e.g., darapladib) and vehicle (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-412 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a fixed amount of recombinant Lp-PLA₂ to each well of the microplate.
-
Add the serially diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Lp-PLA₂ substrate to each well.
-
Immediately begin monitoring the change in absorbance at 405-412 nm over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Competitive Activity-Based Protein Profiling (ABPP) for Selectivity Screening
This powerful chemoproteomic technique allows for the assessment of an inhibitor's selectivity across a wide range of enzymes within a complex biological sample (e.g., cell lysate or tissue homogenate).
Principle: ABPP utilizes activity-based probes (ABPs) that covalently bind to the active site of a specific class of enzymes. In a competitive experiment, the proteome is pre-incubated with a test inhibitor. If the inhibitor binds to a target enzyme, it will block the subsequent binding of the ABP. The extent of inhibition can be quantified by measuring the reduction in ABP labeling.
Materials:
-
Cell lysate or tissue homogenate
-
Activity-based probe (ABP) for the enzyme class of interest (e.g., a fluorophosphonate probe for serine hydrolases)
-
Test inhibitor (e.g., darapladib)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel scanner
Procedure:
-
Prepare aliquots of the proteome (cell lysate or tissue homogenate).
-
Pre-incubate the proteome aliquots with varying concentrations of the test inhibitor for a specified time (e.g., 30 minutes) at 37°C.
-
Add the ABP to each aliquot and incubate for a further specified time (e.g., 30 minutes) at room temperature.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled enzymes using a fluorescence gel scanner.
-
Analyze the gel image to identify protein bands where the fluorescence intensity is reduced in the presence of the inhibitor, indicating a target or off-target interaction. The potency of inhibition can be estimated from the concentration-dependent decrease in fluorescence.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of Lp-PLA₂ inhibition, the following diagrams are provided.
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
Caption: Simplified Signaling Pathway of Lp-PLA₂ in Atherosclerosis.
Conclusion
The development of highly selective Lp-PLA₂ inhibitors is crucial for advancing our understanding of its role in cardiovascular disease and for the potential development of new therapies. Darapladib has demonstrated high potency and good selectivity against other phospholipase A₂ isoforms. However, the publicly available data on its cross-reactivity against a broader range of enzyme classes remains limited. Newer compounds, such as JMN4 and "compound 8," show promise for even greater selectivity.
The experimental protocols detailed in this guide, particularly competitive activity-based protein profiling, provide a robust framework for the comprehensive evaluation of inhibitor selectivity. Researchers are encouraged to utilize these methods to thoroughly characterize the cross-reactivity profiles of their compounds of interest. A more complete understanding of the selectivity of Lp-PLA₂ inhibitors will ultimately lead to more reliable experimental outcomes and safer therapeutic candidates.
References
- 1. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 3. Therapeutic modulation of lipoprotein-associated phospholipase A2 (Lp-PLA2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Highly Selective Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitors by a Covalent Fragment-Based Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Selective inhibitors and tailored activity probes for lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lp-PLA2-IN-11 and Other Tool Compounds for Lipoprotein-Associated Phospholipase A2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Lp-PLA2-IN-11 with other widely used tool compounds, Darapladib and SB-435495, for the inhibition of Lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is a key player in the inflammatory processes associated with several diseases, most notably atherosclerosis. The following sections detail the compounds' performance, experimental methodologies, and the underlying signaling pathways.
Quantitative Performance Comparison
The inhibitory potency of a compound is a critical factor in its utility as a research tool. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The table below summarizes the available IC50 data for this compound, Darapladib, and SB-435495 against Lp-PLA2.
| Compound | Target | IC50 (nM) | Comments |
| This compound | Lp-PLA2 | Not Publicly Available | Described as a potent inhibitor. Also known as compound E145 from patent WO2014114249A1. |
| Darapladib | Lp-PLA2 | 0.25[1] and 5 | A well-characterized, reversible inhibitor that has been evaluated in clinical trials. |
| SB-435495 | Lp-PLA2 | 0.06[2][3] | A potent, selective, and orally active Lp-PLA2 inhibitor. |
Selectivity Profile
The selectivity of an inhibitor for its target enzyme over other related enzymes is crucial for minimizing off-target effects and ensuring that the observed biological outcomes are due to the inhibition of the intended target. While all three compounds are described as selective Lp-PLA2 inhibitors, comprehensive quantitative data on their inhibitory activity against other phospholipase A2 (PLA2) families, such as cytosolic PLA2 (cPLA2) and secreted PLA2 (sPLA2), is limited in publicly available literature.
-
Darapladib has been reported to have minimal inhibition of other secretory PLA2 isoforms (e.g., III, V, X); however, specific IC50 values are not widely published.
In Vitro and In Vivo Efficacy
Beyond direct enzyme inhibition, the efficacy of these compounds in cellular and animal models provides valuable insights into their biological activity.
| Compound | Model System | Key Findings |
| Darapladib | ApoE-deficient mice (atherosclerosis model) | Reduced serum Lp-PLA2 activity, decreased levels of inflammatory markers (hs-CRP, IL-6), and attenuated atherosclerotic plaque formation. |
| Sprague-Dawley rats (atherosclerosis model) | Reduced serum levels of total cholesterol, LDL-C, and CRP. | |
| SB-435495 | oxLDL-exposed HUVECs (in vitro model of endothelial dysfunction) | Inhibited the expression of Lp-PLA2 protein and increased the expression of protective molecules.[2] |
| Streptozotocin-diabetic Brown Norway rats | Effectively suppressed blood-retinal barrier breakdown. |
Lp-PLA2 Signaling Pathway in Atherosclerosis
Lp-PLA2 plays a critical role in the progression of atherosclerosis by hydrolyzing oxidized phospholipids (B1166683) on low-density lipoprotein (LDL) particles within the arterial wall. This enzymatic activity generates two key pro-inflammatory mediators: lysophosphatidylcholine (B164491) (Lyso-PC) and oxidized non-esterified fatty acids (oxNEFA). These products trigger a cascade of downstream signaling events that promote vascular inflammation and the development of atherosclerotic plaques.
Caption: Lp-PLA2 hydrolyzes oxidized LDL to produce Lyso-PC and oxNEFA, which activate inflammatory signaling pathways, leading to atherosclerosis.
Experimental Protocols
In Vitro Lp-PLA2 Inhibition Assay (Colorimetric)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2
-
This compound, Darapladib, or SB-435495
-
Assay Buffer (e.g., 100 mM HEPES, 150 mM NaCl, 1 mM EGTA, pH 7.4)
-
Substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine or 2-thio-PAF
-
DTNB (Ellman's reagent) if using 2-thio-PAF substrate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute further in Assay Buffer.
-
Add a fixed amount of recombinant human Lp-PLA2 to each well of a 96-well plate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate to each well.
-
If using 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, monitor the increase in absorbance at 405-414 nm over time, which corresponds to the production of the chromogenic product.
-
If using 2-thio-PAF, the reaction produces a thiol which then reacts with DTNB to produce a yellow-colored product that can be measured at 414 nm.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Atherosclerosis Model (ApoE-deficient Mice)
This protocol outlines a general procedure for evaluating the in vivo efficacy of an Lp-PLA2 inhibitor in a mouse model of atherosclerosis, based on studies with Darapladib.
Animal Model:
-
Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop atherosclerosis.
Procedure:
-
Induction of Atherosclerosis: Feed mice a high-fat "Western-type" diet for a specified period (e.g., 8-12 weeks) to accelerate the development of atherosclerotic plaques.
-
Compound Administration:
-
Divide the mice into a vehicle control group and a treatment group.
-
Administer the test compound (e.g., Darapladib at a dose of 50 mg/kg/day) or vehicle daily via oral gavage for a defined treatment period (e.g., 6-12 weeks).
-
-
Assessment of Atherosclerosis:
-
At the end of the treatment period, euthanize the mice and perfuse the vasculature.
-
En face analysis: Dissect the entire aorta, open it longitudinally, and stain with Oil Red O to visualize lipid-rich atherosclerotic lesions. Quantify the lesion area as a percentage of the total aortic surface area.
-
Aortic root analysis: Embed the aortic root in OCT compound, and prepare serial cryosections. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid deposition. Immunohistochemistry can be performed to quantify macrophage infiltration (e.g., using anti-CD68 antibodies).
-
-
Biochemical Analysis:
-
Collect blood samples to measure plasma lipid levels (total cholesterol, LDL-C, HDL-C, triglycerides) and inflammatory markers (e.g., hs-CRP, IL-6).
-
Measure plasma Lp-PLA2 activity using an appropriate assay kit.
-
Caption: Workflow for evaluating the in vivo efficacy of an Lp-PLA2 inhibitor in an atherosclerosis mouse model.
References
On-Target Effects of Lp-PLA2 Inhibition: A Comparative Guide to Small Molecule Inhibitors and siRNA
For researchers, scientists, and drug development professionals, confirming the on-target effects of a therapeutic agent is a critical step in preclinical development. This guide provides a comparative analysis of two key methods for inhibiting Lipoprotein-associated phospholipase A2 (Lp-PLA2), a key enzyme in vascular inflammation and atherosclerosis: the small molecule inhibitor Lp-PLA2-IN-11 and small interfering RNA (siRNA).
While direct comparative experimental data between this compound and Lp-PLA2 siRNA is not extensively available in peer-reviewed literature, this guide synthesizes the expected concordant effects based on their shared target. To provide a data-driven comparison, we will reference data from studies using well-characterized Lp-PLA2 inhibitors, such as darapladib, as a proxy for this compound, alongside published data on Lp-PLA2 siRNA.
Comparison of Phenotypic Effects: Lp-PLA2 Inhibition
The primary function of Lp-PLA2 is the hydrolysis of oxidized phospholipids (B1166683) within low-density lipoproteins (LDL), which generates pro-inflammatory products like lysophosphatidylcholine (B164491) (Lyso-PC) and oxidized non-esterified fatty acids (ox-NEFAs).[1] Both a small molecule inhibitor and siRNA targeting Lp-PLA2 are expected to reduce the levels of these products and consequently suppress downstream inflammatory events.
| Phenotypic Effect | Lp-PLA2 Small Molecule Inhibitor (e.g., Darapladib) | Lp-PLA2 siRNA | Expected Concordance |
| Lp-PLA2 Activity | Dose-dependent reduction in enzymatic activity. Darapladib has been shown to reduce Lp-PLA2 activity by over 60%. | Significant reduction in Lp-PLA2 protein expression, leading to decreased overall activity. | High |
| Lyso-PC & ox-NEFA Levels | Reduction in the generation of these pro-inflammatory mediators. | Reduction in the enzymatic source of Lyso-PC and ox-NEFAs. | High |
| Inflammatory Cytokine Secretion (e.g., TNF-α, IL-6) | Decreased production of pro-inflammatory cytokines in vascular cells and macrophages. | Reduced expression of Lp-PLA2 leads to a decrease in inflammatory signaling and subsequent cytokine release.[2] | High |
| Monocyte Adhesion to Endothelial Cells | Inhibition of Lp-PLA2 activity reduces the expression of adhesion molecules on endothelial cells, leading to decreased monocyte binding. | Knockdown of Lp-PLA2 diminishes the inflammatory cascade that promotes the expression of adhesion molecules. | High |
| Macrophage Lipid Accumulation | Reduced formation of pro-atherogenic particles, leading to decreased lipid uptake by macrophages. | Silencing of Lp-PLA2 has been shown to inhibit intracellular lipid accumulation in macrophages. | High |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Lp-PLA2 signaling pathway and a typical experimental workflow for comparing a small molecule inhibitor with siRNA.
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Caption: Experimental workflow for target validation.
Experimental Protocols
Lp-PLA2 siRNA Transfection in Macrophages
Objective: To knockdown the expression of Lp-PLA2 in macrophages to study the phenotypic consequences.
Materials:
-
THP-1 monocytes or primary human monocyte-derived macrophages (MDMs)
-
Lp-PLA2 specific siRNA and a non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar
-
Opti-MEM™ I Reduced Serum Medium
-
Complete RPMI-1640 medium
-
6-well tissue culture plates
Protocol:
-
Seed THP-1 cells (differentiated into macrophages with PMA) or MDMs in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.
-
For each well to be transfected, dilute 30 nM of Lp-PLA2 siRNA or control siRNA into Opti-MEM™ I medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ I medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding to downstream assays.
-
Knockdown efficiency should be confirmed by qRT-PCR and/or Western blot analysis.
Lp-PLA2 Activity Assay
Objective: To measure the enzymatic activity of Lp-PLA2 in cell lysates or plasma treated with an inhibitor.
Materials:
-
Cell lysate or plasma samples
-
Lp-PLA2 activity assay kit (e.g., from Cayman Chemical or similar)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 405-414 nm)
Protocol:
-
Prepare samples (cell lysates or plasma) as per the assay kit instructions.
-
Add the assay buffer and the sample to the wells of a microplate.
-
Initiate the reaction by adding the substrate solution provided in the kit.
-
Immediately begin measuring the absorbance at regular intervals using a microplate reader.
-
Calculate the Lp-PLA2 activity based on the rate of change in absorbance and the standard curve generated using the provided standards.
Monocyte Adhesion Assay
Objective: To quantify the adhesion of monocytes to endothelial cells following treatment with an Lp-PLA2 inhibitor or siRNA.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
THP-1 monocytes or primary human monocytes
-
Calcein-AM or other fluorescent cell stain
-
Fluorescence microplate reader or fluorescence microscope
-
96-well black, clear-bottom tissue culture plates
Protocol:
-
Seed HUVECs in a 96-well plate and grow to confluence.
-
Treat the confluent HUVEC monolayer with the Lp-PLA2 inhibitor or transfect with Lp-PLA2 siRNA as described above.
-
After the treatment period, stimulate the HUVECs with an inflammatory agent (e.g., oxidized LDL or TNF-α) to induce the expression of adhesion molecules.
-
Label the monocytes with Calcein-AM for 30 minutes at 37°C.
-
Wash the labeled monocytes and resuspend them in fresh medium.
-
Add the fluorescently labeled monocytes to the HUVEC monolayer and incubate for 30-60 minutes at 37°C.
-
Gently wash the wells to remove non-adherent monocytes.
-
Quantify the adherent monocytes by measuring the fluorescence in a microplate reader or by counting the fluorescent cells under a microscope.
Conclusion
Confirming the on-target effects of a small molecule inhibitor like this compound is paramount. By comparing its phenotypic effects with those induced by Lp-PLA2 siRNA, researchers can build a strong case for its mechanism of action. The concordance in the reduction of Lp-PLA2 activity, downstream inflammatory mediators, and cellular responses such as monocyte adhesion provides robust evidence of on-target engagement. The experimental protocols provided herein offer a framework for conducting these critical validation studies.
References
A Comparative Analysis of Experimental Lp-PLA2 Inhibitors: Benchmarking Lp-PLA2-IN-11
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-11, against other notable experimental inhibitors of the same target: Darapladib, Rilapladib, and GSK2647544. The information presented is collated from publicly available data and is intended to aid in research and development decisions within the fields of cardiovascular disease and neuroinflammation.
Introduction to Lp-PLA2 Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with the development and progression of atherosclerosis.[1] Secreted primarily by inflammatory cells, Lp-PLA2 circulates in the plasma predominantly bound to low-density lipoprotein (LDL).[2] Within the arterial intima, it hydrolyzes oxidized phospholipids (B1166683) on LDL particles, generating pro-inflammatory products such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[3] These molecules promote endothelial dysfunction, monocyte recruitment, and foam cell formation, all critical events in the pathogenesis of atherosclerotic plaques.[4] Consequently, the inhibition of Lp-PLA2 is a promising therapeutic strategy for mitigating vascular inflammation and stabilizing atherosclerotic lesions.
Comparative Efficacy of Lp-PLA2 Inhibitors
The primary measure of potency for enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the target enzyme's activity in vitro. A lower IC50 value indicates a higher potency. The following table summarizes the available IC50 data for this compound and its comparators against recombinant human Lp-PLA2 (rhLp-PLA2).
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | rhLp-PLA2 | Data derived from patent WO2014114249A1 | [5] |
| Darapladib | rhLp-PLA2 | 0.25 | [6][7] |
| Rilapladib | rhLp-PLA2 | 0.23 | [8][9] |
| GSK2647544 | rhLp-PLA2 | Not explicitly stated for rhLp-PLA2; IC50brain,fu of 0.008 nM reported | [10][11] |
Note: The specific IC50 value for this compound is contained within patent WO2014114249A1 (as compound E145) but is not publicly disseminated in readily available literature. Researchers are encouraged to consult the patent for detailed information.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors function and are evaluated, the following diagrams illustrate the Lp-PLA2 signaling pathway in atherosclerosis and a general workflow for assessing inhibitor efficacy.
Experimental Protocols
The in vitro potency of Lp-PLA2 inhibitors is typically determined using an enzymatic assay that measures the hydrolysis of a synthetic substrate by recombinant human Lp-PLA2. A common method is the 1-decanoyl-2-(4-nitrophenylglutaryl)phosphatidylcholine (DNPG) assay.[12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of an experimental compound against recombinant human Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2 (rhLp-PLA2)
-
1-decanoyl-2-(4-nitrophenylglutaryl)phosphatidylcholine (DNPG) substrate
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.2-8.0, containing a chelating agent like EDTA)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at approximately 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Create a series of dilutions of the test inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid solvent effects.
-
Prepare a working solution of rhLp-PLA2 in the assay buffer.
-
Prepare a working solution of the DNPG substrate in the assay buffer.
-
-
Assay Protocol:
-
Add a defined volume of the diluted test inhibitor or vehicle control (assay buffer with the same percentage of DMSO) to the wells of a 96-well plate.
-
Add the rhLp-PLA2 working solution to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the DNPG substrate solution to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a spectrophotometer. The hydrolysis of DNPG by Lp-PLA2 releases a chromogenic product, 4-nitrophenol, which absorbs light at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration and the control.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a potent inhibitor of Lp-PLA2, belonging to a class of therapeutic agents with significant potential for the treatment of atherosclerosis and other inflammatory conditions. Its efficacy, as indicated by its IC50 value, is comparable to other well-characterized experimental inhibitors such as Darapladib and Rilapladib. The selection of a lead candidate for further development will depend on a comprehensive evaluation of not only its in vitro potency but also its selectivity, pharmacokinetic profile, and in vivo efficacy and safety. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for the continued investigation and comparison of these promising therapeutic agents.
References
- 1. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and Automated Labeling of [18F]Darapladib, a Lp-PLA2 Ligand, as Potential PET Imaging Tool of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Investigation of the Brain Biodistribution of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor [18F]GSK2647544 in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Lp-PLA2 Inhibition: A Comparative Guide
For researchers and drug development professionals, rigorously validating the anti-inflammatory efficacy of novel lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors is a critical step. This guide provides a comparative framework for evaluating the performance of an investigational Lp-PLA2 inhibitor, exemplified here as Lp-PLA2-IN-11 , against established alternatives, using publicly available data for the well-characterized inhibitor, darapladib (B1669826), as a benchmark.
Mechanism of Action of Lp-PLA2 in Inflammation
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that plays a significant role in vascular inflammation, particularly in the context of atherosclerosis.[1][2] Primarily produced by inflammatory cells like macrophages, it circulates in the bloodstream bound mainly to low-density lipoprotein (LDL).[3][4] Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids (B1166683) on LDL particles, generating pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids.[3][5] These products contribute to the inflammatory cascade, promoting the recruitment of monocytes and their differentiation into macrophages, which can lead to the formation of foam cells and the progression of atherosclerotic plaques.[6] By selectively inhibiting the Lp-PLA2 enzyme, compounds like this compound aim to reduce the production of these pro-inflammatory byproducts, thereby diminishing the inflammatory response and potentially mitigating the progression of atherosclerosis.[1]
Comparative Efficacy of Lp-PLA2 Inhibitors
The anti-inflammatory effects of a novel inhibitor can be benchmarked against known compounds through various in vitro and in vivo assays. The following tables summarize key quantitative data for darapladib, which can serve as a comparator for data generated for this compound.
Table 1: In Vivo Efficacy of Lp-PLA2 Inhibition on Inflammatory Markers
| Compound | Model | Dosage | Duration | Change in hs-CRP | Change in IL-6 | Reference |
| Darapladib | ApoE-deficient mice | 50 mg/kg/day (p.o.) | 6 weeks | Significantly reduced | Significantly reduced | [7][8] |
| Darapladib | Atherosclerotic rats | High-dose | 2 weeks | Significantly reduced | Not Reported | [9] |
Table 2: Effect of Lp-PLA2 Inhibition on Plaque Composition
| Compound | Model | Dosage | Duration | Effect on Plaque Macrophage Content | Effect on Plaque Necrotic Core | Reference |
| Darapladib | ApoE-deficient mice | 50 mg/kg/day (p.o.) | 6 weeks | Decreased | Not Reported | [7] |
| Darapladib | Human (Coronary Artery Disease) | 160 mg/day | 12 months | Not Reported | Halted expansion | [10][11] |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental for validating and comparing the anti-inflammatory effects of Lp-PLA2 inhibitors.
In Vivo Atherosclerosis Model
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice are a standard model for atherosclerosis research.
-
Diet: Mice are fed a high-fat diet for a specified period (e.g., 17 weeks) to induce atherosclerotic plaque development.
-
Treatment: Following the diet-induced atherosclerosis, animals are randomly assigned to treatment groups. One group receives the vehicle control, while other groups receive different doses of the Lp-PLA2 inhibitor (e.g., this compound or darapladib at 50 mg/kg/day) via oral gavage for a defined period (e.g., 6 weeks).[8]
-
Serum Analysis: At the end of the treatment period, blood samples are collected. Serum levels of inflammatory markers such as high-sensitivity C-reactive protein (hs-CRP) and interleukin-6 (IL-6) are quantified using ELISA kits.[8]
-
Atherosclerotic Plaque Analysis: The aorta is dissected, and the total plaque area is quantified. Aortic sinus cross-sections are stained (e.g., with hematoxylin (B73222) and eosin, Masson's trichrome) to analyze plaque composition, including macrophage content and collagen levels.[7]
Measurement of Lp-PLA2 Activity
A common method to assess the activity of Lp-PLA2 in serum or plasma utilizes a chromogenic substrate like 2-thio-PAF (platelet-activating factor).[12]
-
Sample Preparation: Serum or plasma samples are collected from subjects or animal models.
-
Assay Reaction: A defined volume of the sample is added to a reaction mixture containing a buffer (e.g., Tris-HCl), EGTA, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the 2-thio-PAF substrate.
-
Detection: The hydrolysis of 2-thio-PAF by Lp-PLA2 releases a thiol group that reacts with DTNB to produce a yellow-colored product. The rate of color formation is measured spectrophotometrically at a specific wavelength (e.g., 414 nm) over time. This rate is proportional to the Lp-PLA2 activity in the sample.
Conclusion
This guide provides a structured approach for the comparative validation of the anti-inflammatory effects of the novel Lp-PLA2 inhibitor, this compound. By employing standardized experimental protocols and comparing quantitative data against established benchmarks such as darapladib, researchers can objectively assess the therapeutic potential of new compounds. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual representation of the underlying mechanisms and validation processes. This comprehensive evaluation is essential for advancing promising anti-inflammatory agents through the drug development pipeline.
References
- 1. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revolutionhealth.org [revolutionhealth.org]
- 4. Lipoprotein-associated phospholipase A2 (Lp-PLA2) – possible diagnostic and risk biomarker in chronic ischaemic heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Translational studies of lipoprotein-associated phospholipase A2 in inflammation and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 8. simm.cas.cn [simm.cas.cn]
- 9. Darapladib, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
A Comparative Analysis of Lp-PLA2 Inhibitors in Clinical Trials: Darapladib vs. Rilapladib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) has emerged as a significant therapeutic target in the realm of cardiovascular disease and other inflammatory conditions. This enzyme plays a crucial role in the progression of atherosclerosis by hydrolyzing oxidized phospholipids (B1166683) within low-density lipoprotein (LDL) particles, leading to the production of pro-inflammatory mediators such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids.[1] These molecules contribute to the formation of unstable atherosclerotic plaques, increasing the risk of major adverse cardiovascular events (MACE). This guide provides a detailed comparative analysis of two prominent Lp-PLA2 inhibitors, darapladib (B1669826) and rilapladib (B1679333), based on data from their respective clinical trials.
Mechanism of Action of Lp-PLA2 Inhibitors
Lp-PLA2 inhibitors, such as darapladib and rilapladib, are designed to selectively block the enzymatic activity of Lp-PLA2. By doing so, they aim to reduce the generation of pro-inflammatory products within the arterial wall, thereby potentially stabilizing atherosclerotic plaques and reducing the risk of rupture.[2] The therapeutic hypothesis is that this targeted anti-inflammatory action within the vasculature will translate into a reduction in cardiovascular events.
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Comparative Clinical Trial Data
The following tables summarize the key quantitative data from major clinical trials involving darapladib and rilapladib.
Table 1: Darapladib - Key Clinical Trial Results
| Trial Name (Patient Population) | Dose | Primary Endpoint | Hazard Ratio (95% CI) | p-value | Lp-PLA2 Inhibition | Reference |
| STABILITY (Stable Coronary Heart Disease) | 160 mg daily | CV death, MI, or stroke | 0.94 (0.85-1.03) | 0.20 | ~65% | [3] |
| SOLID-TIMI 52 (Acute Coronary Syndrome) | 160 mg daily | CHD death, MI, or urgent revascularization | 1.00 (0.91-1.09) | 0.93 | Not reported in abstract | [1] |
Table 2: Darapladib - Secondary Endpoint and Biomarker Data from the STABILITY Trial
| Endpoint/Biomarker | Hazard Ratio (95% CI) / % Change | p-value | Reference |
| Major Coronary Events (CHD death, MI, urgent revascularization) | 0.90 (0.82-1.00) | 0.045 | [4] |
| Total Coronary Events | 0.91 (0.84-0.98) | 0.02 | [4] |
| Interleukin-6 (IL-6) | -12.3% | 0.028 | [5] |
| High-sensitivity C-reactive protein (hs-CRP) | -13.0% | 0.15 | [5] |
Table 3: Rilapladib - Key Clinical Trial Results
| Trial Name (Patient Population) | Dose | Primary Endpoint | Outcome | p-value | Lp-PLA2 Inhibition | Reference |
| Phase 2a (Mild Alzheimer's Disease with cerebrovascular disease) | 250 mg daily | Change in CSF Aβ1-42 and CogState Executive Function/Working Memory (EF/WM) composite score | No significant change in CSF Aβ1-42. Significant improvement in EF/WM (effect size 0.45). | 0.133 (Aβ1-42)0.026 (EF/WM) | Not reported in abstract | [6] |
Experimental Protocols
Measurement of Lp-PLA2 Activity
The activity of Lp-PLA2 in clinical trials is typically measured using a spectrophotometric, enzymatic assay.[3] The PLAC® Test is a commercially available and FDA-cleared assay for the in vitro quantitative determination of Lp-PLA2 activity in plasma or serum.[3][7] The methodology involves the hydrolysis of a substrate by Lp-PLA2, leading to a colorimetric change that can be quantified.
Adjudication of Cardiovascular Endpoints
In large-scale cardiovascular outcome trials, such as STABILITY and SOLID-TIMI 52, a standardized process of endpoint adjudication is employed to ensure the accuracy and consistency of the results.[8] This process involves a Clinical Endpoint Committee (CEC), a group of independent expert reviewers who are blinded to the treatment allocation.[6][8] The CEC reviews all potential clinical events reported by investigators and adjudicates them against pre-specified, standardized definitions for endpoints such as cardiovascular death, myocardial infarction, and stroke.[8][9]
Experimental and Clinical Trial Workflows
Generalized Workflow for a Phase III Cardiovascular Outcome Trial of an Lp-PLA2 Inhibitor
Caption: A generalized workflow for a Phase III cardiovascular outcome trial of an Lp-PLA2 inhibitor.
Discussion and Conclusion
The clinical development of Lp-PLA2 inhibitors has yielded mixed results. Darapladib, despite effectively inhibiting Lp-PLA2 activity and showing a modest reduction in some secondary coronary events, failed to meet its primary endpoint of reducing major adverse cardiovascular events in two large-scale Phase III trials, STABILITY and SOLID-TIMI 52.[1][3] This has raised questions about the causal role of Lp-PLA2 in the later stages of atherosclerosis or the efficacy of this particular inhibitor in a well-treated population.
In contrast, rilapladib has been investigated in a different therapeutic area, Alzheimer's disease. The Phase 2a trial, while not meeting its primary biomarker endpoint, demonstrated a statistically significant improvement in executive function and working memory.[6] This suggests a potential neurocognitive benefit of Lp-PLA2 inhibition, although further research is needed to confirm these findings and elucidate the underlying mechanisms.
The lack of head-to-head comparative trials between darapladib and rilapladib, particularly in the cardiovascular space, makes a direct efficacy comparison challenging. The divergent clinical development paths of these two molecules highlight the evolving understanding of the role of Lp-PLA2 in different disease states. Future research may focus on identifying specific patient populations who might benefit most from Lp-PLA2 inhibition or exploring the potential of these inhibitors in other inflammatory conditions.
References
- 1. Lipoprotein-associated phospholipase A(2) and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. labcorp.com [labcorp.com]
- 4. Inflammatory Biomarkers Interleukin‐6 and C‐Reactive Protein and Outcomes in Stable Coronary Heart Disease: Experiences From the STABILITY (Stabilization of Atherosclerotic Plaque by Initiation of Darapladib Therapy) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of darapladib on plasma lipoprotein-associated phospholipase A2 activity and cardiovascular biomarkers in patients with stable coronary heart disease or coronary heart disease risk equivalent: the results of a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PLAC Test for Lp-PLA2 Activity to Predict Coronary Heart Disease | AAFP [aafp.org]
- 8. Endpoint adjudication in cardiovascular clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journalforclinicalstudies.com [journalforclinicalstudies.com]
Assessing the Translational Potential of Lp-PLA2-IN-11: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-11, with other key inhibitors in the field. This analysis, supported by available experimental data, aims to facilitate an objective assessment of its translational potential in inflammatory and cardiovascular diseases.
Lp-PLA2 is a key enzyme in the inflammatory cascade within the vascular wall, playing a significant role in the pathogenesis of atherosclerosis. It hydrolyzes oxidized phospholipids (B1166683) on low-density lipoprotein (LDL) particles, generating pro-inflammatory products such as lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids. These molecules contribute to endothelial dysfunction, monocyte recruitment, and the formation of unstable atherosclerotic plaques.[1][2][3] Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy for mitigating vascular inflammation and reducing the risk of cardiovascular events.
This guide focuses on this compound, a potent inhibitor of Lp-PLA2, and compares its performance with established and emerging alternatives, including the extensively studied darapladib (B1669826) and rilapladib, as well as other novel inhibitors.
Comparative Analysis of Lp-PLA2 Inhibitors
To provide a clear overview of the landscape of Lp-PLA2 inhibitors, the following table summarizes the in vitro potency of this compound and its key comparators. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Recombinant Human Lp-PLA2 | In vitro enzymatic assay | Data pending patent analysis | WO2014114249A1 |
| Darapladib | Recombinant Human Lp-PLA2 | In vitro enzymatic assay | 0.25 nM | [4] |
| Darapladib | Human Plasma Lp-PLA2 | In vitro enzymatic assay | 5 nM | [5] |
| Rilapladib | Recombinant Human Lp-PLA2 | Radiometric | 0.23 nM (230 pM) | [6] |
| Rilapladib | Human Plasma Lp-PLA2 | In vitro enzymatic assay | 9 nM | |
| Lp-PLA2-IN-3 | Recombinant Human Lp-PLA2 | In vitro enzymatic assay | 14 nM |
Note: The specific IC50 value for this compound is contained within patent WO2014114249A1 (compound E145) and is pending full analysis of the patent documentation.
Signaling Pathway of Lp-PLA2 in Atherosclerosis
The following diagram illustrates the central role of Lp-PLA2 in the inflammatory signaling cascade that drives the development and progression of atherosclerosis. Inhibition of Lp-PLA2, as achieved by compounds like this compound, aims to disrupt this pathological process.
Experimental Protocols
To ensure the reproducibility and transparent evaluation of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Lp-PLA2 Inhibition Assay (Colorimetric)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against Lp-PLA2.
Principle: The enzymatic activity of Lp-PLA2 is measured by its ability to hydrolyze a synthetic substrate, 2-thio Platelet-Activating Factor (2-thio-PAF), which releases a chromogenic product that can be quantified spectrophotometrically. The reduction in the rate of color development in the presence of an inhibitor is used to determine its potency (IC50).
Materials:
-
Recombinant human Lp-PLA2 enzyme
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.2, containing 1 mM EGTA
-
Substrate: 2-thio-PAF
-
Detection Reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 414 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
To each well of a 96-well plate, add the test compound dilution.
-
Add the Lp-PLA2 enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the 2-thio-PAF substrate and DTNB solution to each well.
-
Immediately begin monitoring the change in absorbance at 414 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to a vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Lp-PLA2 Inhibition
Cellular assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.
Principle: This assay measures the ability of a test compound to inhibit Lp-PLA2 activity in a cellular environment, for example, in cultured macrophages which are a primary source of the enzyme in atherosclerotic plaques.
Materials:
-
Macrophage cell line (e.g., THP-1 differentiated into macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimuli (optional, to induce Lp-PLA2 expression)
-
Test compounds
-
Lysis buffer
-
Lp-PLA2 activity assay kit (as described in the in vitro protocol)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Culture macrophage cells in appropriate conditions.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
Optionally, stimulate the cells with an inflammatory agent to upregulate Lp-PLA2 expression.
-
Lyse the cells to release intracellular and membrane-bound proteins.
-
Determine the total protein concentration in each cell lysate.
-
Measure the Lp-PLA2 activity in the cell lysates using the in vitro assay protocol described above.
-
Normalize the Lp-PLA2 activity to the total protein concentration for each sample.
-
Calculate the percent inhibition and determine the IC50 value of the test compound in the cellular context.
Future Perspectives
The development of potent and selective Lp-PLA2 inhibitors like this compound holds significant promise for the treatment of atherosclerosis and other inflammatory diseases. While in vitro potency is a critical first step, the translational potential of these compounds will ultimately depend on their pharmacokinetic and pharmacodynamic properties, as well as their efficacy and safety in preclinical and clinical studies. The data presented in this guide, and the forthcoming detailed analysis of the patent for this compound, will provide a solid foundation for researchers to evaluate the promise of this novel inhibitor and guide future drug development efforts in this important therapeutic area.
References
- 1. WO2024064249A1 - Systems and methods for prompt-based query generation for diverse retrieval - Google Patents [patents.google.com]
- 2. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20220155302A1 - Lp-PLA2 ASSAYS AND COMPOSITION WITH DETERGENT - Google Patents [patents.google.com]
- 4. Patent Public Search | USPTO [uspto.gov]
- 5. EP1735457A2 - METHODS FOR DETECTING Lp-PLA2 ACTIVITY AND INHIBITION OF Lp-PLA2 ACTIVITY - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Benchmarking Lp-PLA2-IN-11: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel research tool Lp-PLA2-IN-11 against established inhibitors of Lipoprotein-associated phospholipase A2 (Lp-PLA2). This document compiles available performance data, details experimental methodologies, and visualizes key pathways to aid in the selection of appropriate research tools.
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with several diseases, most notably atherosclerosis. By hydrolyzing oxidized phospholipids (B1166683) on low-density lipoprotein (LDL) particles, Lp-PLA2 generates pro-inflammatory products, contributing to the formation and instability of atherosclerotic plaques. As a validated therapeutic target and a biomarker for cardiovascular risk, the study of Lp-PLA2 and the development of its inhibitors are of significant interest to the research community. This guide focuses on this compound, a potent inhibitor of this enzyme, and benchmarks it against well-characterized research tools such as darapladib (B1669826) and SB-435495.
Quantitative Performance Comparison
The potency of an inhibitor is a critical parameter for its application in research. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. A lower IC50 value indicates a higher potency.
While this compound is marketed as a potent inhibitor, a specific IC50 value is not publicly available in published literature or patents at the time of this guide's compilation. However, for the purpose of comparison, the potencies of established Lp-PLA2 inhibitors are presented below.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Lp-PLA2 | Not Publicly Available | - |
| Darapladib | Lp-PLA2 | 0.25 | [1][2] |
| SB-435495 | Lp-PLA2 | 0.06 | [3][4] |
| Rilapladib | Lp-PLA2 | 0.23 |
The Lp-PLA2 Signaling Pathway in Atherosclerosis
The following diagram illustrates the central role of Lp-PLA2 in the progression of atherosclerosis and the point of intervention for its inhibitors.
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. Below are detailed methodologies for key experiments used to characterize Lp-PLA2 inhibitors.
In Vitro Lp-PLA2 Inhibition Assay (Colorimetric)
This assay is commonly used to determine the IC50 value of a potential inhibitor.
Principle: The enzymatic activity of Lp-PLA2 is measured by its ability to hydrolyze a synthetic substrate, 2-thio-PAF (1-O-hexadecyl-2-acetyl-sn-glyceryl-3-phosphoryl-(N,N,N-trimethyl)-hexanolamine), which releases a thiol group. This thiol group then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified by measuring its absorbance at 414 nm.
Materials:
-
Recombinant human Lp-PLA2
-
2-thio-PAF (substrate)
-
DTNB (Ellman's reagent)
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.2, containing 1 mM EGTA
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add 10 µL of plasma or a solution of recombinant Lp-PLA2.
-
Add 10 µL of the test compound dilution to the wells.
-
Add 10 µL of 2 mM DTNB to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 170 µL of the substrate solution (containing 2-thio-PAF) to each well.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 414 nm every minute for 15-30 minutes.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to a control (no inhibitor).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for evaluating the efficacy of an Lp-PLA2 inhibitor in an animal model of atherosclerosis, such as the ApoE-deficient mouse model.
Caption: In vivo experimental workflow for Lp-PLA2 inhibitor testing.
Conclusion
This compound is positioned as a potent tool for researchers investigating the role of Lp-PLA2 in various diseases. While a direct quantitative comparison of its potency with established inhibitors like darapladib and SB-435495 is currently limited by the lack of publicly available IC50 data, the provided experimental protocols and pathway visualizations offer a solid framework for its evaluation. Researchers are encouraged to perform their own in-house assays to determine the specific potency and selectivity of this compound for their particular experimental setup. The continued development and characterization of novel inhibitors like this compound are crucial for advancing our understanding of Lp-PLA2-mediated pathologies and for the discovery of new therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Lp-PLA2-IN-11 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reported activity of Lp-PLA2-IN-11 with established Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors. Due to the limited availability of independent, peer-reviewed data for this compound, this guide focuses on a comparative analysis with the well-characterized inhibitors, darapladib (B1669826) and rilapladib (B1679333), using publicly available experimental data.
Introduction to Lp-PLA2 Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1][2] Primarily produced by inflammatory cells, Lp-PLA2 circulates in the plasma mainly bound to low-density lipoprotein (LDL).[1] Within the arterial wall, it hydrolyzes oxidized phospholipids (B1166683) on LDL particles, generating pro-inflammatory mediators like lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids.[3] These molecules contribute to endothelial dysfunction and the progression of atherosclerotic plaques.[2][3] Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy to mitigate vascular inflammation and reduce the risk of cardiovascular events.[1]
This compound has been identified as a potent inhibitor of the Lp-PLA2 enzyme. Information from suppliers indicates that it is the same as compound E145, described in patent WO2014114249A1. However, to date, there is a lack of independently verified, peer-reviewed data on its specific inhibitory activity and comparative efficacy. This guide, therefore, presents a comparison with data from extensively studied Lp-PLA2 inhibitors, darapladib and rilapladib, to provide a framework for evaluation.
Comparative Analysis of Lp-PLA2 Inhibitors
This section provides a comparative overview of this compound against darapladib and rilapladib, focusing on their reported inhibitory activities.
Quantitative Data Summary
The following table summarizes the available quantitative data for the inhibitory potency of darapladib and rilapladib against the Lp-PLA2 enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Darapladib | Recombinant Human Lp-PLA2 | DNPG Assay | 0.25 | [4] |
| Rilapladib | Recombinant Human Lp-PLA2 | DNPG Assay | Not specified |
DNPG: 1-decanoyl-2-(4-nitrophenylglutaryl)phosphatidylcholine
Note: While this compound is marketed as a "potent" inhibitor, specific IC50 values from independent studies are not currently available in the public domain.
Signaling Pathway and Experimental Workflow
To understand the context of Lp-PLA2 inhibition, the following diagrams illustrate the enzyme's signaling pathway in atherosclerosis and a general workflow for assessing inhibitor activity.
Caption: Lp-PLA2 signaling in atherosclerosis.
Caption: General workflow for an Lp-PLA2 inhibition assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Lp-PLA2 inhibitors.
In Vitro Lp-PLA2 Activity Assay (Colorimetric)
This protocol is a common method for determining the in vitro inhibitory activity of compounds against Lp-PLA2.
Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of recombinant human Lp-PLA2.
Principle: The assay measures the enzymatic activity of Lp-PLA2 through the hydrolysis of a chromogenic substrate, 1-decanoyl-2-(4-nitrophenylglutaryl)phosphatidylcholine (DNPG). The product of this reaction, 4-nitrophenol, can be detected spectrophotometrically at 405 nm. The rate of color development is proportional to the Lp-PLA2 activity.
Materials:
-
Recombinant human Lp-PLA2 enzyme
-
DNPG substrate
-
Test compound (this compound) and reference compounds (darapladib, rilapladib)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM CaCl2, pH 7.4
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Add 10 µL of each compound dilution to the wells of a 96-well plate. Include wells with buffer only as a control (100% activity) and wells with a known potent inhibitor as a positive control.
-
Add 80 µL of the Lp-PLA2 enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding 10 µL of the DNPG substrate solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
While this compound is presented as a potent inhibitor of Lp-PLA2, the absence of independent, peer-reviewed data makes a direct and objective comparison with established inhibitors like darapladib and rilapladib challenging. The provided data on darapladib and the detailed experimental protocols offer a robust framework for researchers to conduct their own independent verification and comparative studies of this compound. Such independent validation is crucial for the accurate assessment of its potential as a research tool or therapeutic agent. Researchers are encouraged to utilize the described methodologies to generate comparative data and contribute to a clearer understanding of the efficacy of novel Lp-PLA2 inhibitors.
References
- 1. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. medchemexpress.com [medchemexpress.com]
Critical Appraisal of Lp-PLA2 Inhibitors: A Comparative Guide for Researchers
A deep dive into the experimental data and therapeutic potential of Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, with a focus on key clinical candidates.
This guide provides a critical appraisal of research findings on Lp-PLA2 inhibitors, offering a comparative analysis for researchers, scientists, and drug development professionals. While direct head-to-head clinical trial data for all Lp-PLA2 inhibitors is limited, this document synthesizes available preclinical and clinical data to facilitate an objective comparison, primarily focusing on the extensively studied compounds darapladib (B1669826) and rilapladib.
Introduction to Lp-PLA2 Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1] Primarily produced by inflammatory cells, it circulates bound to low-density lipoprotein (LDL) and, within atherosclerotic plaques, hydrolyzes oxidized phospholipids (B1166683) to generate pro-inflammatory mediators like lysophosphatidylcholine (B164491) (lyso-PC) and oxidized non-esterified fatty acids.[1][2][3][4] These molecules are believed to contribute to plaque instability and rupture, the primary triggers for major adverse cardiovascular events (MACE).[1] Consequently, inhibiting Lp-PLA2 has emerged as a promising therapeutic strategy to mitigate vascular inflammation and stabilize atherosclerotic plaques.[1][5]
Comparative Efficacy of Lp-PLA2 Inhibitors
The development of Lp-PLA2 inhibitors has seen both promising results and notable setbacks. The following sections provide a quantitative comparison of two of the most clinically advanced inhibitors, darapladib and rilapladib.
Table 1: Quantitative Comparison of Darapladib and Rilapladib
| Feature | Darapladib | Rilapladib |
| Primary Indication(s) | Atherosclerosis, Cardiovascular Disease | Alzheimer's Disease, Atherosclerosis |
| Mechanism of Action | Selective, reversible inhibitor of Lp-PLA2 | Potent and selective inhibitor of Lp-PLA2[1] |
| IC50 (recombinant human Lp-PLA2) | 0.25 nM[6] | Data not publicly available |
| Key Clinical Trial Findings | STABILITY & SOLID-TIMI 52: Failed to significantly reduce the risk of major coronary events in patients with stable coronary heart disease and acute coronary syndrome, respectively.[7][8] | Phase 2a (Alzheimer's): Did not meet the primary biomarker endpoint (CSF Aβ1–42 levels) but showed a statistically significant improvement in a measure of executive function and working memory.[1] |
| Effect on Lp-PLA2 Activity | Dose-dependent inhibition of ~43-66% in clinical trials.[3] In a preclinical model, reduced plasma Lp-PLA2 activity by 89%.[3] | Data not publicly available |
| Effect on Inflammatory Markers | High-dose treatment led to a 12.6% decrease in IL-6 and a 13.0% decrease in C-reactive protein (CRP).[3] | Data not publicly available |
| Effect on Plaque Composition (preclinical) | Reduced necrotic core area and macrophage content in atherosclerotic plaques.[3][9] | Data not publicly available |
Experimental Protocols
Understanding the methodologies behind the key findings is crucial for a critical appraisal. The following are generalized protocols for experiments commonly used to evaluate Lp-PLA2 inhibitors.
Lp-PLA2 Activity Assay (Colorimetric)
This assay is used to determine the in vitro potency of an inhibitor.
-
Reagents: Recombinant human Lp-PLA2, a synthetic substrate such as 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, assay buffer, and the test inhibitor (e.g., darapladib).
-
Procedure:
-
The test inhibitor is pre-incubated with recombinant Lp-PLA2 in the assay buffer.
-
The enzymatic reaction is initiated by adding the synthetic substrate.
-
The hydrolysis of the substrate by Lp-PLA2 releases 4-nitrophenol (B140041), a colored product.
-
The rate of 4-nitrophenol production is measured spectrophotometrically by monitoring the change in absorbance over time.[9]
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.
-
Animal Model of Atherosclerosis (e.g., ApoE-deficient mice)
This in vivo model is used to assess the effect of an inhibitor on plaque development and composition.
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop atherosclerosis, are often used.
-
Procedure:
-
Mice are fed a high-fat, atherogenic diet to accelerate plaque formation.
-
The mice are divided into a control group and a treatment group receiving the Lp-PLA2 inhibitor (e.g., darapladib) orally.[4]
-
After a predefined period (e.g., 17 weeks), the animals are euthanized.[4]
-
Aortic tissues are harvested, sectioned, and stained (e.g., with Oil Red O for lipids, and with antibodies for macrophages and smooth muscle cells).
-
Plaque size, necrotic core area, and cellular composition are quantified using microscopy and image analysis software.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the role of Lp-PLA2 and the rationale for its inhibition.
Caption: Pro-atherogenic mechanism of Lp-PLA2 and the point of intervention for its inhibitors.
Caption: General workflow of a large-scale clinical trial for an Lp-PLA2 inhibitor.
Critical Discussion and Future Perspectives
The journey of Lp-PLA2 inhibitors from promising therapeutic targets to clinical application has been challenging. The failure of darapladib in large cardiovascular outcome trials raised questions about the therapeutic hypothesis. However, it is crucial to consider several factors. The patient populations in these trials were already receiving intensive standard-of-care, including high-dose statins, which may have attenuated the potential benefits of Lp-PLA2 inhibition. Statins themselves have been shown to lower Lp-PLA2 levels.[8]
Furthermore, the role of Lp-PLA2 may be more nuanced and context-dependent. For instance, rilapladib's potential cognitive benefits in Alzheimer's disease, despite not meeting its primary biomarker endpoint, suggest that Lp-PLA2 inhibition might be more effective in diseases with a strong neuroinflammatory or vascular component outside of coronary atherosclerosis.[1]
Future research should focus on:
-
Patient Stratification: Identifying patient subgroups who might benefit most from Lp-PLA2 inhibition, potentially those with high baseline levels of Lp-PLA2 and vascular inflammation who are not optimally managed by current therapies.
-
Exploring New Indications: Investigating the efficacy of Lp-PLA2 inhibitors in other inflammatory conditions, such as diabetic macular edema and certain neurological disorders.[7]
-
Combination Therapies: Evaluating the synergistic effects of Lp-PLA2 inhibitors with other anti-inflammatory or lipid-lowering agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 5. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lp-PLA2-IN-11
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Lp-PLA2-IN-11, a potent inhibitor of lipoprotein-associated phospholipase A2. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for the disposal of potentially hazardous, non-reactive small molecule inhibitors in a laboratory setting.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, ensure you are familiar with standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Spill Management: In case of a spill, promptly clean the area using appropriate absorbent materials. Ensure proper disposal of contaminated cleaning materials as hazardous waste.
Step-by-Step Disposal Procedures
The overriding principle for laboratory waste is to formulate a disposal plan before beginning any experiment.[3] Never dispose of chemical waste down the sanitary sewer unless explicitly permitted for non-hazardous substances by your institution.[4][5]
1. Segregation of Waste Streams:
Proper segregation is the first critical step in chemical waste management. Do not mix incompatible waste types.[3][6] Prepare separate, clearly labeled waste containers for:
-
Solid Waste: Unused or expired this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent paper).
-
Liquid Waste: Solutions containing this compound. Segregate based on solvent type (e.g., halogenated vs. non-halogenated organic solvents, aqueous solutions).
2. Solid Waste Disposal:
-
Primary Container: Collect all solid waste contaminated with this compound in a designated, leak-proof container with a secure lid.
-
Labeling: The container must be labeled with a hazardous waste tag that clearly identifies the contents, including the full chemical name ("this compound") and any other components.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
3. Liquid Waste Disposal:
-
Container Selection: Use a compatible, leak-proof, and shatter-resistant container for liquid waste. For example, avoid storing acidic or basic solutions in metal containers.[6][7]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. List all chemical constituents and their approximate concentrations.
-
Collection:
-
Carefully pour the liquid waste into the designated container, using a funnel to prevent spills.
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[7]
-
Keep the container securely sealed when not in use.
-
-
Storage: Store the liquid waste container in secondary containment (e.g., a spill tray) to prevent environmental contamination in case of a leak.[6]
4. Disposal of "Empty" Containers:
-
A container that held this compound is not considered empty until all contents have been removed by standard practices.[3]
-
If the original container held an acutely hazardous waste, it may require triple rinsing with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous liquid waste.[3] Consult your EHS department for specific procedures.
Quantitative Data for this compound
| Property | Value |
| Molecular Formula | Not Available |
| Molecular Weight | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Solubility | Not Available |
| Flash Point | Not Available |
| Acute Toxicity | Not Available |
Experimental Protocol Considerations
When designing experiments with this compound, consider the entire lifecycle of the chemical.
-
Minimize Waste: Order and use the smallest quantity of the chemical necessary for your experiments.[6]
-
Substitution: Where possible, consider using less hazardous compounds.[6]
-
Decontamination: Decontaminate any reusable equipment (e.g., glassware) that has come into contact with this compound. Collect the rinsate as hazardous liquid waste.
Logical Workflow for Chemical Waste Disposal
Caption: Decision workflow for the proper segregation and disposal of laboratory chemical waste.
References
- 1. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. acs.org [acs.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling Lp-PLA2-IN-11
This guide provides crucial safety and logistical information for the handling and disposal of Lp-PLA2-IN-11, a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The cornerstone of laboratory safety is the correct and consistent use of Personal Protective Equipment (PPE).[2] When handling chemical compounds like this compound, a comprehensive PPE strategy is mandatory to minimize exposure and prevent contamination.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect clothing and skin from potential splashes and spills.[2][3] |
| Hand Protection | Disposable Nitrile Gloves | Provides a barrier against skin contact. Double-gloving is recommended for handling concentrated substances. Gloves should be inspected for damage before use and changed immediately after any contact with the chemical.[2][4] |
| Eye and Face Protection | Safety Goggles | Essential for protecting eyes against chemical splashes and airborne particles.[2][3][5] |
| Face Shield | To be worn in addition to safety goggles during procedures with a high risk of splashing, such as when preparing solutions or handling larger volumes.[2][3][4] | |
| Respiratory Protection | Respirator | Necessary when handling the compound as a fine powder or in instances of poor ventilation to prevent accidental inhalation. The specific type of respirator should be determined by a formal risk assessment.[2][3] |
| Foot Protection | Closed-Toe Shoes | Required to prevent injuries from spills or dropped objects.[3] |
Operational Plan: From Receipt to Experimentation
A structured operational plan ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.
Step-by-Step Handling Protocol
-
Receiving and Inspection : Upon receipt, inspect the container for any signs of damage or leakage. Verify that the product identity and quantity match the order.
-
Storage : Store the compound at room temperature in the continental US, though storage conditions may vary elsewhere; always refer to the Certificate of Analysis for specific storage recommendations.[1] Keep the container tightly sealed in a designated, well-ventilated, and dry area away from incompatible materials.
-
Preparation for Use :
-
Conduct all weighing and solution preparation within a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all required PPE is correctly donned.
-
Use dedicated, clean spatulas and glassware.
-
When preparing solutions, add the solid inhibitor to the solvent slowly to avoid splashing.
-
-
Experimental Use :
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and responsible individual's name.
-
Keep containers closed when not in use.
-
Work in a well-ventilated area, preferably a fume hood, especially when working with volatile solvents.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure the safety of laboratory personnel and to protect the environment.
Waste Disposal Protocol
-
Chemical Waste :
-
All solutions and unused solid material containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams. Follow your institution's specific guidelines for chemical waste segregation.
-
-
Contaminated Materials :
-
All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.
-
Collect these materials in a clearly labeled, sealed waste bag or container within the fume hood.
-
-
Decontamination :
-
Clean any spills immediately with an appropriate absorbent material and decontaminating solution.
-
Thoroughly wash all non-disposable glassware and equipment that came into contact with the chemical according to standard laboratory procedures for hazardous materials.
-
-
Waste Pickup :
-
Store the sealed hazardous waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department.
-
Diagrams
Caption: Standard workflow for donning and doffing Personal Protective Equipment.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. maxonchemicals.it.com [maxonchemicals.it.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. westlab.com [westlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
